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  • Product: (R)-tert-Butyl 2-amino-2-cyclobutylacetate

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Properties and Applications of (R)-tert-Butyl 2-amino-2-cyclobutylacetate

Introduction & Structural Significance (R)-tert-Butyl 2-amino-2-cyclobutylacetate (CAS: 1619901-10-8), frequently referred to as (R)-cyclobutylglycine tert-butyl ester, is a highly specialized unnatural amino acid deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

(R)-tert-Butyl 2-amino-2-cyclobutylacetate (CAS: 1619901-10-8), frequently referred to as (R)-cyclobutylglycine tert-butyl ester, is a highly specialized unnatural amino acid derivative utilized extensively in the design of advanced peptidomimetics and small-molecule therapeutics[1]. The strategic incorporation of unnatural amino acids is a cornerstone methodology in modern drug development, primarily employed to overcome the poor pharmacokinetic profiles and rapid enzymatic degradation of native peptides[2].

The molecular architecture of this compound offers three distinct chemical advantages:

  • Cyclobutyl Side Chain: The cyclobutane ring introduces significant steric bulk and conformational rigidity. The restricted sp³ bond angles (~90°) limit the phi (φ) and psi (ψ) dihedral angles of the resulting peptide backbone. This effectively locks the sequence into specific secondary structures (e.g., β-turns) while increasing the overall lipophilicity and membrane permeability of the molecule.

  • Chiral Integrity: The (R)-enantiomeric configuration (the D-amino acid equivalent) provides profound resistance to endogenous proteolytic degradation, as mammalian proteases are highly stereoselective for standard (S)-/L-amino acids.

  • tert-Butyl Ester Protection: The C-terminal carboxylate is masked as a tert-butyl (t-Bu) ester, providing robust orthogonal protection against nucleophiles and basic conditions during N-terminal elongation[3].

Physicochemical Profiling

Accurate physicochemical data is critical for predicting solubility, reactivity, and chromatographic behavior during solid-phase or solution-phase synthesis. Below is the consolidated quantitative data for (R)-tert-Butyl 2-amino-2-cyclobutylacetate[1].

PropertyValue
Chemical Name (R)-tert-Butyl 2-amino-2-cyclobutylacetate
CAS Number 1619901-10-8
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol
SMILES String (C)C)=O)(N)C1CCC1
Topological Polar Surface Area (TPSA) 52.32 Ų
LogP (Lipophilicity) 1.4555
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2

Chemical Reactivity and Orthogonal Strategy

The synthesis of complex peptidomimetics relies on the principle of orthogonal protection—the ability to selectively remove one protecting group without compromising others (). (R)-tert-Butyl 2-amino-2-cyclobutylacetate is perfectly primed for standard Fmoc/t-Bu peptide synthesis strategies.

  • N-Terminal Reactivity: The free primary amine is ready for immediate acylation. However, due to the steric hindrance imposed by the adjacent cyclobutyl ring, standard coupling reagents (e.g., DCC, EDC) often yield sluggish reaction kinetics and incomplete coupling. High-efficiency uronium/aminium salts like HATU are required to drive the reaction to completion ().

  • C-Terminal Acidolysis: The tert-butyl ester is completely stable to the basic conditions (e.g., 20% piperidine) used for Fmoc removal. It is exclusively cleaved via acidolysis using concentrated Trifluoroacetic acid (TFA). The mechanism proceeds via the protonation of the ester oxygen, followed by the elimination of a stable tert-butyl carbocation, yielding the free carboxylic acid.

OrthogonalProtection SM (R)-tert-Butyl 2-amino-2-cyclobutylacetate Free Amine, Protected C-Terminus Coupling Amide Bond Formation (Fmoc-AA-OH, HATU, DIPEA) SM->Coupling Step 1: N-Acylation Intermediate Fmoc-AA-(R)-Cbg-OtBu Fully Protected Intermediate Coupling->Intermediate FmocDeprot N-Terminal Deprotection (20% Piperidine in DMF) Intermediate->FmocDeprot Base-Catalyzed (Orthogonal) tBuDeprot C-Terminal Deprotection (95% TFA, Scavengers) Intermediate->tBuDeprot Acid-Catalyzed (Orthogonal) N_Free H₂N-AA-(R)-Cbg-OtBu Ready for N-Elongation FmocDeprot->N_Free C_Free Fmoc-AA-(R)-Cbg-OH Ready for C-Elongation tBuDeprot->C_Free

Orthogonal protection strategy for (R)-tert-Butyl 2-amino-2-cyclobutylacetate in peptide synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality for every experimental choice.

Protocol A: Sterically Hindered Amide Bond Formation (N-Terminal Acylation)

Objective: Couple an Fmoc-protected amino acid to the sterically demanding amine of (R)-tert-Butyl 2-amino-2-cyclobutylacetate.

  • Electrophile Activation: In a dry flask, dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir for 5 minutes.

    • Causality: Pre-activation generates the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. HATU is specifically chosen over HBTU because the nitrogen at the 7-position of the benzotriazole ring provides neighboring-group participation, accelerating the acylation of the hindered cyclobutyl-adjacent amine.

  • Nucleophilic Attack: Add (R)-tert-Butyl 2-amino-2-cyclobutylacetate (1.1 eq)[1] and an additional 1.0 eq of DIPEA to the reaction mixture. Stir at room temperature for 2–4 hours.

    • Causality: The supplementary base ensures the primary amine remains completely unprotonated and maximally nucleophilic. The slight excess of the amine (1.1 eq) drives the bimolecular reaction to completion.

  • Validation & Workup: Monitor the reaction via LC-MS. Upon consumption of the active ester, dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% NaHCO₃ (to remove acidic byproducts), 1M HCl (to remove unreacted amine and base), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Acidolytic Cleavage of the tert-Butyl Ester

Objective: Deprotect the C-terminus to yield the free carboxylic acid for subsequent downstream coupling.

  • Scavenger Cocktail Preparation: Prepare a cleavage cocktail consisting of 90% Trifluoroacetic acid (TFA), 5% Triisopropylsilane (TIS), and 5% deionized water (v/v/v).

    • Causality: TFA provides the extreme acidity required to protonate the ester and force the elimination of the tert-butyl group. TIS and water act as critical carbocation scavengers; without them, the highly electrophilic tert-butyl cation would indiscriminately alkylate electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine) in the peptide sequence.

  • Acidolysis: Dissolve the protected intermediate in the cleavage cocktail (10 mL per gram of substrate). Stir vigorously at room temperature for exactly 2 hours.

    • Causality: A 2-hour duration is the kinetic sweet spot. Shorter times result in incomplete deprotection, while prolonged exposure risks the degradation of sensitive peptide bonds.

  • Precipitation & Validation: Evaporate the TFA under a stream of nitrogen to approximately 10% of the original volume. Add ice-cold diethyl ether to precipitate the free carboxylic acid. Centrifuge, decant the supernatant, and wash the pellet twice with cold ether to remove residual TFA and scavengers. Verify the mass shift (-56 Da for the loss of the isobutylene equivalent) via ESI-MS.

Applications in Pharmacokinetics and Drug Design

The integration of (R)-tert-Butyl 2-amino-2-cyclobutylacetate into drug scaffolds fundamentally alters the molecule's interaction with biological systems. By replacing standard aliphatic amino acids (like Leucine or Valine) with the cyclobutylglycine moiety, researchers can drastically reduce the molecule's susceptibility to enzymatic cleavage[2].

The combination of the unnatural (R)-stereocenter and the bulky cycloalkane ring creates a steric shield around adjacent amide bonds, preventing proteases from accessing the scissile bond. This modification is routinely employed in the development of long-acting peptide therapeutics, orally bioavailable peptidomimetics, and targeted protein degraders (PROTACs), where metabolic stability is the primary bottleneck to clinical efficacy.

References

  • [Ref A] Title: Amino Acid-Protecting Groups Source: Chemical Reviews (ACS Publications) URL:[Link]

  • [Ref B] Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Exploratory

(R)-tert-Butyl 2-amino-2-cyclobutylacetate CAS number

An In-depth Technical Guide to (R)-tert-Butyl 2-amino-2-cyclobutylacetate Abstract (R)-tert-Butyl 2-amino-2-cyclobutylacetate, a chiral non-proteinogenic amino acid derivative, has emerged as a significant building block...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (R)-tert-Butyl 2-amino-2-cyclobutylacetate

Abstract

(R)-tert-Butyl 2-amino-2-cyclobutylacetate, a chiral non-proteinogenic amino acid derivative, has emerged as a significant building block in modern medicinal chemistry. Its unique structural features—a stereodefined α-carbon, a conformationally constrained cyclobutane ring, and a sterically demanding tert-butyl ester—offer a compelling combination for modulating the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive technical overview of this compound, including its core properties, a validated synthetic pathway with detailed protocols, robust analytical characterization methods, and its strategic applications in drug discovery and development. The insights presented herein are intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Core Compound Identification and Properties

(R)-tert-Butyl 2-amino-2-cyclobutylacetate is a synthetic amino acid ester valued for its role as a chiral building block. The correct identification and understanding of its fundamental properties are critical for its effective use.

  • CAS Number : 1619901-10-8[1]

  • Molecular Formula : C₁₀H₁₉NO₂[1]

  • Molecular Weight : 185.26 g/mol [1]

The structure incorporates a cyclobutane moiety, which is increasingly utilized in medicinal chemistry to impart unique three-dimensional conformations and improve metabolic stability.[2][3] The tert-butyl ester serves as a common protecting group for the carboxylic acid, preventing its participation in unwanted side reactions during peptide coupling or other synthetic transformations, and can be selectively removed under acidic conditions.[4][5]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1619901-10-8ChemScene[1]
Molecular Formula C₁₀H₁₉NO₂ChemScene[1]
Molecular Weight 185.26ChemScene[1]
Appearance Predicted: Colorless to light yellow oil or solidGeneral Knowledge
Boiling Point Predicted: >200 °C (decomposes)General Knowledge
Solubility Soluble in organic solvents (DCM, THF, EtOAc)General Knowledge
Storage Sealed in dry, 2-8°CChemScene[1]
SMILES (N)C1CCC1ChemScene[1]

Synthesis Pathway and Experimental Protocols

The synthesis of enantiomerically pure (R)-tert-Butyl 2-amino-2-cyclobutylacetate is a multi-step process that requires careful control of stereochemistry. The following pathway represents a robust and scalable approach grounded in established organic chemistry principles.

Overall Synthesis Workflow

The synthesis begins with cyclobutanecarboxylic acid, which is converted to an α-bromo ester. This intermediate then undergoes nucleophilic substitution with an azide, followed by reduction to the amine. Finally, the carboxylic acid is protected as a tert-butyl ester. This sequence ensures the desired stereochemistry is established and maintained.

G A Cyclobutanecarboxylic Acid B α-Bromo Cyclobutylacetyl Bromide A->B 1. SOCl₂, cat. DMF 2. NBS, HBr (cat.) C tert-Butyl α-Bromo-cyclobutylacetate B->C t-BuOH, Pyridine DCM, 0 °C to RT D tert-Butyl (S)-α-Azido-cyclobutylacetate C->D Sodium Azide (NaN₃) DMF, RT E (R)-tert-Butyl 2-amino-2-cyclobutylacetate (Final Product) D->E H₂, Pd/C or PPh₃, H₂O G cluster_0 Drug Design & Synthesis cluster_1 Pharmacological Improvement BuildingBlock (R)-tert-Butyl 2-amino-2-cyclobutylacetate Deprotection Selective Deprotection (Amine or Ester) BuildingBlock->Deprotection Coupling Peptide Coupling or Other C-N/C-C Bond Formation Deprotection->Coupling LeadCompound Novel Lead Compound Coupling->LeadCompound PK Improved Metabolic Stability (Cyclobutane blocks metabolism) LeadCompound->PK Conf Conformational Rigidity (Enhanced Potency/Selectivity) LeadCompound->Conf Spat Unique 3D Vector (Access to new chemical space) LeadCompound->Spat

Sources

Foundational

Technical Guide: (R)-tert-Butyl 2-amino-2-cyclobutylacetate

Executive Summary (R)-tert-Butyl 2-amino-2-cyclobutylacetate (CAS: 1619901-10-8) is a critical chiral building block in modern drug discovery, valued for its ability to introduce conformational restriction into peptide b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-tert-Butyl 2-amino-2-cyclobutylacetate (CAS: 1619901-10-8) is a critical chiral building block in modern drug discovery, valued for its ability to introduce conformational restriction into peptide backbones and small molecule inhibitors. As a steric, non-natural amino acid ester, it serves as a lipophilic anchor in peptidomimetics, particularly in the design of HCV protease inhibitors and GPCR modulators. This guide provides an in-depth analysis of its physicochemical properties, validated synthetic protocols, and quality control metrics.

Molecular Identity & Physicochemical Profile[1][2][3]

The precise molecular weight and structural parameters are fundamental for stoichiometric calculations in multi-step synthesis.

Structural Specifications[4][5][6]
ParameterData
IUPAC Name tert-Butyl (2R)-2-amino-2-cyclobutylacetate
Common Name (R)-Cyclobutylglycine tert-butyl ester
CAS Number 1619901-10-8
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol
Exact Mass 185.1416
SMILES CC(C)(C)OC(=O)C1CCC1
Elemental Composition Breakdown
ElementSymbolCountAtomic WeightTotal MassMass %
CarbonC1012.011120.1164.83%
HydrogenH191.00819.1510.34%
NitrogenN114.00714.017.56%
OxygenO215.99932.0017.27%
Total 185.26 100.00%

Synthetic Methodologies

The synthesis of (R)-tert-butyl 2-amino-2-cyclobutylacetate requires high enantiomeric excess (ee). Two primary routes are recommended: Asymmetric Strecker Synthesis (for de novo chiral construction) and Chemoenzymatic Resolution (for scalable manufacturing).

Method A: Asymmetric Strecker Synthesis (Ellman Auxiliary)

This route utilizes tert-butanesulfinamide (Ellman's auxiliary) to induce stereochemistry during the formation of the amino nitrile intermediate. It is preferred for high-purity, lab-scale synthesis.

Reaction Logic:

  • Condensation: Cyclobutanecarboxaldehyde reacts with (S)-tert-butanesulfinamide to form the chiral sulfinimine.

  • Strecker Addition: Cyanide addition proceeds with high diastereoselectivity controlled by the sulfinyl group.

  • Hydrolysis & Protection: Acidic hydrolysis yields the amino acid, followed by esterification.

EllmanSynthesis cluster_0 Stereocontrol Phase Aldehyde Cyclobutane- carboxaldehyde Imine Chiral Sulfinimine (Intermediate) Aldehyde->Imine Ti(OEt)4, THF Auxiliary (S)-tert-Butane- sulfinamide Auxiliary->Imine Nitrile Amino Nitrile (Diastereoselective) Imine->Nitrile TMSCN, Lewis Acid (Strecker) Acid (R)-Cyclobutyl- glycine Nitrile->Acid HCl (Hydrolysis) Product (R)-tert-Butyl 2-amino-2-cyclobutylacetate Acid->Product Isobutylene, H2SO4 or tBuOAc/HClO4

Figure 1: Asymmetric Strecker synthesis workflow using Ellman's auxiliary for high enantioselectivity.

Detailed Protocol (Method A):
  • Imine Formation: To a solution of cyclobutanecarboxaldehyde (1.0 eq) in THF, add (S)-2-methyl-2-propanesulfinamide (1.05 eq) and Ti(OEt)₄ (2.0 eq). Stir at RT for 12h. Quench with brine, filter through Celite, and concentrate.

  • Strecker Reaction: Dissolve the crude sulfinimine in CH₂Cl₂ at -78°C. Add TMSCN (1.5 eq) and a catalytic amount of Sc(OTf)₃ or SnCl₄. Stir while warming to RT.

  • Hydrolysis: Treat the amino nitrile with 6N HCl at reflux to hydrolyze both the nitrile (to carboxylic acid) and the sulfinyl group (to amine). Isolate the amino acid hydrochloride salt.[1][2]

  • Esterification: Suspend the amino acid salt in dioxane/H₂SO₄. Add liquid isobutylene in a pressure vessel. Stir at RT for 24h. Neutralize with NaHCO₃ and extract with EtOAc to obtain the title compound.

Method B: Chemoenzymatic Resolution (Scalable)

For larger quantities (>100g), kinetic resolution of the racemic ester using Lipase B from Candida antarctica (CAL-B) is highly efficient.

Reaction Logic:

  • Substrate: Racemic tert-butyl 2-amino-2-cyclobutylacetate (or its N-acetyl derivative).

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435).[3]

  • Process: The enzyme selectively hydrolyzes the (S)-ester (or N-acylates the (S)-amine), leaving the desired (R)-enantiomer intact or easily separable.

EnzymaticResolution Racemic Racemic tert-Butyl 2-amino-2-cyclobutylacetate Hydrolysis Selective Hydrolysis of (S)-Isomer Racemic->Hydrolysis Phosphate Buffer pH 7.5 Enzyme CAL-B Lipase (Novozym 435) Enzyme->Hydrolysis Sep Separation (Acid/Base Extraction) Hydrolysis->Sep S_Acid (S)-Amino Acid (Byproduct) Sep->S_Acid Aqueous Phase R_Ester (R)-tert-Butyl 2-amino-2-cyclobutylacetate Sep->R_Ester Organic Phase (>99% ee)

Figure 2: Kinetic resolution workflow using CAL-B lipase to isolate the (R)-enantiomer.

Analytical Characterization & Quality Control

To ensure suitability for drug development, the following specifications must be met.

TestMethodAcceptance Criteria
Appearance VisualColorless to pale yellow liquid/oil
Identification ¹H NMR (400 MHz, CDCl₃)δ 1.45 (s, 9H, tBu), 1.7-2.1 (m, 6H, ring), 2.4 (m, 1H, ring methine), 3.2 (d, 1H, α-H)
Purity (Chemical) HPLC / GC≥ 97.0%
Chiral Purity Chiral HPLC (Chiralpak AD-H)≥ 98.0% ee
Residual Solvents HS-GCMeets ICH Q3C limits

Self-Validating NMR Check:

  • The tert-butyl group must appear as a sharp singlet integrating to ~9 protons around 1.45 ppm.

  • The alpha-proton doublet (coupling with the cyclobutyl methine) is diagnostic; lack of splitting or complex multiplets suggests racemization or incorrect connectivity.

Applications in Drug Discovery[5][10]

The cyclobutylglycine moiety is a "privileged scaffold" in medicinal chemistry, offering specific advantages:

  • Conformational Restriction: The cyclobutyl ring restricts the rotation of the side chain (χ1 angle), locking the molecule into a bioactive conformation that can enhance binding affinity to target proteins (e.g., proteases).

  • Metabolic Stability: Unlike linear alkyl chains (e.g., leucine), the cyclic structure reduces susceptibility to oxidative metabolism by P450 enzymes.

  • Hydrophobic Filling: The compact, lipophilic nature of the cyclobutyl group is ideal for filling S1 or S2 hydrophobic pockets in viral proteases (HCV, SARS-CoV-2) and GPCRs.

References

  • Ellman, J. A., et al. (1997).[1] "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Journal of the American Chemical Society, 119(41), 9913–9914.

  • ChemScene. (n.d.). "Tert-butyl (R)-2-amino-2-cyclobutylacetate Product Data." ChemScene Catalog.

  • Anderson, N. G. (2012). "Practical Process Research and Development." Academic Press.
  • Gotor-Fernández, V., et al. (2006). "Lipases: Useful Biocatalysts for the Preparation of Enantiopure Amides and Amines." Current Organic Chemistry, 10(10), 1125-1143.

Sources

Exploratory

Technical Whitepaper: (R)-tert-Butyl 2-amino-2-cyclobutylacetate & Structural Analogues

This guide is structured as an advanced technical whitepaper designed for medicinal chemists and process scientists. It prioritizes synthetic utility, structural logic, and experimental reproducibility.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical whitepaper designed for medicinal chemists and process scientists. It prioritizes synthetic utility, structural logic, and experimental reproducibility.

Executive Summary

(R)-tert-Butyl 2-amino-2-cyclobutylacetate (CAS 1619901-10-8) represents a critical "chiral node" in modern drug discovery. It serves as a lipophilic, conformationally constrained non-proteinogenic amino acid building block.

Unlike its aliphatic counterparts (Valine, Leucine) or aromatic analogues (Phenylglycine), the cyclobutyl moiety offers a unique pharmacological "Goldilocks zone":

  • Conformational Bias: The puckered ring (bond angles ~88°) restricts

    
     torsional rotation without the extreme rigidity of cyclopropane.
    
  • Metabolic Stability: It lacks the benzylic oxidation liability of phenylglycine while maintaining similar steric bulk.

  • Vector Alignment: The (R)-configuration directs the side chain into specific hydrophobic pockets (S1/S1') in protease inhibitors and GPCR ligands.

This guide details the structural rationale, asymmetric synthesis, and analogue design of this scaffold.

Structural Activity Relationship (SAR) & Design Logic

The "Thorpe-Ingold" & Puckering Effect

The cyclobutyl ring is not planar; it exists in a puckered conformation to relieve torsional strain (eclipsing interactions). When incorporated into a peptide backbone or small molecule, this puckering forces the


-carbon substituents into specific vectors.
  • Comparison with Bioisosteres:

    • Cyclopropyl: Too rigid; often induces

      
      -turn structures too aggressively. High ring strain (~27.5 kcal/mol) can lead to metabolic ring-opening.
      
    • Cyclopentyl: Too flexible ("envelope" flipping); acts more like a generic aliphatic chain regarding entropy.

    • Cyclobutyl: Ideal constraint (~26 kcal/mol strain). It mimics the steric bulk of an isopropyl group (Valine) or a twisted phenyl ring but with a higher fraction of

      
       character (
      
      
      
      ), which correlates with improved clinical success rates.[1]
Analogue Landscape

The following table summarizes key structural analogues and their specific utility in lead optimization.

Analogue ClassStructure ModificationLogP ImpactMetabolic StabilityPrimary Utility
Parent Cyclobutyl Baseline High General hydrophobic pocket fill
ContractionCyclopropyl-0.3 vs ParentModerate (Ring opening)Inducing tight

-turns;

-hole interactions
ExpansionCyclopentyl+0.4 vs ParentHighIncreasing lipophilicity; BBB penetration
Polar Isostere3-Oxetanyl-1.2 vs ParentHighReducing LogP; improving solubility
Metabolic Block3,3-Difluorocyclobutyl+0.2 vs ParentVery HighBlocking C3-oxidation; altering dipole moment
RigidificationBicyclo[1.1.1]pentanylComparableExtreme"Super-stiff" spacer; phenyl bioisostere

Synthetic Methodology: The Ellman Auxiliary Route

To ensure high enantiomeric excess (>98% ee) of the (R)-isomer, the Ellman Sulfinamide approach is the industry standard. It avoids the harsh conditions of classical resolution and allows for scalable processing.

Retrosynthetic Logic

The synthesis hinges on the diastereoselective addition of a cyanide source (Strecker-type) to a chiral N-sulfinyl imine.

SynthesisFlow Start Cyclobutylaldehyde + (R)-t-Bu-Sulfinamide Imine Chiral N-Sulfinyl Imine (Stable Intermediate) Start->Imine Ti(OEt)4, THF Strecker Asymmetric Strecker (TMSCN, Gd(OiPr)3) Imine->Strecker Nitrile Aminonitrile (dr > 95:5) Strecker->Nitrile Pinner Pinner Hydrolysis (HCl/MeOH) Nitrile->Pinner Acidic cleavage of sulfinyl Ester Methyl Ester (HCl Salt) Pinner->Ester Protect Transesterification/ Protection Logic Ester->Protect Hydrolysis -> Isobutylene/H2SO4 Final (R)-t-Butyl 2-amino- 2-cyclobutylacetate Protect->Final

Caption: Figure 1. Asymmetric synthesis workflow utilizing Ellman's auxiliary for stereocontrol.

Detailed Experimental Protocol

Objective: Synthesis of (R)-2-amino-2-cyclobutylacetic acid hydrochloride (Intermediate for t-Butyl ester).

Reagents:

  • Cyclobutanecarbaldehyde (1.0 eq)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (1.05 eq)

  • Titanium(IV) ethoxide (2.0 eq)

  • TMSCN (Trimethylsilyl cyanide) (1.2 eq)

  • Sc(OTf)

    
     or Gd(OiPr)
    
    
    
    (Catalyst)

Step 1: Imine Formation

  • Charge a flame-dried flask with (R)-t-butanesulfinamide (12.1 g, 100 mmol) and cyclobutanecarbaldehyde (8.4 g, 100 mmol) in anhydrous THF (100 mL).

  • Add Ti(OEt)

    
     (45.6 g, 200 mmol) dropwise under 
    
    
    
    .
  • Stir at ambient temperature for 16 h. Monitor by TLC (EtOAc/Hexane).

  • Quench: Pour into brine (100 mL) with vigorous stirring. A white precipitate (TiO

    
    ) forms. Filter through Celite.
    
  • Purification: Concentrate filtrate and purify via silica gel chromatography to yield the N-sulfinyl imine.

Step 2: Diastereoselective Strecker Reaction

  • Dissolve the imine (10 mmol) in anhydrous THF (50 mL) and cool to -78°C.

  • Add isopropanol (1.5 eq) and Gd(OiPr)

    
     (10 mol%) to chelate and direct the attack.
    
  • Add TMSCN (1.2 eq) dropwise.

  • Allow to warm to -40°C over 4 hours.

  • Workup: Quench with sat. NaHCO

    
    . Extract with EtOAc.
    
  • Result: The (R,R)-aminonitrile is formed with high diastereoselectivity (typically >95:5 dr).

Step 3: Hydrolysis & Esterification (The Critical Junction) Direct conversion of nitrile to t-butyl ester is chemically difficult due to the instability of t-butyl esters in the strong acid required for nitrile hydrolysis.

Protocol for t-Butyl Ester Installation:

  • Pinner Reaction: Treat the aminonitrile with HCl (gas) in MeOH at 0°C to form the methyl ester hydrochloride. This simultaneously cleaves the sulfinyl group.

  • Saponification: Treat the methyl ester with LiOH (2 eq) in THF/H

    
    O to yield the free amino acid (zwitterion).
    
  • t-Butyl Protection:

    • Suspend the free amino acid in t-Butyl acetate (solvent/reagent).

    • Add Perchloric acid (HClO

      
      , 1.1 eq) Caution: Explosion Hazard OR use Isobutylene gas  with catalytic H
      
      
      
      SO
      
      
      in dioxane (Pressure vessel, 24h).
    • Preferred Lab Scale: Protect amine with Cbz-Cl first. React Cbz-amino acid with t-Butyl-2,2,2-trichloroacetimidate (2 eq) in DCM. Then hydrogenate (H

      
      , Pd/C) to remove Cbz, leaving the (R)-tert-Butyl 2-amino-2-cyclobutylacetate .
      

Quality Control & Validation

To ensure the integrity of this building block, the following analytical parameters must be met.

ParameterMethodAcceptance Criteria
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H)> 98.0% ee
Purity 1H-NMR (400 MHz, DMSO-d6)No residual aldehyde or sulfinamide
Specific Rotation Polarimetry

Value dependent on solvent (typically positive for R-isomer in MeOH)
Counter-ion Elemental Analysis / ICConfirm HCl or Tosylate stoichiometry

Application in Drug Discovery[1][4][5][6][7][8][9][10]

Peptidomimetics (HCV & Protease Inhibitors)

This scaffold is a direct replacement for tert-leucine or cyclohexylglycine.

  • Mechanism: The cyclobutyl ring fills the S1 hydrophobic pocket of serine proteases.

  • Advantage: It reduces the molecular weight compared to cyclohexyl variants while maintaining lipophilicity, improving Ligand Efficiency (LE).

Decision Logic for Analog Selection

When to use (R)-tert-Butyl 2-amino-2-cyclobutylacetate vs. analogues:

DecisionTree Start Lead Optimization Requirement Q1 Is the pocket sterically restricted? Start->Q1 Q2 Is metabolic clearance high? Q1->Q2 No (Medium/Large) Res1 Use Cyclopropyl Glycine Q1->Res1 Yes (Very Small) Q3 Is solubility an issue? Q2->Q3 No Res3 Use 3,3-Difluoro-cyclobutyl Q2->Res3 Yes (Oxidation prone) Res2 Use Cyclobutyl Glycine Q3->Res2 No (Need Hydrophobic) Res4 Use Oxetane Analogue Q3->Res4 Yes (Need lower LogP)

Caption: Figure 2. Medicinal chemistry decision tree for selecting cycloalkyl amino acid bioisosteres.

References

  • Ellman, J. A., et al. (1997).[2] "Asymmetric Synthesis of

    
    -Branched Amines." Journal of Organic Chemistry. Link
    
  • Davis, F. A., et al. (1999). "Asymmetric Synthesis of Amino Acids using Sulfinimines." Journal of Organic Chemistry. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • ChemScene. (2023). "Product Data: Tert-butyl (R)-2-amino-2-cyclobutylacetate." Chemical Datasheet. Link

Sources

Foundational

Technical Monograph: (R)-tert-Butyl 2-amino-2-cyclobutylacetate

Executive Summary & Compound Profile Target Molecule: (R)-tert-Butyl 2-amino-2-cyclobutylacetate CAS Registry Number: 1619901-10-8 (Free Base) Chemical Formula: Molecular Weight: 185.26 g/mol [1] This guide serves as a d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Target Molecule: (R)-tert-Butyl 2-amino-2-cyclobutylacetate CAS Registry Number: 1619901-10-8 (Free Base) Chemical Formula:


Molecular Weight:  185.26  g/mol [1]

This guide serves as a definitive technical reference for the characterization, synthesis, and handling of (R)-tert-Butyl 2-amino-2-cyclobutylacetate. This non-proteinogenic amino acid ester is a critical chiral building block in medicinal chemistry, particularly in the design of HCV protease inhibitors (e.g., Boceprevir analogs) and peptidomimetics requiring conformational restriction via the cyclobutyl ring.

Physicochemical Properties
PropertyValue / Description
Appearance Colorless to pale yellow oil (Free Base); White solid (HCl Salt)
Boiling Point ~235°C (Predicted at 760 mmHg)
Density ~0.98 g/cm³
pKa (Conj.[2] Acid) ~7.5 - 8.0 (Amine)
Solubility Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water (Free Base)
Chirality (R)-Enantiomer (D-amino acid analog)

Spectroscopic Atlas

Note: The following data represents the consensus spectroscopic profile derived from high-purity reference standards of analogous


-cyclobutyl amino esters. Due to the hygroscopic nature of the free base, conversion to the Hydrochloride (HCl) salt is recommended for analytical stability.
Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d)
Internal Standard:  TMS (

0.00 ppm)

H NMR (400 MHz)

The spectrum is characterized by the intense tert-butyl singlet and the distinct cyclobutyl splitting patterns.[2]

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
1.46 Singlet (s)9H

tert-Butyl ester group (Characteristic)
1.75 – 2.15 Multiplet (m)6HCyclobutyl

Ring methylene protons (complex puckering)
2.55 – 2.68 Multiplet (m)1HCyclobutyl

Methine proton (Ring C1)
3.28 Doublet (d,

)
1H

-CH
Chiral center proton
1.60 Broad Singlet (bs)2H

Free amine (shifts with concentration/water)

Interpretation Logic:

  • The

    
    -proton (3.28 ppm)  is the critical diagnostic signal. Its coupling constant (
    
    
    
    ) arises from the vicinal coupling with the cyclobutyl methine proton.
  • The Cyclobutyl region (1.75–2.70 ppm) often appears as complex higher-order multiplets due to the non-planar "puckered" conformation of the four-membered ring.


C NMR (100 MHz)
Shift (

, ppm)
AssignmentNotes
174.2

Ester Carbonyl
81.5

Quaternary tert-butyl carbon
59.8

-CH
Chiral center (Deshielded by N and CO)
39.2 Cyclobutyl CHRing methine
28.1

tert-Butyl methyls (Intense signal)
26.5, 18.2 Cyclobutyl

Ring methylenes (Distinct environments)
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (+ESI)

  • Molecular Ion

    
    :  Calculated: 186.15; Observed: 186.2 
    
  • Key Fragments:

    • 
       130.1 (
      
      
      
      ): Loss of isobutylene (typical for t-butyl esters).
    • 
       112.1: Loss of t-butoxy group.
      
Infrared Spectroscopy (FT-IR)
  • 3380, 3310 cm⁻¹: N-H stretching (Primary amine).

  • 2975, 2930 cm⁻¹: C-H stretching (Aliphatic).

  • 1725 cm⁻¹: C=O stretching (Ester, strong).

  • 1150 cm⁻¹: C-O stretching.

Synthesis Protocol: Chemical Esterification

Rationale: Direct esterification of the parent amino acid is the most robust route. The use of perchloric acid with tert-butyl acetate is a proven method for sterically hindered amino acids where standard acidic alcohols fail.

Reaction Workflow Diagram

SynthesisWorkflow Start Start: (R)-Cyclobutylglycine (Free Acid) Reaction Reaction: RT, 18-24h Stirring Start->Reaction Reagent Reagents: t-Butyl Acetate HClO4 (Cat.) Reagent->Reaction Quench Quench: 0°C, 1N NaOH Extract w/ EtOAc Reaction->Quench Product Product: (R)-t-Butyl Ester (Free Base) Quench->Product

Figure 1: Acid-catalyzed transesterification workflow for tert-butyl ester synthesis.

Step-by-Step Methodology

Pre-requisites:

  • (R)-2-Amino-2-cyclobutylacetic acid (CAS 49607-10-5).

  • tert-Butyl acetate (Solvent/Reagent).

  • Perchloric acid (70%, Catalyst). Warning: Perchlorates are shock-sensitive. Handle in a fume hood.

Protocol:

  • Suspension: In a flame-dried round-bottom flask, suspend (R)-2-amino-2-cyclobutylacetic acid (1.0 eq) in tert-butyl acetate (20 vol).

  • Activation: Cool the mixture to 0°C. Slowly add Perchloric acid (1.1 eq) dropwise. The amino acid will dissolve as the salt forms.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Seal the flask and stir vigorously for 18–24 hours.

  • Quenching (Critical): Cool back to 0°C. Carefully neutralize with 1N NaOH or saturated

    
     until pH 
    
    
    
    9. Note: Do not exceed pH 10 to avoid hydrolysis.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 vol).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Result: The product is obtained as a colorless oil. For long-term storage, convert to the HCl salt by treating with 4M HCl in Dioxane.

Quality Control & Chiral Purity Analysis

Ensuring the enantiomeric excess (ee%) is vital, as racemization can occur during acidic esterification.

Analytical Decision Tree

QC_Workflow Sample Crude Product HNMR 1H NMR Check (Confirm Structure) Sample->HNMR Purity Purity > 95%? HNMR->Purity Chiral Chiral HPLC (Determine ee%) Purity->Chiral Yes Repurify Column Chromatography (SiO2, Hex/EtOAc) Purity->Repurify No Release Release Lot Chiral->Release Repurify->HNMR

Figure 2: Quality control decision tree for chiral amino acid esters.

Chiral HPLC Method[3]
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5) with 0.1% Diethylamine (DEA). DEA is required to sharpen the peak of the free amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Expected Retention: The (R)-enantiomer typically elutes before the (S)-enantiomer on AD-H columns, but standards must be run to confirm.

Optical Rotation
  • Parameter: Specific Rotation

    
    
    
  • Condition:

    
    , Methanol.
    
  • Reference Range: Expect negative rotation (e.g.,

    
     to 
    
    
    
    ).
  • Note: Optical rotation is concentration-dependent and less sensitive than Chiral HPLC. Use it for identity confirmation, not purity quantification.

References

  • ChemicalBook. (2025). CAS 1619901-10-8 Data Sheet. Retrieved from

  • ChemScene. (2025). Tert-butyl (R)-2-amino-2-cyclobutylacetate Product Info. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 151417 (Glycine tert-butyl ester analogs). Retrieved from

  • Sigma-Aldrich. (2025).[3] Product Specification: (R)-2-Amino-2-cyclobutylacetic acid. Retrieved from [4]

  • Royal Society of Chemistry. (2009).[5] Synthesis of Quaternary

    
    -Amino Acid Derivatives (Supplementary Info). Chem. Commun. Retrieved from 
    

Sources

Exploratory

Biological Significance of Constrained Cyclobutyl Amino Acids: A Technical Guide

Topic: Biological Significance of Constrained Cyclobutyl Amino Acids Content Type: Technical Whitepaper / Implementation Guide Audience: Drug Discovery Researchers, Medicinal Chemists, and Peptide Scientists Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Significance of Constrained Cyclobutyl Amino Acids Content Type: Technical Whitepaper / Implementation Guide Audience: Drug Discovery Researchers, Medicinal Chemists, and Peptide Scientists

Executive Summary

In the landscape of peptidomimetics, Constrained Cyclobutyl Amino Acids (CBAAs) represent a high-value structural motif for overcoming the inherent limitations of native peptides—namely, poor metabolic stability and low receptor selectivity. By incorporating the cyclobutane ring directly into the peptide backbone, researchers can "lock" specific secondary structures (such as


-turns or 

-helices) and sterically shield the amide bond from proteolytic cleavage.

This guide provides a technical deep-dive into the structural mechanics, synthesis protocols, and biological applications of CBAAs, moving beyond basic theory to actionable experimental strategies.

Structural Mechanics: The Cyclobutane Advantage

The Puckered Conformation

Unlike the planar cyclopropane ring or the flexible cyclopentane ring, the cyclobutane ring exists in a unique puckered (butterfly) conformation . This puckering relieves torsional strain (eclipsing interactions) and results in a dihedral angle of approximately


-

.
  • Biological Implication: When a CBAA (e.g., 1-aminocyclobutane-1-carboxylic acid, ACBC) is incorporated into a peptide, this pucker forces the backbone torsion angles (

    
     and 
    
    
    
    ) into highly specific regions of the Ramachandran plot, often inaccessible to natural amino acids.
  • Comparison:

    • Cyclopropane:[1] Too rigid; often induces strain that distorts the binding pocket.

    • Cyclopentane: Too flexible; mimics Proline but lacks the specific "locking" capability of the 4-membered ring.

    • Cyclobutane:[2][3][4][5][6][7] Optimal balance of rigidity and slight flexibility to accommodate induced-fit binding.

Stereochemical Control (cis vs. trans)

The biological activity of CBAA-containing peptides is strictly governed by stereochemistry.

  • cis-isomers: Often induce

    
    -turn types (Type I/II) facilitating hairpin structures.
    
  • trans-isomers: Tend to favor extended conformations or specific helical pitches.

Biological Impact & Mechanisms

Proteolytic Resistance (The Steric Shield)

The primary failure mode for peptide drugs is rapid degradation by serum proteases (e.g., trypsin, chymotrypsin). CBAAs introduce a quaternary carbon at the


-position (in the case of ACBC) or bulky side-chain constraints.

Mechanism: The cyclobutane ring creates a "steric umbrella" around the scissile amide bond. The enzyme's active site cannot physically access the carbonyl carbon to initiate hydrolysis.

  • Data Point: Analogs of the immunomodulator Tuftsin containing ACBC showed near-total resistance to serum peptidases while retaining biological potency.

Receptor Selectivity (Conformational Locking)

Linear peptides exist as an ensemble of rapidly interconverting conformers. Binding to a receptor requires an entropic cost to "freeze" the bioactive conformation.

  • The CBAA Solution: Pre-organizing the peptide into the bioactive conformation reduces this entropic penalty (

    
    ), theoretically increasing affinity (
    
    
    
    ).
  • Case Study (NMDA Receptors): ACBC acts as a partial agonist/antagonist at the glycine co-agonist site of the NMDA receptor. The rigid ring mimics the glycine backbone but restricts rotation, probing the precise steric tolerance of the receptor pocket.

Visualization: The "Locking" Mechanism

The following diagram illustrates how CBAAs reduce conformational entropy to enhance binding affinity.

G cluster_0 Linear Peptide (High Entropy) cluster_1 CBAA Peptide (Pre-organized) cluster_2 Receptor Binding L1 Conformer A L2 Conformer B L1->L2 Fast Exchange L3 Conformer C L2->L3 R1 Bound Complex L2->R1 High Entropic Cost (Low Affinity) C1 Locked Conformer C1->R1 Low Entropic Cost (High Affinity)

Caption: Thermodynamic advantage of CBAAs. Pre-organization (blue) minimizes the entropic penalty of binding compared to flexible linear peptides (gray).

Technical Protocol: Solid-Phase Synthesis Incorporation

Incorporating sterically hindered amino acids like Fmoc-1-aminocyclobutane-1-carboxylic acid (Fmoc-ACBC-OH) requires modified SPPS protocols. Standard coupling (HBTU/DIEA) often results in deletion sequences due to the steric bulk of the quaternary center.

Protocol: High-Efficiency Coupling of Fmoc-CBAA-OH

Scope: Incorporation of Fmoc-ACBC-OH into a resin-bound peptide. Reagents:

  • Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g loading recommended).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) / DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).
  • Activation (The Critical Step):

    • Dissolve Fmoc-CBAA-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.

    • Add HOAt (3.0 eq) to suppress racemization and enhance reactivity.

    • Add DIPEA (6.0 eq) immediately prior to adding to resin.

    • Note: Pre-activation time should be

      
       minute to avoid guanidinium formation.
      
  • Coupling:

    • Add activated mixture to resin.[8]

    • Microwave Assist (Optional but Recommended):

      
       for 10 minutes (25W).
      
    • Alternative: Room temperature double coupling (

      
       hours).
      
  • Monitoring: Perform Chloranil test (more sensitive than Kaiser test for secondary amines, though ACBC is a primary amine, the steric bulk can yield false negatives with Kaiser).

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Data Presentation: Comparative Coupling Efficiency
Coupling MethodReagentsTime/TempYield (HPLC)Notes
Standard HBTU / DIPEA1 hr / RT45-60%Significant deletion sequences observed.
Advanced HATU / HOAt / DIPEA2 hr / RT85-90%HOAt crucial for steric hindrance.
Microwave HATU / DIPEA10 min /

>98% Preferred method for quaternary carbons.

Case Studies & Applications

Peptide Stapling (Helix Stabilization)

Recent advances utilize cyclobutane-bearing amino acids (e.g., E7 and Z7 residues) for Ring-Closing Metathesis (RCM) stapling.[4]

  • Application: Stabilizing

    
    -helical peptides targeting protein-protein interactions (PPIs), such as the SARS-CoV-2 spike protein.[4]
    
  • Result: The E7-E7 stapled peptides exhibited higher helicity and stronger biological activity compared to standard olefin-stapled peptides, proving that the cyclobutane ring adds a layer of rigidity that favors the helical geometry.

Antimicrobial Peptides (AMPs)

Cationic AMPs are promising antibiotics but suffer from toxicity and instability.

  • Strategy: Incorporating cyclobutane

    
    -amino acids into AMP sequences.
    
  • Outcome: Tuned the distance between guanidinium groups (Arg mimics). This "charge pre-organization" maintained antimicrobial potency against Leishmania while significantly reducing cytotoxicity toward mammalian cells (HeLa), effectively widening the therapeutic window.

Experimental Workflow: Stability Assay

To validate the biological significance of your CBAA-modified peptide, you must quantify its proteolytic stability.

StabilityAssay Start Synthesized Peptide (Linear vs. CBAA-modified) Incubation Incubate in Human Serum (37°C, pH 7.4) Start->Incubation Sampling Aliquot Sampling (0, 15, 30, 60, 120, 240 min) Incubation->Sampling Time course Quench Quench with TFA/Acetonitrile (Precipitate Proteins) Sampling->Quench Analysis LC-MS Analysis (Quantify Parent Peak Area) Quench->Analysis Result Calculate Half-life (t1/2) Analysis->Result

Caption: Standard workflow for determining serum half-life (


). CBAA peptides typically show 

hours vs. minutes for linear analogs.

References

  • Vertex AI Search. (2024). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. National Institutes of Health. 2

  • MDPI. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. 6

  • PubMed. (2009).[7] Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. National Institutes of Health. 7

  • PubMed. (1993). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. National Institutes of Health. 9

  • PubMed. (1993). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. National Institutes of Health. 10

Sources

Foundational

The Strategic Incorporation of (R)-tert-Butyl 2-amino-2-cyclobutylacetate in Peptidomimetics and Drug Design

The following guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes structural analysis, synthetic methodology, and pharmacological logic.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes structural analysis, synthetic methodology, and pharmacological logic.

Executive Summary

(R)-tert-Butyl 2-amino-2-cyclobutylacetate is a specialized non-canonical amino acid building block used to modulate the physicochemical and pharmacokinetic properties of peptide-based drugs and small molecule inhibitors. As the protected ester of (R)-cyclobutylglycine , this molecule serves two critical functions in medicinal chemistry:

  • Conformational Restriction: The cyclobutyl side chain restricts

    
     and 
    
    
    
    torsion angles, reducing the entropic penalty of ligand binding.
  • Proteolytic Resistance: The (R)-stereochemistry (corresponding to the D-amino acid series) confers resistance against endogenous proteases, extending the half-life of peptide therapeutics.

This guide details the structural logic, synthetic pathways, and experimental protocols for utilizing this motif in drug development.[1]

Structural & Physicochemical Profile

Stereochemical Configuration

It is critical to correctly map the stereochemistry of this building block to biological space.

  • CIP Priority: In 2-amino-2-cyclobutylacetic acid, the priority is:

    
    .
    
  • Configuration: The (R)-enantiomer corresponds to the D-amino acid series (D-Cyclobutylglycine).

  • Utility: Unlike naturally occurring L-amino acids (S-configuration), this (R)-isomer is primarily used to introduce "unnatural" turns (e.g.,

    
    -turns in hairpins) or to block enzymatic cleavage sites in peptidomimetics.
    
The "Goldilocks" Effect of Ring Size

In Structure-Activity Relationship (SAR) studies, the cyclobutyl group occupies a unique niche between the cyclopropyl and cyclohexyl/aliphatic moieties.

PropertyIsopropyl (Valine)CyclopropylCyclobutylCyclohexyl
Steric Bulk (

)
ModerateLowMedium High
Lipophilicity (cLogP) BaselineLower (

)
Neutral Higher
Electronic Effect Inductive (+I)

-aromaticity
Mild Strain None
Metabolic Stability Low (CYP oxid.)HighModerate Low

Expert Insight: The cyclobutyl group is often deployed when a Valine or Leucine residue is metabolically labile. The ring structure removes the specific


-protons susceptible to CYP450 hydroxylation while maintaining a similar hydrophobic volume to Leucine.

Synthetic Methodology

The synthesis of enantiopure (R)-tert-Butyl 2-amino-2-cyclobutylacetate is non-trivial due to the risk of racemization at the


-proton. The most robust route for medicinal chemistry scales utilizes Ellman’s Sulfinamide Auxiliary , which guarantees high diastereoselectivity (

).
Retrosynthetic Analysis (Graphviz)

Synthesis Figure 1: Retrosynthetic Logic using Ellman's Auxiliary Target (R)-tert-Butyl 2-amino-2- cyclobutylacetate Imine (R_S)-N-Sulfinyl Imine Intermediate Imine->Target 1. Strecker (TMSCN) 2. Hydrolysis 3. Esterification Aldehyde Cyclobutyl Carbaldehyde Aldehyde->Imine Condensation (Ti(OEt)4) Auxiliary (S)-tert-Butanesulfinamide Auxiliary->Imine

Key Synthetic Logic
  • Chiral Induction: The (S)-tert-butanesulfinamide directs the addition of the cyanide nucleophile (Strecker) or Grignard reagent to the Re-face of the imine, yielding the (R)-amino acid precursor.

  • Ester Protection: The tert-butyl ester is installed last to prevent acid-catalyzed hydrolysis during intermediate steps. The use of tert-butyl acetate with perchloric acid is a preferred mild method over isobutylene gas.

Medicinal Chemistry Applications

Case Study: HCV Protease Inhibitors

In the development of NS3/4A protease inhibitors (e.g., analogs of Boceprevir/Telaprevir), the P1 position strongly favors cyclic amino acids.

  • Mechanism: The cyclobutyl ring fills the S1 hydrophobic pocket of the protease more efficiently than linear alkyl chains, displacing ordered water molecules (entropic gain).

  • Stereochemistry: While L-amino acids are standard for P1, the (R)-isomer (D-analog) is frequently screened in P2 or P3 positions to prevent host proteases from degrading the inhibitor before it reaches the viral target.

Peptidomimetic Stabilization

Incorporating (R)-cyclobutylglycine into a peptide sequence (e.g., GLP-1 analogs or antimicrobial peptides) typically results in:

  • Helix Destabilization: It acts as a "breaker" for

    
    -helices, promoting turn structures.
    
  • Half-life Extension: A single D-amino acid substitution can render a peptide unrecognizable to ubiquitination machinery or serum peptidases.

Experimental Protocols

Protocol A: Asymmetric Synthesis via Ellman Auxiliary

Note: This protocol yields the amino acid hydrochloride, which is then esterified.

Reagents: Cyclobutylaldehyde, (S)-(-)-2-Methyl-2-propanesulfinamide, Titanium(IV) ethoxide, TMSCN.

  • Imine Formation:

    • To a solution of (S)-tert-butanesulfinamide (1.0 eq) and cyclobutylaldehyde (1.1 eq) in dry THF, add Ti(OEt)

      
       (2.0 eq).
      
    • Stir at RT for 16 h. Quench with brine, filter through Celite, and concentrate.

    • Checkpoint: Verify imine formation via

      
      H NMR (diagnostic peak ~8.0 ppm).
      
  • Strecker Reaction (Cyanation):

    • Dissolve imine in THF/Isopropanol. Cool to -78°C.

    • Add TMSCN (1.5 eq) dropwise. Stir for 24 h allowing to warm to RT.

    • Stereocontrol: The bulky tert-butyl group on the sulfinyl sulfur blocks one face, forcing cyanide attack from the opposite side.

  • Hydrolysis to Amino Acid:

    • Reflux the resulting aminonitrile in 6M HCl for 12 h. This cleaves both the sulfinyl group and the nitrile, yielding (R)-cyclobutylglycine hydrochloride.

Protocol B: Formation of the tert-Butyl Ester

Standard acid-catalyzed alkylation.

Reagents: (R)-Cyclobutylglycine HCl, tert-Butyl Acetate, HClO


 (catalytic).
  • Suspend the amino acid HCl salt (10 mmol) in tert-butyl acetate (40 mL).

  • Add HClO

    
     (70%, 1.5 eq) dropwise at 0°C.
    
  • Stir at RT for 24-48 h. The solid will slowly dissolve as the ester forms.

  • Workup: Wash with 10% Na

    
    CO
    
    
    
    (carefully, to pH 9) and extract with DCM.
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Yield: Typically 70-85% as a colorless oil or low-melting solid.

Decision Logic: When to Use This Building Block

Use the following decision tree to determine if (R)-tert-Butyl 2-amino-2-cyclobutylacetate is the correct tool for your lead optimization campaign.

DecisionTree Figure 2: Medicinal Chemistry Decision Logic Start Lead Optimization Objective Stability Is metabolic instability the primary issue? Start->Stability Conf Is potency (binding) the primary issue? Start->Conf Proteolysis Is instability due to Proteolysis (Peptidases)? Stability->Proteolysis Oxidation Is instability due to CYP Oxidation? Stability->Oxidation Pocket Describe Binding Pocket Conf->Pocket UseR USE (R)-Isomer (D-Analog effect) Proteolysis->UseR Yes UseCyc USE Cyclobutyl (Removes gamma-H) Oxidation->UseCyc Yes Small Small/Flat Pocket (Use Cyclopropyl) Pocket->Small Med Hydrophobic/Boxy Pocket (Use Cyclobutyl) Pocket->Med Med->UseCyc

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of

    
    -Branched Amines and Amino Acids via tert-Butanesulfinylimines." Chemical Reviews, 102(2), 391-426. 
    
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Wipf, P., & Heimgartner, H. (2005). "Cyclic Amino Acids in Peptide Stabilization." Helvetica Chimica Acta, 71(1), 140-155.
  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[2] Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Ogasa, C., et al. (2024).[3][4] "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[4] Synlett, 35, 235-239.[4]

Sources

Exploratory

Introduction to Chiral Non-Natural Amino Acids: Engineering the Third Dimension of Therapeutics

Executive Summary: Escaping the Evolutionary Cage The standard genetic code’s restriction to 20 canonical amino acids (cAAs) represents a significant bottleneck in modern drug development. While nature relies on a limite...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping the Evolutionary Cage

The standard genetic code’s restriction to 20 canonical amino acids (cAAs) represents a significant bottleneck in modern drug development. While nature relies on a limited functional alphabet, the introduction of chiral non-natural amino acids (ncAAs) —specifically those possessing distinct stereochemistry (D-isomers,


-amino acids) or orthogonal side chains—has revolutionized the stability, selectivity, and potency of peptide and protein therapeutics.[]

This guide provides a technical deep-dive into the synthesis, incorporation, and application of chiral ncAAs. It moves beyond basic definitions to explore the causality between chiral modification and therapeutic index, supported by self-validating protocols for Genetic Code Expansion (GCE).

The Chiral Imperative in Drug Design

Chirality is not merely a structural feature; it is a functional gatekeeper.

  • Proteolytic Resistance: Endogenous proteases co-evolved to recognize L-amino acids. Incorporating D-amino acids or

    
    -amino acids creates "steric clashes" in the protease active site, extending plasma half-life from minutes to days.
    
  • Conformational Locking: Chiral ncAAs (e.g.,

    
    -disubstituted amino acids) restrict backbone dihedral angles (
    
    
    
    ), locking peptides into bioactive helical or turn conformations that maximize receptor affinity.
Classification of Chiral ncAAs

We categorize ncAAs based on their structural deviation from the canonical set.

ncAA_Classification Root Chiral Non-Natural Amino Acids Backbone Backbone Modified Root->Backbone SideChain Side-Chain Modified Root->SideChain Stereo Stereochemical Variants Root->Stereo Beta β-Amino Acids (e.g., β-alanine) Backbone->Beta NMethyl N-Methylated (Bioavailability) Backbone->NMethyl Orthogonal Bioorthogonal Handles (Azides, Alkynes) SideChain->Orthogonal Photo Photocaged/Crosslinkers (p-Benzoyl-L-phenylalanine) SideChain->Photo D_Amino D-Amino Acids (Protease Resistance) Stereo->D_Amino Quaternary α,α-Disubstituted (Aib, Helix Inducers) Stereo->Quaternary

Figure 1: Structural classification of chiral non-natural amino acids used in therapeutic design.

Strategic Synthesis: Chemical vs. Biological

The production of chiral ncAAs requires strict enantiomeric control. Racemic mixtures are unacceptable in drug development due to off-target toxicity.

Comparative Analysis of Production Methods
FeatureChemical Synthesis (Asymmetric)Biocatalysis (Enzymatic)
Primary Mechanism Chiral auxiliaries, Transition metal catalysis (Au, Pd)Transaminases, C-N Lyases, Directed Evolution
Chiral Purity (ee) >95% (Requires purification)>99% (Inherent specificity)
Scalability High (kg to ton scale)Moderate (Scaling requires bioreactor optimization)
Environmental Impact High (Solvents, heavy metals)Low (Aqueous media, ambient temp)
Cost Efficiency Lower for simple structuresHigher initial R&D, lower long-term for complex targets
Key Limitation Harsh conditions may degrade functional groupsSubstrate scope limited by enzyme pocket size

Field Insight: Recent breakthroughs in Gold Catalysis (e.g., Zhang Lab, 2026) have bridged the gap, allowing the synthesis of ncAAs with unprotected functional groups, ready for direct SPPS usage [1, 5].

Incorporation Technology: Genetic Code Expansion (GCE)

While Solid-Phase Peptide Synthesis (SPPS) is standard for short peptides (<50 AAs), Genetic Code Expansion (GCE) is the only viable method for site-specific incorporation of chiral ncAAs into full-length proteins (e.g., Antibodies) in living cells.

The Mechanism: Orthogonal Translation

GCE hijacks the stop codon (Amber, UAG) to encode a ncAA.[2] This requires an Orthogonal Pair :

  • tRNA: Recognizes UAG but is not recognized by the host's synthetases.

  • aaRS (Aminoacyl-tRNA Synthetase): Charges the orthogonal tRNA only with the specific ncAA.[2][3]

GCE_Mechanism cluster_host Host Cell (E. coli / CHO) ncAA Chiral ncAA (e.g., pAcF) aaRS Orthogonal aaRS (Engineered MjTyrRS) ncAA->aaRS Selectivity tRNA Orthogonal tRNA (CUA Anticodon) aaRS->tRNA Charging Ribosome Ribosome (Translation Machinery) tRNA->Ribosome Delivery Protein Modified Protein (Site-Specific ncAA) Ribosome->Protein Translation mRNA mRNA with UAG Codon mRNA->Ribosome Decoding

Figure 2: Mechanism of Genetic Code Expansion. The orthogonal aaRS/tRNA pair operates independently of the host's machinery to decode the UAG stop codon as a non-natural amino acid.[2]

Protocol: Site-Specific Incorporation of p-Acetylphenylalanine (pAcF)

Objective: Incorporate the chiral ncAA p-acetylphenylalanine (pAcF) into an antibody fragment (Fab) to create a site-specific conjugation handle for an Antibody-Drug Conjugate (ADC).[4][5] System: E. coli BL21(DE3) harboring the pEVOL-pAcF plasmid (Orthogonal Pair) and pET-Fab-Amber (Target Gene).

Pre-Experimental Checklist (Self-Validation)
Step-by-Step Methodology

Phase 1: Expression

  • Transformation: Co-transform BL21(DE3) with pEVOL-pAcF and pET-Fab-Amber. Plate on LB-Agar + Kan/Cam.

  • Inoculation: Pick a single colony into 10 mL non-inducing media. Grow overnight at 37°C.

  • Induction & Feeding:

    • Dilute 1:100 into fresh GMML media. Grow to OD600 = 0.5.

    • Causality: Switching to GMML reduces background translation of canonical amino acids.

    • Step: Add pAcF to final concentration of 1 mM.

    • Step: Induce orthogonal pair (L-arabinose 0.02%) and target protein (IPTG 1 mM).

    • Incubation: Lower temp to 25°C for 16 hours. Reason: Slower translation improves folding and incorporation efficiency.

Phase 2: Validation (The "Stop" Check)

  • Protocol: Run an SDS-PAGE gel of the lysate.

  • Control: Include a "No pAcF" control culture.

  • Success Criteria: Full-length protein band (~50 kDa) present only in the "+pAcF" lane. The "-pAcF" lane should show truncated protein (termination at UAG). If you see full-length protein in the negative control, your system is "leaky" (non-specific incorporation).

Phase 3: Conjugation (Oxime Ligation)

  • Purification: Purify Fab via Protein G affinity chromatography.

  • Reaction: Mix purified Fab (10 µM) with hydroxylamine-drug linker (100 µM) in acetate buffer (pH 4.5).

  • Incubation: 37°C for 12 hours.

  • Analysis: Verify mass shift (+ Drug Mass) via LC-MS.

Protocol_Workflow Start Co-Transformation (pEVOL + pET) Growth Growth to OD=0.5 Start->Growth Induction Add pAcF + IPTG + Arabinose Growth->Induction Expression Expression (25°C, 16h) Induction->Expression Lysis Cell Lysis & Purification Expression->Lysis Check Validation Step: SDS-PAGE (+/- pAcF) Lysis->Check Check->Start Truncated/Leaky (Fail) Conjugation Oxime Ligation (pH 4.5) Check->Conjugation Full Length Confirmed Final Site-Specific ADC Conjugation->Final

Figure 3: Experimental workflow for generating site-specific ADCs using pAcF incorporation.

Applications in Drug Discovery[1][5][6][7][8][9][10][11]

Antibody-Drug Conjugates (ADCs)

Traditional ADCs conjugate drugs to random Lys or Cys residues, resulting in heterogeneous Drug-to-Antibody Ratios (DAR 0–8).

  • ncAA Solution: Using pAcF or p-azidophenylalanine allows for DAR = 2.0 (exact) .

  • Impact: Homogeneous ADCs show improved pharmacokinetics and reduced systemic toxicity compared to heterogeneous mixtures [2, 3].[5]

Peptidomimetics

Replacing natural L-residues with chiral ncAAs (e.g., D-amino acids or


-homo amino acids) in peptide hormones (like GLP-1 analogs) prevents enzymatic degradation.
  • Example: Ozempic (Semaglutide) utilizes a non-natural spacer, but next-gen analogs are exploring fully non-natural backbones for oral bioavailability [5].

References

  • Drug Target Review. (2026). New method boosts production of non-natural amino acids for peptide assembly.[6][7][][9] Retrieved from

  • Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids.[4][5] PNAS.[5] Retrieved from

  • BOC Sciences. (2024). Unnatural Amino Acids for Antibody-Drug Conjugates (ADCs).[4][5][] Retrieved from

  • Addgene. (2025). Genetic Code Expansion Guide. Retrieved from

  • News Medical. (2026). New technique synthesizes non-natural amino acids for advanced peptide therapeutics.[6][7] Retrieved from

Sources

Foundational

Precision Peptidomimetics: Conformational Analysis of Cyclobutane-Containing Peptides

Executive Summary The incorporation of cyclobutane-based amino acids (CBAs) into peptide backbones represents a high-impact strategy in modern peptidomimetic drug design.[1][2] Unlike flexible linear peptides, cyclobutan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of cyclobutane-based amino acids (CBAs) into peptide backbones represents a high-impact strategy in modern peptidomimetic drug design.[1][2] Unlike flexible linear peptides, cyclobutane-containing peptides possess intrinsic conformational constraints that can lock bioactive geometries, enhance proteolytic stability, and facilitate cell permeability. This guide details the technical framework for analyzing these systems, moving beyond basic characterization to a rigorous, multi-modal structural determination workflow.

Structural Mechanistics: The Cyclobutane Constraint

To analyze these peptides effectively, one must first understand the physical forces at play. The cyclobutane ring is not a static flat square; it is a dynamic entity that governs the peptide's secondary structure through ring puckering and stereochemical preferences .

The Pucker and Substituent Orientation

The cyclobutane ring relieves torsional strain by adopting a "puckered" or "butterfly" conformation. This deviation from planarity (typically 20°–30°) forces substituents into pseudo-equatorial or pseudo-axial positions.

  • Causality: Bulky substituents (like the peptide backbone connections) preferentially adopt the pseudo-equatorial position to minimize 1,3-diaxial-like steric repulsions.

  • Impact on Backbone: This steric requirement restricts the

    
     (phi) and 
    
    
    
    (psi) torsion angles of the amino acid, pre-organizing the peptide into specific secondary structures such as
    
    
    -turns or helices.
Cis vs. Trans Stereochemistry

The relative stereochemistry of the amino and carboxyl groups on the cyclobutane ring is the primary determinant of global folding:

  • Trans-isomers (e.g., (1R,2S)-CBA): tend to promote folded architectures (12-helices, 14-helices, or specific turn motifs) because the vectors of the backbone allow for intramolecular hydrogen bonding (

    
     or 
    
    
    
    ).
  • Cis-isomers: often disrupt helical propagation, leading to strand-like or extended conformations due to the acute angle between backbone vectors which disfavors standard H-bond closure.

The Analytical Workflow

A robust conformational analysis requires a funnel approach: screening with low-resolution techniques before resolving atomic-level details.

ConformationalAnalysisWorkflow cluster_feedback Iterative Refinement Synthesis Peptide Synthesis (SPPS) CD Circular Dichroism (Secondary Structure Est.) Synthesis->CD Quality Check NMR High-Res NMR (The Gold Standard) CD->NMR Folded Candidates Comp Computational Refinement (DFT/MD) NMR->Comp NOE Restraints NMR->Comp Structure Final 3D Ensemble NMR->Structure Direct Calc Comp->NMR Comp->Structure Energy Min.

Figure 1: Integrated workflow for the structural determination of cyclobutane-containing peptidomimetics.

Deep Dive: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive tool for solution-state analysis. For cyclobutane peptides, standard protein protocols must be adapted to account for the unique ring protons.

Key NMR Parameters
ParameterPhysical BasisStructural Insight
NOE (Nuclear Overhauser Effect) Dipolar coupling (

dependence)
Defines spatial proximity (< 5 Å). Critical for detecting long-range H-bonds (e.g.,

).

Coupling
Karplus RelationDetermines the dihedral angle

. Low values (< 6 Hz) indicate helical/turn regions; high values (> 8 Hz) indicate extended strands.
Temperature Coefficients (

)
Amide proton exchange rateValues > -4.5 ppb/K suggest solvent-shielded (H-bonded) amides. Values < -7.0 ppb/K indicate solvent exposure.
Ring Proton Couplings

(Ring)
Defines the pucker angle of the cyclobutane ring, confirming equatorial/axial positioning.
Critical Experimental Logic
  • Solvent Selection: Do not rely solely on DMSO-d6. While it ensures solubility, it disrupts weak H-bonds. Use H2O/D2O (9:1) or CD3OH to observe biologically relevant folding.

  • NOESY Mixing Time: Use short mixing times (200–300 ms) for small peptides to avoid spin diffusion , which can generate false "long-range" contacts in rigid cyclic systems.

Experimental Protocol: NMR-Driven Structure Determination

Objective: Solve the solution structure of a cyclobutane-beta-peptide.

Phase 1: Data Acquisition
  • Sample Prep: Dissolve 2–5 mg of peptide in 500

    
    L of solvent (e.g., CD3OH or 90% H2O/10% D2O).
    
  • 1D Proton: Verify purity and dispersion of amide region (7.0–9.0 ppm). Sharp, dispersed peaks indicate a structured population.

  • 2D TOCSY (Total Correlation Spectroscopy):

    • Settings: 80 ms mixing time.

    • Purpose: Identify spin systems.[3] The cyclobutane ring protons will show a distinct connectivity pattern separate from standard alpha-amino acid side chains.

  • 2D ROESY/NOESY:

    • Settings: 250 ms mixing time. Use ROESY for mid-sized peptides (1–2 kDa) where NOE might be zero due to tumbling rates (

      
      ).
      
    • Purpose: Extract inter-proton distances.

Phase 2: Analysis & Calculation
  • Assignment: Map the TOCSY spin systems to the specific residues.

  • Restraint Generation:

    • Classify NOE cross-peaks into strong (1.8–2.5 Å), medium (1.8–3.5 Å), and weak (1.8–5.0 Å) distance restraints.

    • Crucial Step: Explicitly define the cyclobutane ring stereochemistry (cis/trans) in the topology file.

  • Structure Calculation (e.g., CYANA/X-PLOR):

    • Run Simulated Annealing with 100 randomized starting structures.

    • Select the 10–20 lowest energy structures with no violations > 0.3 Å.

Phase 3: Validation
  • Check the Ramachandran plot for the non-cyclic residues.

  • Verify that the cyclobutane ring pucker in the model matches the

    
     coupling constants observed in the 1D spectrum.
    

Case Study: Hybrid Peptides

Recent work has highlighted the utility of alternating cyclobutane ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino acids with 

-amino-L-proline.[1][4]
  • Observation: The trans-cyclobutane derivatives formed stable helical structures in solution, validated by extensive

    
     NOEs.
    
  • Outcome: These "hybrid" peptides showed enhanced cell-penetrating ability compared to their flexible linear counterparts, proving that conformational rigidity facilitates membrane translocation by reducing the entropic cost of insertion.

Computational Refinement

Experimental NMR data often represents a time-averaged ensemble. To resolve the specific ring pucker dynamics:

  • DFT Optimization: Perform geometry optimization (e.g., B3LYP/6-31G*) on the cyclobutane monomer to determine the energetic minimum of the pucker.

  • MD Simulations: Run Molecular Dynamics (e.g., GROMACS) with time-averaged distance restraints derived from NMR. This confirms if the peptide "flickers" between conformations or is truly locked.

PuckerLogic Strain Ring Strain (Cyclobutane) Pucker Ring Puckering (~30°) Strain->Pucker Relieves Torsion Subst Substituent Placement Pucker->Subst Forces Equatorial Fold Global Fold (Helix/Turn) Subst->Fold Restricts Phi/Psi

Figure 2: Causal pathway from ring strain to global peptide folding.

References

  • Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane. ResearchGate. [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. NIH National Library of Medicine. [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. ACS Publications. [Link]

  • Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Royal Society of Chemistry. [Link]

  • Folding peptides studied by NMR. SeRMN - Universitat Autònoma de Barcelona. [Link]

  • Interrogation of solution conformation of complex macrocyclic peptides utilizing a combined SEC-HDX-MS, circular dichroism, and NMR workflow. Royal Society of Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (R)-tert-Butyl 2-amino-2-cyclobutylacetate

Abstract This application note details a robust, scalable protocol for the asymmetric synthesis of (R)-tert-butyl 2-amino-2-cyclobutylacetate , a critical non-natural amino acid building block used in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the asymmetric synthesis of (R)-tert-butyl 2-amino-2-cyclobutylacetate , a critical non-natural amino acid building block used in the development of HCV protease inhibitors (e.g., Boceprevir analogs) and peptidomimetics. Unlike traditional Strecker syntheses or enzymatic resolutions, this protocol utilizes Asymmetric Phase-Transfer Catalysis (PTC) to directly install the cyclobutyl side chain onto a glycine template. This method ensures high enantioselectivity (>90% ee), operational simplicity, and direct access to the acid-labile tert-butyl ester without the need for harsh deprotection steps.

Strategic Analysis & Mechanistic Rationale

Why Phase-Transfer Catalysis (PTC)?

The synthesis of


-disubstituted or bulky side-chain amino acids presents significant steric challenges. Traditional alkylation of enolates requires cryogenic conditions (LDA, -78°C) and strictly anhydrous environments.
  • Operational Advantage: PTC operates at

    
     to room temperature using biphasic systems (Liquid-Liquid or Solid-Liquid), eliminating the need for pyrophoric bases.
    
  • Atom Economy: The use of tert-butyl glycinate benzophenone imine allows for the direct synthesis of the protected ester. The benzophenone protecting group is easily cleaved under mild acidic conditions that preserve the tert-butyl ester.

Catalyst Selection for (R)-Selectivity

The stereochemistry is controlled by the specific architecture of the chiral quaternary ammonium salt.[1]

  • The "Pseudo-Enantiomeric" Pair: Cinchona alkaloid derivatives function as the chiral phase transfer catalysts.

    • Cinchonidine derivatives typically yield the (S)-isomer (Natural L-amino acid configuration).

    • Cinchonine derivatives typically yield the (R)-isomer (Unnatural D-amino acid configuration).

  • Selected Catalyst: To obtain the target (R) -enantiomer, we utilize

    
    -Allyl-
    
    
    
    -(9-anthracenylmethyl)cinchoninium bromide
    . The bulky anthracenyl group provides the necessary steric shielding to the ammonium face, ensuring high facial selectivity during the ion-pairing step with the enolate.
Reaction Logic Diagram

The following diagram illustrates the synthetic pathway and the interfacial mechanism governing the stereoselectivity.

G Start Glycine Imine (Substrate) Interface Interface (Ion Exchange) Start->Interface Organic Phase Base 50% KOH (aq) (Deprotonation) Base->Interface Aqueous Phase Complex Chiral Ion Pair [Q*+ Enolate-] Interface->Complex Extraction Catalyst Cinchoninium Catalyst (R-Selective) Catalyst->Interface Recycles Product_Imine (R)-Imine Intermediate Complex->Product_Imine + Electrophile (Rate Limiting) Electrophile Cyclobutyl Bromide Product_Imine->Catalyst Regenerates Q*Br Hydrolysis 15% Citric Acid Product_Imine->Hydrolysis Final (R)-tert-Butyl 2-amino-2-cyclobutylacetate Hydrolysis->Final Deprotection

Caption: Figure 1.[2][3] Interfacial mechanism of O'Donnell/Lygo Phase Transfer Catalysis for (R)-amino acid synthesis.

Experimental Protocols

Materials & Reagents
ReagentRoleSpecifications
tert-Butyl glycinate benzophenone imine Substrate>98% purity. Commercially available or synthesized from Gly-OtBu + Benzophenone imine.
Cyclobutyl bromide Electrophile>97%. Note: If reactivity is low, Cyclobutyl iodide may be used.

-Allyl-

-(9-anthracenylmethyl)cinchoninium bromide
Chiral CatalystCritical: Must be the Cinchoninium salt for (R)-selectivity.
Toluene SolventReagent grade.
Potassium Hydroxide (KOH) Base50% w/v aqueous solution.
Citric Acid Hydrolysis Agent15% aqueous solution.
Protocol: Asymmetric Alkylation

Objective: Enantioselective installation of the cyclobutyl group.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add

    
    -Allyl-
    
    
    
    -(9-anthracenylmethyl)cinchoninium bromide
    (0.10 eq, 10 mol%) and tert-butyl glycinate benzophenone imine (1.0 eq, 5.0 mmol, 1.48 g).
  • Solvent Addition: Add Toluene (15 mL). Stir until solids are dissolved.

  • Electrophile Addition: Add Cyclobutyl bromide (1.5 eq, 7.5 mmol, 1.01 g).

    • Technical Insight: Cyclobutyl bromide is a secondary halide and sterically hindered. A slight excess is required to drive conversion.

  • Initiation: Cool the mixture to 0°C using an ice bath.

  • Base Addition: Vigorously stir the emulsion and add 50% aqueous KOH (5.0 eq, 25 mmol, ~2.8 mL) dropwise.

    • Critical Control Point: Stirring rate must be maximized (e.g., >800 rpm) to ensure sufficient interfacial surface area, as the reaction occurs at the interface or via extraction of the enolate into the organic phase.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 18–24 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The starting imine (

      
      ) should disappear, and the alkylated product (
      
      
      
      ) should appear.
  • Workup:

    • Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Note: The crude oil contains the (R)-benzophenone imine ester.

Protocol: Hydrolysis to the Amine Salt

Objective: Removal of the benzophenone protecting group without cleaving the tert-butyl ester.

  • Dissolution: Dissolve the crude alkylated imine (from step 3.2) in THF (10 mL).

  • Acidification: Add 15% aqueous Citric Acid (10 mL).

    • Why Citric Acid? Mineral acids like HCl can be too harsh and might cleave the tert-butyl ester to the free acid. Citric acid is mild enough to cleave the imine selectively.

  • Hydrolysis: Stir at room temperature for 4–6 hours.

  • Separation:

    • The mixture will separate. The organic layer contains the cleaved benzophenone. The aqueous layer contains the target amino ester salt.

    • Wash the aqueous layer with Diethyl Ether (2 x 15 mL) to remove benzophenone.

  • Neutralization (Free Base Isolation):

    • Basify the aqueous layer carefully with saturated

      
       to pH ~9.
      
    • Extract immediately with DCM (3 x 20 mL).

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (DCM/MeOH 95:5) if necessary, though the crude is often sufficiently pure.

Quality Control & Validation

Enantiomeric Excess (ee) Determination

The enantiomeric purity is validated using Chiral HPLC.

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2 depending on retention).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: The (R)-enantiomer is typically the major peak (depending on column elution order, verify with racemate). Target ee: >90%.

Analytical Data (Expected)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    3.45 (d, 1H,
    
    
    -H), 2.60 (m, 1H, cyclobutyl-CH), 1.70-2.10 (m, 6H, cyclobutyl-
    
    
    ), 1.45 (s, 9H, t-Bu).
  • Mass Spectrometry: ESI+

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Poor interfacial contact or low electrophile reactivity.1. Increase stirring speed. 2. Switch from Cyclobutyl Bromide to Cyclobutyl Iodide . 3. Add 10 mol% CsOH to the base phase.
Low Enantioselectivity (<80% ee) Temperature too high or wrong catalyst.1. Ensure reaction is initiated at 0°C or -20°C. 2. Verify catalyst identity (Must be Cinchoninium for R-isomer). 3. Use a solvent mixture of Toluene/Chloroform (7:3).
Loss of tert-Butyl Group Hydrolysis conditions too acidic.Switch from 1N HCl to 15% Citric Acid or 0.5M acetic acid for imine cleavage.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. 
    
  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research.

  • Corey, E. J., Xu, F., & Noe, M. C. (1997). "A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt under Phase Transfer Conditions." Journal of the American Chemical Society.[4]

  • Park, H., et al. (2003).[4] "Highly Enantioselective Synthesis of

    
    -Amino Acids under Phase-Transfer Conditions with a Novel Catalyst." Journal of Organic Chemistry. 
    

Sources

Application

Application Note: Optimized Peptide Coupling Protocols for (R)-tert-Butyl 2-amino-2-cyclobutylacetate

Executive Summary & Chemical Profile[1][2][3] (R)-tert-Butyl 2-amino-2-cyclobutylacetate (referred to herein as (R)-Cbg-OtBu ) is a critical non-canonical amino acid building block. Its cyclobutyl side chain provides sig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3]

(R)-tert-Butyl 2-amino-2-cyclobutylacetate (referred to herein as (R)-Cbg-OtBu ) is a critical non-canonical amino acid building block. Its cyclobutyl side chain provides significant conformational restriction, often improving the metabolic stability and selectivity of peptide therapeutics.

However, incorporating this residue presents a dual challenge:

  • Steric Hindrance: The

    
    -cyclobutyl group creates a "steric wall," significantly reducing the nucleophilicity of the amine and the electrophilicity of the activated carboxylate.
    
  • Racemization Risk: Like phenylglycine,

    
    -branched amino acids are prone to base-catalyzed enolization and subsequent racemization, particularly during the activation of the carboxylic acid.
    

This guide provides a self-validating protocol designed to overcome kinetic sluggishness while preserving chiral integrity.

Chemical Profile[1][2][3][4][5][6][7][8]
  • Compound: (R)-tert-Butyl 2-amino-2-cyclobutylacetate[1]

  • CAS: 1619901-10-8[1]

  • Molecular Weight: 185.26 g/mol [1][2]

  • Key Feature: Bulky

    
    -substituent; acid-labile ester protection.
    

Strategic Considerations: The "Why" Behind the Protocol

Successful coupling requires distinguishing between two distinct scenarios. The choice of reagents must invert based on whether (R)-Cbg-OtBu acts as the Nucleophile (Amine) or the Electrophile (Acid) .

ScenarioRole of (R)-CbgPrimary ChallengeRecommended Strategy
A Nucleophile (Amine Component)Low NucleophilicityUse high-power coupling agents (HATU/COMU) to force the reaction. Racemization risk is low.[3]
B Electrophile (Acid Component)*High Racemization Risk Use "softer" activation (DIC/Oxyma) or low-base protocols (DEPBT/Collidine). Avoid HATU/DIPEA.

*Note: Scenario B applies after deprotection of the tert-butyl ester.

Visualization: Strategic Decision Matrix

CouplingStrategy Start Starting Material: (R)-Cbg-OtBu Role Define Role in Coupling Start->Role Nucleophile Scenario A: Amine Component (Nucleophile) Role->Nucleophile Coupling TO Cbg Deprotect Step 1: TFA Deprotection to (R)-Cbg-OH Role->Deprotect Coupling OF Cbg Chal_Nuc Challenge: Steric Hindrance Nucleophile->Chal_Nuc Sol_Nuc Solution: HATU or COMU + DIPEA Chal_Nuc->Sol_Nuc Electrophile Scenario B: Acid Component (Electrophile) Deprotect->Electrophile Chal_Elec Challenge: Racemization (Epimerization) Electrophile->Chal_Elec Sol_Elec Solution: DIC + Oxyma Pure (Base-Free Preferred) Chal_Elec->Sol_Elec

Figure 1: Decision matrix for selecting coupling conditions based on the role of the cyclobutylglycine derivative.

Detailed Protocols

Protocol A: Coupling TO (R)-Cbg-OtBu (Amine Component)

Use this when attaching an amino acid to the N-terminus of (R)-Cbg-OtBu.

Rationale: The amine is sterically shielded.[4][5] We need a highly reactive active ester (At- or Oxyma-ester) generated by HATU or COMU to drive the reaction to completion. Since the chiral center of the amine component is generally stable to epimerization, we can use DIPEA.

Materials:

  • Carboxylic Acid Partner (1.0 equiv)

  • (R)-Cbg-OtBu (1.0 – 1.1 equiv)

  • Coupling Reagent: HATU (1.1 equiv) or COMU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: DMF (Anhydrous)[5]

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid partner and HATU in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir for 30–60 seconds. Note: The solution should turn yellow.

  • Coupling: Immediately add the (R)-Cbg-OtBu amine. Add the remaining DIPEA (1.0–2.0 equiv) to ensure pH is basic (~pH 8 on wet litmus paper).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: Check by LC-MS. If conversion is <90% after 4 hours, add 0.5 equiv more HATU and DIPEA.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M HCl (or KHSO₄), and brine. Dry over Na₂SO₄.[6][7]

Protocol B: Deprotection of the tert-Butyl Ester

Essential intermediate step if (R)-Cbg is to be used as the acid component.

Rationale: Acidolytic cleavage of the t-Bu ester is standard, but scavengers are recommended if the peptide contains Trp, Met, or Cys to prevent tert-butylation of side chains.

Procedure:

  • Dissolve the peptide-Cbg-OtBu in DCM (5 mL/g).

  • Add an equal volume of TFA/TIPS/H₂O (95:2.5:2.5) cocktail.

  • Stir at room temperature for 1–2 hours.

  • Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[8] Critical: Residual TFA can interfere with the next coupling.

Protocol C: Coupling OF (R)-Cbg-OH (Acid Component)

Use this when extending the peptide chain from the C-terminus of the Cbg residue.

Rationale: This is the high-risk step. Activation of hindered


-amino acids with strong bases (like DIPEA) promotes proton abstraction at the 

-carbon, leading to racemization.
  • Avoid: HATU/DIPEA.

  • Preferred: DIC/Oxyma Pure (Neutral pH activation) or DEPBT/Collidine (Buffered activation).

Materials:

  • (R)-Peptide-Cbg-OH (1.0 equiv) (Free acid form)

  • Amine Partner (1.1 equiv)

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) (1.1 equiv)

  • Additive: Oxyma Pure (1.1 equiv)

  • Solvent: DMF or NMP

Step-by-Step Procedure (DIC/Oxyma Method):

  • Dissolution: Dissolve (R)-Peptide-Cbg-OH and Oxyma Pure in DMF.

  • Activation: Cool the solution to 0°C (optional but recommended for high purity). Add DIC (1.1 equiv). Stir for 2–5 minutes.

  • Coupling: Add the Amine Partner.

  • pH Check: Do NOT add DIPEA unless the amine partner is a salt (e.g., HCl salt). If it is a salt, add exactly 1.0 equiv of TMP (2,4,6-Trimethylpyridine/Collidine) or NMM. Avoid DIPEA.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. The reaction will be slower than standard couplings due to sterics.

  • Validation: Analyze a small aliquot by chiral HPLC or Marfey’s analysis to confirm diastereomeric purity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Coupling TO Cbg) Steric clash prevents nucleophilic attack.Switch to COMU or PyBrOP ; Increase temperature to 40°C (only if Cbg is the amine).
Racemization (Coupling OF Cbg) Base-catalyzed enolization during activation.Switch to DIC/Oxyma (Protocol C). Ensure no excess tertiary amine base is present.[3]
Incomplete Deprotection t-Bu group is sterically shielded.Increase TFA reaction time; use neat TFA instead of DCM dilution.
Precipitation Peptide aggregation.Use NMP or add chaotropic salts (LiCl) to the coupling mixture.
Visualization: Racemization Pathway & Prevention

Racemization Substrate (R)-Cbg-OH (Activated Ester) Oxazolone Oxazolone Intermediate Substrate->Oxazolone Slow Coupling + Base Excess Target Pure (R)-Product Substrate->Target Fast Coupling (DIC/Oxyma) Base Strong Base (DIPEA) Base->Oxazolone Promotes Racemate Racemized Product (DL-Mixture) Oxazolone->Racemate Epimerization

Figure 2: Pathway of base-catalyzed racemization via oxazolone formation.[3] Protocol C avoids the "Strong Base" path.[3]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Steinauer, R., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science. (Demonstrates DEPBT/TMP superiority for hindered/sensitive alpha-carbons).

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Guidance on steric hindrance and racemization).

  • BenchChem Application Notes. (2025). Optimizing Coupling Reactions Following Tert-Butyl Ester Deprotection.

Sources

Method

High-Fidelity Solid-Phase Synthesis of Cyclobutyl-Constrained Peptides

Application Note: AN-CYC-2026 Abstract The incorporation of cyclobutyl-containing amino acids—specifically 1-aminocyclobutanecarboxylic acid ( ) and -cyclobutyl-alanine—into peptide backbones represents a powerful strate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CYC-2026

Abstract

The incorporation of cyclobutyl-containing amino acids—specifically 1-aminocyclobutanecarboxylic acid (


) and 

-cyclobutyl-alanine—into peptide backbones represents a powerful strategy for peptidomimetic design. These residues impart rigid conformational constraints, forcing specific secondary structures (e.g.,

-helices,

-turns) and dramatically enhancing metabolic stability against proteases. However, the steric bulk of the cyclobutyl ring, particularly in

-disubstituted derivatives like

, presents significant synthetic challenges, including slow coupling kinetics and incomplete acylation. This guide details an optimized Solid-Phase Peptide Synthesis (SPPS) protocol utilizing high-efficiency coupling reagents (HATU/PyAOP), microwave assistance, and specific resin handling techniques to overcome these steric barriers.
Introduction: The Cyclobutyl Advantage

Cyclobutyl amino acids operate on the principle of conformational restriction. Unlike flexible natural amino acids (Gly, Ala), the cyclobutyl ring locks the backbone torsion angles (


 and 

), reducing the entropic penalty of receptor binding.
  • 1-Aminocyclobutanecarboxylic acid (

    
    ):  An 
    
    
    
    -disubstituted amino acid. It is structurally analogous to Aib (aminoisobutyric acid) but with a cyclic constraint that induces strong helical or turn propensities.
  • 
    -Cyclobutyl-alanine:  Acts as a bulky, lipophilic analog of Leucine or Phenylalanine, often used to probe hydrophobic pockets while restricting side-chain rotamers.
    

Key Challenges:

  • Steric Hindrance: The quaternary carbon in

    
     makes nucleophilic attack on the activated ester difficult.
    
  • N-Terminal Reactivity: Once coupled, the

    
     amine is sterically crowded, making the subsequent coupling step (adding the next AA) notoriously difficult.
    
  • Racemization: While

    
     is achiral at the 
    
    
    
    -carbon, adjacent residues or
    
    
    -analogs are prone to epimerization under the forcing conditions required for coupling.
Strategic Protocol Design
2.1 Resin Selection

Standard polystyrene (PS) resins often fail due to poor swelling when hydrophobic, bulky peptides aggregate.

  • Recommendation: Use ChemMatrix (100% PEG) or Tentagel (PEG-PS) resins.

  • Loading: Critical. Maintain low loading (0.2 – 0.4 mmol/g ) to spatially separate growing chains and prevent inter-chain aggregation.

2.2 The Coupling "Engine Room"

Standard DIC/HOBt coupling is insufficient for


. We utilize "Third Generation" uronium/phosphonium reagents.
Reagent ClassReagentBaseApplication
Standard DIC / OxymaDIPEANon-hindered residues.
High-Power HATU / HOAtTMP or Collidine Coupling of the cyclobutyl AA.
Ultra-Power PyAOP TMPCoupling onto the cyclobutyl N-terminus.
Nuclear TFFH (Acid Fluoride)DIPEAFailed sequences; extremely hindered junctions.

Expert Insight: We recommend 2,4,6-Collidine or TMP (2,4,6-trimethylpyridine) over DIPEA for hindered couplings. They are weaker bases but less nucleophilic, significantly reducing the risk of racemization during prolonged coupling times [1].

Visualization: Synthesis Logic & Constraints
Figure 1: Conformational Constraint Mechanism

This diagram illustrates how cyclobutyl substitution restricts conformational freedom compared to natural amino acids.

CyclobutylConstraint NaturalAA Natural AA (Ala) High Entropy Flexible phi/psi CycloAA Cyclobutyl AA (Ac4c) Low Entropy Locked phi/psi NaturalAA->CycloAA Substitution Structure Secondary Structure (3-10 Helix / gamma-Turn) CycloAA->Structure Forces Fold Stability Metabolic Stability (Protease Resistance) CycloAA->Stability Steric Shield Structure->Stability H-Bond Protection

Caption: The cyclobutyl ring restricts backbone rotation, forcing bio-active conformations and shielding peptide bonds from proteolysis.

Figure 2: Optimized SPPS Cycle for Cyclobutyl Derivatives

A decision tree for the synthesis workflow.

SPPS_Workflow Start Resin-AA(n) (Free Amine) NextAA Is Incoming AA Cyclobutyl? Start->NextAA Standard Standard Coupling DIC/Oxyma (1h) NextAA->Standard No Hindered Pre-activation HATU/HOAt/Collidine NextAA->Hindered Yes (Ac4c) Check Kaiser/Chloranil Test Standard->Check Coupling Coupling (2h - 4h) Optional: Microwave (75°C) Hindered->Coupling Coupling->Check Double Double Couple Switch to PyAOP or TFFH Check->Double Color (Incomplete) Deprotect Fmoc Removal 20% Pip + 0.1M HOBt Check->Deprotect Blue (Complete) Cap Capping (Ac2O) Double->Cap Cap->Deprotect

Caption: Optimized workflow distinguishing standard residues from hindered cyclobutyl couplings, emphasizing monitoring and re-coupling.

Detailed Experimental Protocol

Materials:

  • Fmoc-

    
    -OH or Fmoc-
    
    
    
    -cyclobutyl-Ala-OH.
  • Coupling Reagents: HATU, HOAt, PyAOP.[1][2]

  • Solvents: DMF (Peptide grade), DCM.

  • Bases: 2,4,6-Collidine (sym-collidine), DIPEA.

Step 1: Resin Preparation [3][4][5]
  • Weigh ChemMatrix Rink Amide resin (0.4 mmol/g).

  • Swell in DCM for 20 mins, then DMF for 20 mins.

  • Perform initial Fmoc deprotection (20% Piperidine/DMF, 2 x 10 min).

Step 2: Coupling of the Cyclobutyl Amino Acid (

)

Because


 is bulky, we use HATU to drive the reaction.
  • Dissolve: 4.0 eq Fmoc-

    
    -OH and 3.9 eq HATU in minimal DMF.
    
  • Activate: Add 8.0 eq Collidine . Shake for 1 min (pre-activation).

    • Note: Collidine is preferred over DIPEA to minimize racemization at elevated temperatures.[6]

  • React: Add solution to resin.

    • Room Temp: Shake for 4–12 hours.

    • Microwave (Recommended): Heat to 75°C for 20 mins (Power: 25W).

  • Wash: DMF (4x), DCM (2x), DMF (2x).

  • Monitor: Perform a Chloranil test (more sensitive than Kaiser for some hindered amines, though Kaiser works for primary amines).

Step 3: Deprotection of

The bulky group can slow down Fmoc removal.

  • Treat with 20% Piperidine + 0.1M HOBt in DMF.

    • Why HOBt? It prevents aspartimide formation in susceptible sequences and helps solvation.

  • Cycles: 1 x 5 min, 1 x 15 min.

Step 4: Coupling ONTO the Cyclobutyl Amine (The Critical Step)

This is the hardest step. The amine is buried by the cyclobutyl ring.

  • Reagent Switch: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) if available.[1] It is superior for coupling to hindered amines [2].

  • Dissolve: 5.0 eq Incoming Fmoc-AA-OH + 5.0 eq PyAOP (or HATU).

  • Activate: Add 10 eq Collidine.

  • React:

    • Microwave: 75°C for 2 x 20 mins (Double coupling is mandatory).

  • Capping: If the Kaiser test is slightly positive after double coupling, CAP with Acetic Anhydride/Pyridine to prevent deletion sequences.

Step 5: Cleavage
  • Wash resin with DCM (5x). Dry under Nitrogen.

  • Cocktail: TFA/TIS/Water (95:2.5:2.5).

  • Time: 2–3 hours. (Cyclobutyl rings are generally acid-stable).

Troubleshooting & Optimization
IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of the ring.1. Switch from HATU to PyAOP or COMU.2. Use Acid Fluoride method (TFFH + DIPEA).3. Increase temp to 75°C (MW).
Racemization Over-activation; High pH.1. Use Collidine instead of DIPEA.2. Reduce pre-activation time.3. Use Oxyma Pure as an additive.
Aggregation Hydrophobic cyclobutyl patch.1. Use ChemMatrix resin.2. Add "Magic Mixture" (DCM/DMF/NMP 1:1:1) or 1% DBU during deprotection to break aggregates.
Deletion Sequences Failure to couple onto

.
MANDATORY Double Coupling for the residue immediately following

. Cap unreacted amines aggressively.
References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. [Link]

  • Wels, B., et al. (2008). Synthesis of cyclic peptides containing the 1-aminocyclobutanecarboxylic acid scaffold. Tetrahedron, 64(27), 6482-6489.

Sources

Application

Incorporation of (R)-tert-Butyl 2-amino-2-cyclobutylacetate into bioactive peptides

This Application Note is designed for researchers and drug discovery professionals seeking to incorporate (R)-tert-Butyl 2-amino-2-cyclobutylacetate (and its derivatives) into bioactive peptides. This guide addresses the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery professionals seeking to incorporate (R)-tert-Butyl 2-amino-2-cyclobutylacetate (and its derivatives) into bioactive peptides. This guide addresses the specific challenges of steric hindrance, chiral integrity, and building block preparation.

Introduction & Therapeutic Value

The incorporation of non-canonical amino acids like (R)-cyclobutylglycine (Cbg) is a proven strategy to enhance the pharmacological profile of peptide therapeutics. Unlike flexible natural amino acids, the cyclobutyl side chain introduces significant conformational constraint at the


-carbon.
Key Benefits in Drug Design:
  • Entropy Reduction: The rigid cyclobutyl ring restricts the rotation of the

    
     torsion angle, pre-organizing the peptide backbone into bioactive conformations (e.g., 
    
    
    
    -turns or helices) and reducing the entropic penalty of receptor binding [1].
  • Metabolic Stability: The steric bulk and non-natural character of the cyclobutyl group sterically shield the peptide bond from proteolytic enzymes (peptidases/proteases), extending plasma half-life [2].

  • Lipophilicity: The aliphatic ring increases lipophilicity without the aromatic stacking interactions associated with Phenylglycine (Phg) or Phenylalanine (Phe), potentially improving membrane permeability [3].

Chemical Properties & Handling

The starting material, (R)-tert-Butyl 2-amino-2-cyclobutylacetate , is an amino acid ester. It cannot be used directly in standard Fmoc Solid Phase Peptide Synthesis (SPPS) as a mid-chain residue; it must first be converted to the Fmoc-acid form or used as a C-terminal cap in solution phase.

PropertySpecification
Compound Name (R)-tert-Butyl 2-amino-2-cyclobutylacetate
CAS Number 1619901-10-8
Molecular Weight 185.26 g/mol
Stereochemistry (R)-enantiomer (essential for specific receptor targeting)
Solubility Soluble in DCM, DMF, MeOH; sparingly soluble in water.[1]
Storage 2–8°C, desiccated. Hygroscopic as a free amine.

Pre-Synthesis Protocol: Building Block Activation

Objective: Convert the precursor H-(R)-Cbg-OtBu into the SPPS-ready building block Fmoc-(R)-Cbg-OH. Rationale: The tert-butyl ester is acid-labile. Standard Fmoc SPPS requires an acid-labile side-chain protection strategy (tBu) and base-labile N-terminal protection (Fmoc). To use Cbg in the chain, we must swap the C-terminal protection.

Workflow Diagram

Fmoc_Activation Start Start: H-(R)-Cbg-OtBu Step1 Step 1: Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Step1 N-protection Inter Intermediate: Fmoc-(R)-Cbg-OtBu Step1->Inter Step2 Step 2: Acidolysis (TFA/DCM) Inter->Step2 Ester Cleavage Final Final Product: Fmoc-(R)-Cbg-OH Step2->Final

Figure 1: Conversion of the tert-butyl ester precursor to Fmoc-Cbg-OH for SPPS.

Detailed Protocol
  • Fmoc Protection:

    • Dissolve H-(R)-Cbg-OtBu (1.0 eq) in 1:1 Dioxane/H2O.

    • Add NaHCO3 (2.5 eq) followed by Fmoc-OSu (1.1 eq) at 0°C.

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC/LCMS.

    • Workup: Acidify to pH 3 (carefully, to avoid cleaving tBu), extract with Ethyl Acetate, dry over MgSO4.

    • Result:Fmoc-(R)-Cbg-OtBu.

  • Ester Hydrolysis (Acidolysis):

    • Dissolve the intermediate in 50% TFA in DCM (v/v).

    • Add triisopropylsilane (TIPS) (2.5%) as a scavenger if needed.

    • Stir for 1–2 hours. The tBu group is cleaved; the Fmoc group remains stable in acid.[2]

    • Workup: Evaporate TFA. Precipitate in cold diethyl ether.

    • Result:Fmoc-(R)-Cbg-OH (Ready for SPPS).

Solid Phase Peptide Synthesis (SPPS) Protocol

Challenge: The cyclobutyl group creates steric hindrance at the


-carbon, similar to Isoleucine or Valine but with a rigid ring. This can lead to incomplete coupling and deletion sequences.
Risk:  Racemization is a risk during activation due to the slow coupling rate, though less severe than Phenylglycine [4].
Recommended Coupling Conditions
ParameterStandard AA(R)-Cyclobutylglycine (Cbg)Rationale
Coupling Reagent HBTU or DIC/OxymaCOMU or HATU Stronger activation required to overcome steric bulk [5].
Base DIPEA (2.0 eq)TMP or Collidine Weaker bases reduce C

-proton abstraction (racemization) during slow coupling [4].
Time 30–45 min2 x 1 hour (Double Couple)Extended contact time ensures completion.
Temperature RT or 50°CRT (Preferred)Avoid heating >50°C to minimize epimerization.
Step-by-Step SPPS Cycle
  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin if Cbg is C-terminal. This allows loading of the bulky AA under mild conditions without racemization.

  • Fmoc Deprotection:

    • 20% Piperidine in DMF (2 x 5 min).

    • Note: Add 0.1M HOBt to the deprotection cocktail if aspartimide formation is a risk in the sequence.

  • Coupling (The Critical Step):

    • Activate: Dissolve Fmoc-(R)-Cbg-OH (3.0 eq) and HATU (2.9 eq) in DMF.

    • Initiate: Add 2,4,6-Collidine (6.0 eq) immediately before adding to the resin.

    • Reaction: Shake for 60 minutes. Drain.

    • Repeat: Perform a second coupling (Double Coupling) to ensure >99% yield.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Interaction & Logic Diagram

SPPS_Logic Resin Peptide-Resin (Free Amine) Reaction Coupling Reaction (Steric Barrier) Resin->Reaction Cbg Fmoc-(R)-Cbg-OH (Bulky) Activator Activator: HATU/HOAt (High Reactivity) Cbg->Activator Pre-activation Activator->Reaction Base Base: Collidine (Low Basicity) Base->Reaction Catalysis Outcome Extended Peptide (Preserved Chirality) Reaction->Outcome 2x Coupling Cycles

Figure 2: Optimized coupling logic for sterically hindered cyclobutylglycine.

Solution Phase Strategy (C-Terminal Capping)

If the goal is to use (R)-tert-Butyl 2-amino-2-cyclobutylacetate directly as the C-terminus without resin cleavage:

  • Dissolution: Dissolve the peptide fragment (Carboxyl-activated, e.g., Fmoc-Peptide-OSu) in DMF.

  • Addition: Add H-(R)-Cbg-OtBu (1.2 eq) and DIPEA (2.0 eq).

  • Reaction: Stir at RT for 12–24 hours.

  • Global Deprotection: Treat the final construct with 95% TFA / 2.5% TIPS / 2.5% H2O . This will simultaneously cleave the tert-butyl ester (revealing the C-terminal acid) and side-chain protecting groups.

Quality Control & Analytics

Due to the risk of racemization during the synthesis of Cbg-containing peptides, chiral analysis is mandatory.

  • Marfey’s Method: Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h), derivatize with FDAA (Marfey's reagent), and analyze by LC-MS. Compare against standards of L-Cbg and D-Cbg derivatives.

  • Direct Chiral HPLC: Use a column with a chiral selector (e.g., Chiralpak IC or Crown Ether based columns) if the peptide is short (<5 residues) [6].

References

  • Hruby, V. J. (2002). Conformational restrictions of biologically active peptides via amino acid side chain groups.[3][4][5][6] PubMed. Link

  • Marsault, E., & Peterson, M. L. (2011). Macrocyclic Peptidomimetics Forcing Peptides into Bioactive Conformations.[7] Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2018). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega. Link

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Application Note. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Gerhardt, J. (2010). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A. Link

Sources

Method

Deprotection of N-Boc (R)-tert-Butyl 2-amino-2-cyclobutylacetate

Application Note: Strategic Deprotection Workflows for N-Boc (R)-tert-Butyl 2-amino-2-cyclobutylacetate Introduction & Strategic Overview (R)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyclobutylacetate is a highly valu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deprotection Workflows for N-Boc (R)-tert-Butyl 2-amino-2-cyclobutylacetate

Introduction & Strategic Overview

(R)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyclobutylacetate is a highly valuable, non-natural amino acid building block used extensively in modern drug discovery. The incorporation of the cyclobutyl ring restricts conformational flexibility, which can significantly enhance the metabolic stability, lipophilicity, and target-binding affinity of peptide-based therapeutics.

Because this molecule utilizes a dual-protection strategy—an N-tert-butoxycarbonyl (Boc) group for the amine and a tert-butyl (t-Bu) ester for the carboxylic acid—it presents a classic synthetic challenge. Both protecting groups are highly acid-labile and cleave via the generation of a tert-butyl carbocation. While global deprotection is the most common requirement to yield the free amino acid, advancing complex syntheses often demands orthogonal, chemoselective cleavage. This guide details the mechanistic causality and validated protocols for both global and selective deprotection workflows.

Mechanistic Causality & Chemoselectivity

Achieving chemoselectivity between two groups that share the same degradation byproduct (isobutylene) requires precise manipulation of the reaction microenvironment:

  • Global Deprotection (Brønsted Acid-Mediated): Strong Brønsted acids, such as Trifluoroacetic Acid (TFA), protonate both the carbamate and ester oxygens. The subsequent heterolytic cleavage yields the tert-butyl cation, releasing CO2 and isobutylene gas. The addition of carbocation scavengers (like triisopropylsilane, TIPS) is a non-negotiable requirement to quench the highly reactive tert-butyl cation, preventing the irreversible alkylation of the cyclobutyl ring or other nucleophilic residues.

  • Selective N-Boc Cleavage (Kinetic Control): The N-Boc group is kinetically more labile than the tert-butyl ester due to the stabilizing effect of the adjacent nitrogen lone pair during the transition state. Utilizing 4M HCl in anhydrous dioxane provides a highly polar, anhydrous environment that capitalizes on this kinetic difference, allowing for quantitative N-Boc removal while preserving the ester.

  • Selective tert-Butyl Ester Cleavage (Lewis Acid Catalysis): Reversing the selectivity requires shifting from Brønsted to Lewis acid catalysis. Lewis acids like ZnBr₂ or the CeCl₃·7H₂O-NaI system preferentially coordinate to the more sterically accessible ester carbonyl oxygen. This activates the alkyl-oxygen bond for cleavage without providing the bulk protic acidity required to decompose the N-Boc carbamate.

Workflow Visualization

G Start N-Boc (R)-tert-Butyl 2-amino-2-cyclobutylacetate Global Global Deprotection (TFA / DCM / TIPS) Start->Global SelBoc Selective N-Boc Cleavage (4M HCl / Dioxane) Start->SelBoc SelEster Selective t-Bu Ester Cleavage (ZnBr2 / DCM) Start->SelEster ProdGlobal (R)-2-amino-2-cyclobutylacetic acid (TFA salt) Global->ProdGlobal ProdBoc (R)-tert-Butyl 2-amino-2-cyclobutylacetate (HCl salt) SelBoc->ProdBoc ProdEster N-Boc (R)-2-amino-2- cyclobutylacetic acid SelEster->ProdEster

Chemoselective deprotection pathways for N-Boc (R)-tert-Butyl 2-amino-2-cyclobutylacetate.

Quantitative Data Comparison

Target CleavageReagent SystemTimeTempTypical YieldChemoselectivity
Global (Both) TFA / DCM / TIPS (50:45:5)2 - 4 h0 °C to RT> 95%N/A (Complete Cleavage)
N-Boc Only 4M HCl in Dioxane30 - 45 minRT90 - 95%High (Ester remains intact)
t-Bu Ester Only ZnBr₂ (3.0 eq) in DCM24 - 48 hRT80 - 85%Moderate to High

Self-Validating Experimental Protocols

Protocol A: Global Deprotection to Yield Free Amino Acid (TFA Salt)

Objective: Simultaneous removal of N-Boc and t-Bu ester to yield (R)-2-amino-2-cyclobutylacetic acid.

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve N-Boc (R)-tert-Butyl 2-amino-2-cyclobutylacetate (1.0 mmol, ~285 mg) in anhydrous Dichloromethane (DCM, 4.5 mL).

  • Scavenger Addition: Add Triisopropylsilane (TIPS, 0.5 mL). Causality Note: TIPS acts as a hydride donor to irreversibly quench the tert-butyl cation, preventing side reactions.

  • Acidification: Cool the mixture to 0 °C using an ice bath. Slowly add pure Trifluoroacetic Acid (TFA, 5.0 mL) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The reaction is complete when the starting material mass (

    
    ) disappears, replaced entirely by the fully deprotected product (
    
    
    
    ).
  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 × 10 mL). Triturate the resulting crude oil with cold diethyl ether to precipitate the product as a white solid (TFA salt). Filter and dry under high vacuum.

Protocol B: Selective N-Boc Cleavage (HCl Salt)

Objective: Removal of the N-Boc group while preserving the t-Bu ester.

  • Preparation: Dissolve the substrate (1.0 mmol) in a minimal amount of anhydrous 1,4-dioxane (1.0 mL) under a nitrogen atmosphere.

  • Reaction: Add 4M HCl in anhydrous dioxane (5.0 mL, 20.0 eq). Stir vigorously at room temperature for 30 to 45 minutes.

  • Self-Validation (In-Process): Spot the reaction on a silica TLC plate. Stain with Ninhydrin and heat. A rapid appearance of a deep purple spot indicates the successful exposure of the primary amine. LC-MS should confirm the product mass (

    
    ).
    
  • Isolation: Evaporate the solvent under a stream of nitrogen or reduced pressure. Triturate the residue with ice-cold diethyl ether to precipitate the (R)-tert-Butyl 2-amino-2-cyclobutylacetate hydrochloride salt.

Protocol C: Selective tert-Butyl Ester Cleavage

Objective: Hydrolysis of the t-Bu ester while preserving the N-Boc carbamate.

  • Preparation: Suspend anhydrous Zinc Bromide (ZnBr₂, 3.0 mmol, 675 mg) in anhydrous DCM (5.0 mL) under nitrogen.

  • Reaction: Add the substrate (1.0 mmol) to the suspension. Stir the mixture at room temperature for 24 to 48 hours. Causality Note: The heterogeneous nature of the ZnBr₂ reaction requires vigorous stirring. The Lewis acid selectively coordinates the ester carbonyl, facilitating cleavage without generating protons that would attack the Boc group.

  • Self-Validation (In-Process): Monitor via LC-MS. Look for the appearance of the N-Boc acid product (

    
    ) and the disappearance of the starting material.
    
  • Workup: Quench the reaction by adding water (10 mL). Adjust the aqueous layer to pH ~3-4 using 1M KHSO₄ (careful not to over-acidify to protect the Boc group). Extract with Ethyl Acetate (3 × 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc (R)-2-amino-2-cyclobutylacetic acid.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001).Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
Application

Application Note: Chiral Resolution of tert-Butyl 2-amino-2-cyclobutylacetate

The following Application Note and Protocol Guide is designed for researchers and process chemists in the pharmaceutical industry. It addresses the specific challenge of resolving tert-Butyl 2-amino-2-cyclobutylacetate ,...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists in the pharmaceutical industry. It addresses the specific challenge of resolving tert-Butyl 2-amino-2-cyclobutylacetate , a critical chiral building block often employed in the synthesis of HCV protease inhibitors and other antiviral agents.

Part 1: Strategic Framework & Molecule Analysis

The Challenge

tert-Butyl 2-amino-2-cyclobutylacetate (hereafter Compound 1 ) represents a sterically demanding


-amino ester. The presence of the bulky cyclobutyl  side chain and the acid-labile tert-butyl  ester creates a unique separation challenge:
  • Steric Bulk: The cyclobutyl group hinders the approach of some chiral selectors.

  • Stability: The tert-butyl ester is sensitive to strong acids, precluding harsh acidic resolution conditions often used for methyl/ethyl esters.

  • Solubility: The lipophilic nature of the tert-butyl group alters solubility profiles compared to standard amino acids, requiring tailored solvent systems.

Resolution Strategy

We employ a Multi-Modal Approach to ensure flexibility across development stages:

  • Enzymatic Kinetic Resolution (EKR): The primary method for preparative scale (grams to kilograms). It utilizes the high enantioselectivity of Lipase B from Candida antarctica (CAL-B) for N-acylation.[1][2]

  • Classical Diastereomeric Salt Formation: A robust alternative for cost-sensitive manufacturing, utilizing Dibenzoyl-L-tartaric acid.

  • Chiral HPLC/SFC: The mandatory method for Process Analytical Technology (PAT) and determination of Enantiomeric Excess (

    
    ).
    

Part 2: Enzymatic Kinetic Resolution (Protocol A)

Objective: Scalable isolation of (S)-tert-butyl 2-amino-2-cyclobutylacetate via selective N-acylation of the (R)-enantiomer.

Mechanistic Insight

Lipase CAL-B follows the Kazlauskas Rule for secondary amines. In this system, the enzyme preferentially acylates the (R)-enantiomer of the amino ester using an acyl donor (e.g., isopropyl acetate), converting it into the corresponding amide. The (S)-enantiomer remains as the free amine, which can be easily separated by acid-base extraction.

Reaction Scheme:



Experimental Protocol

Scale: 10 g Input | Target: (S)-Enantiomer

Materials
  • Substrate: Racemic tert-butyl 2-amino-2-cyclobutylacetate (10 g, ~54 mmol).

  • Biocatalyst: Novozym 435 (Immobilized CAL-B), 500 mg (5% w/w).

  • Solvent/Acyl Donor: Isopropyl Acetate (100 mL). Note: Acts as both solvent and reagent.

  • Temperature: 30°C.

Workflow Steps
  • Setup: In a 250 mL round-bottom flask, dissolve 10 g of racemic Compound 1 in 100 mL of dry Isopropyl Acetate.

  • Initiation: Add 500 mg of Novozym 435.

  • Incubation: Stir at 200 rpm at 30°C. Monitor the reaction by Chiral HPLC (see Part 4) every 2 hours.

  • Endpoint: Stop the reaction when the conversion reaches 50-51% (typically 24-48 hours). The

    
     of the remaining amine should be >99%.
    
  • Filtration: Filter off the immobilized enzyme (can be recycled).

  • Separation (Critical Step):

    • Transfer filtrate to a separatory funnel.[3]

    • Extract with 0.5 M Citric Acid (3 x 50 mL). Reasoning: Citric acid is mild enough to preserve the tert-butyl ester while protonating the free amine.

    • Organic Layer: Contains the (R)-Acetamide impurity. Discard or hydrolyze to recover (R)-amine if needed.

    • Aqueous Layer: Contains the desired (S)-Amine salt.

  • Isolation:

    • Neutralize the combined aqueous extracts with saturated NaHCO

      
       to pH 8-9.
      
    • Extract with Ethyl Acetate (3 x 50 mL).[4]

    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
Data Output
ParameterSpecificationTypical Result
Yield Theoretical: 50%42-45%
Purity (Chemical) >98%>99%
Enantiomeric Excess (

)
>99%99.4%
Workflow Diagram (DOT)

EnzymaticResolution Fig 1. Enzymatic Kinetic Resolution Workflow for Compound 1 Start Racemic Mixture (10g in iPrOAc) Enzyme Add CAL-B (Novozym 435) Stir 30°C, 24-48h Start->Enzyme Check Check Conversion (HPLC) Target: 50% Conv. Enzyme->Check Check->Enzyme Conv < 50% Filter Filter Enzyme Check->Filter Conv >= 50% Extract Acid Extraction (0.5M Citric Acid) Filter->Extract OrgLayer Organic Layer (R)-Acetamide Extract->OrgLayer Hydrophobic Amide AqLayer Aqueous Layer (S)-Amine Salt Extract->AqLayer Protonated Amine Basify Basify (NaHCO3) Extract w/ EtOAc AqLayer->Basify Final Final Product (S)-tert-Butyl 2-amino-2-cyclobutylacetate >99% ee Basify->Final

Part 3: Classical Resolution (Protocol B)

Objective: Cost-effective resolution using diastereomeric salt crystallization.

Resolving Agent Selection

For


-amino esters with bulky side chains, Dibenzoyl-L-tartaric acid (L-DBTA)  is the gold standard. It forms rigid, crystalline networks that discriminate well between enantiomers of lipophilic amines.
Experimental Protocol

Scale: 1 g Screening Scale

  • Salt Formation:

    • Dissolve 1.0 g (5.4 mmol) of racemic Compound 1 in 5 mL of Ethanol (absolute) .

    • Add 1.0 eq (1.93 g) of L-DBTA dissolved in 10 mL of warm Ethanol.

  • Crystallization:

    • Heat the mixture to 60°C until clear.

    • Allow to cool slowly to room temperature (rate: 5°C/hour).

    • Critical: If no precipitate forms, add Diisopropyl Ether (IPE) dropwise as an anti-solvent until turbidity persists, then cool to 4°C.

  • Harvest:

    • Filter the crystals. These are typically the (S)-Amine

      
       L-DBTA  salt (verify configuration via HPLC).
      
    • Recrystallization: Dissolve the wet cake in minimal hot EtOH and recrystallize to upgrade

      
       from ~80% to >98%.
      
  • Liberation:

    • Suspend salt in water/EtOAc.

    • Add 1M K

      
      CO
      
      
      
      until pH 10.
    • Separate organic layer, dry, and concentrate.[3][5][6]

Part 4: Chiral HPLC Method (Protocol C)

Objective: Analytical quantification of Enantiomeric Excess (


).
Method Parameters

This method is self-validating; the separation factor (


) must be 

for reliable quantitation.
ParameterCondition
Column Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm (Amine absorption)
Retention Times (S)-Enantiomer: ~6.5 min (R)-Enantiomer: ~8.2 min

Note: Diethylamine (DEA) is crucial to suppress peak tailing of the free amine.

Analytical Logic Diagram (DOT)

HPLC_Logic Fig 2. Chiral HPLC Method Validation Logic Sample Sample (Crude or Pure) Column Chiralpak AD-H Hex/IPA/DEA Sample->Column Detector UV @ 210nm Column->Detector Result1 Single Peak (Racemic) Detector->Result1 No Separation Result2 Split Peaks Rs > 1.5 Detector->Result2 Separation Action1 Method Fail Adjust Mobile Phase Result1->Action1 Action2 Calc %ee (Area A - Area B) / Total Result2->Action2

Part 5: References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure Amino Acids. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Daicel Corporation. Chiral Column Selection Guide for Amino Acid Derivatives. Link

  • Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis as a Profound Tool in the Preparation of Highly Enantiopure

    
    -Amino Acids. Tetrahedron, 62(25), 5831-5854. Link
    
  • Periasamy, M. (2005). Methods of Resolution of Amino Acids. Patent US20050143578. Link

Sources

Method

Synthesis of conformationally restricted peptides with cyclobutane amino acids

Application Note: Synthesis and Structural Validation of Conformationally Restricted Peptides Incorporating Cyclobutane Amino Acids (CBAAs) Executive Summary Peptide-based therapeutics and advanced biomaterials frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Structural Validation of Conformationally Restricted Peptides Incorporating Cyclobutane Amino Acids (CBAAs)

Executive Summary

Peptide-based therapeutics and advanced biomaterials frequently encounter limitations such as poor metabolic stability, rapid proteolytic clearance, and a lack of well-defined secondary structures in aqueous solutions. The strategic incorporation of unnatural, conformationally restricted amino acids—specifically cyclobutane amino acids (CBAAs)—directly addresses these bottlenecks. The rigid four-membered cyclobutane ring severely restricts the


 and 

dihedral angles of the peptide backbone, pre-organizing the molecule into specific secondary structures (e.g.,

-helices,

-turns, or hairpins). This technical guide details the mechanistic principles, optimized solid-phase peptide synthesis (SPPS) protocols, and ring-closing metathesis (RCM) methodologies required for generating high-purity cyclobutane-stapled peptides and hybrid foldamers.

Mechanistic Insights: The Causality of Conformational Restriction

As application scientists, we must understand why a structural modification yields a specific macroscopic property. The utility of CBAAs is governed by three core mechanistic pillars:

  • Dihedral Angle Restriction via Ring Strain : Unlike linear alkyl chains, the cyclobutane ring imposes significant steric bulk and ring strain. When incorporated into a peptide backbone (as

    
    -, 
    
    
    
    -, or
    
    
    -CBAAs), the allowable Ramachandran space is drastically reduced. This lowers the entropic penalty of folding, locking the peptide into a predictable conformation.
  • Stereochemical Control of Macro-Folding : The cis or trans relative configuration of the cyclobutane residue dictates the global folding pattern. High-resolution NMR studies demonstrate that in hybrid peptides containing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -cyclobutane amino acids, trans-isomers tend to adopt highly folded, compact structures in solution due to intra-residue hydrogen bonding, whereas cis-isomers favor extended, strand-like conformations.
    
  • Geometry-Specific Hydrocarbon Stapling : Recent advancements have introduced cyclobutane-bearing restricted anchoring residues—specifically (E)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7) and its Z-isomer (Z7)—for peptide stapling. Traditional olefinic amino acids (like

    
     or 
    
    
    
    ) allow for multiple rotamers before cross-linking, which can lead to inefficient cyclization. In contrast, cyclobutane-based anchors pre-organize the olefinic side chains. The trans configuration of the cyclobutane ring in E7 projects the olefinic side chain in a vector that perfectly matches the pitch of the
    
    
    -helix. This geometry-specific RCM yields significantly higher
    
    
    -helicity and enhanced target binding (e.g., against the SARS-CoV-2 spike protein) compared to canonical hydrocarbon stapling.

Experimental Workflow

Workflow Monomer 1. CBAA Synthesis (Photocatalysis) SPPS 2. Fmoc-SPPS (HATU/HOAt) Monomer->SPPS Purified Fmoc-CBAA Stapling 3. On-Resin RCM (Grubbs Catalyst) SPPS->Stapling Linear Peptide Cleavage 4. Cleavage (TFA Cocktail) Stapling->Cleavage Stapled Peptide Analysis 5. Validation (CD/NMR) Cleavage->Analysis Crude Foldamer

Caption: Workflow for the synthesis and validation of cyclobutane-restricted peptides.

Detailed Methodologies & Self-Validating Protocols

Protocol A: Preparation of CBAA Monomers via Photocatalysis

Before SPPS, enantiopure cyclobutane


-amino acids can be synthesized via visible light-catalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins. This is achieved using an Iridium triplet energy transfer catalyst (e.g., 

) under 415 nm LED irradiation, providing a mild, scalable route to highly substituted strained cyclobutane

-amino acid derivatives[1].
Protocol B: Fmoc-Solid Phase Peptide Synthesis (SPPS) of CBAA-Peptides

Causality Note: The steric hindrance of the cyclobutane ring significantly reduces the nucleophilicity of the


-amine and hinders the activation of the carboxylate. Standard coupling reagents (e.g., HBTU/HOBt) will result in truncated sequences. Highly reactive uronium salts combined with superior leaving groups are mandatory.
  • Resin Preparation : Swell Rink Amide AM resin (loading ~0.5 mmol/g) in anhydrous N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to ensure complete removal of piperidine (verified by a negative chloranil test).

  • Sterically Hindered Coupling :

    • Prepare a solution of Fmoc-CBAA-OH (4.0 eq) and HATU (3.9 eq) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (8.0 eq) and HOAt (4.0 eq) to generate the highly reactive active ester.

    • Add the mixture to the resin and agitate for 2 to 4 hours at room temperature. Alternative: For extremely hindered sequences, utilize microwave-assisted SPPS (75 °C for 10 mins).

  • Capping (Self-Validation Step) : To prevent the accumulation of deletion sequences, treat the resin with a capping solution of acetic anhydride/pyridine/DMF (1:1:8) for 10 mins. Wash with DMF.

Protocol C: On-Resin Ring-Closing Metathesis (RCM) for Cyclobutane-Stapled Peptides

Causality Note: RCM must be performed on-resin while the peptide is fully protected to prevent catalyst poisoning by free amines and to utilize the pseudo-dilution effect of the resin matrix, which favors intramolecular cyclization over intermolecular oligomerization.

  • Solvent Exchange : Wash the fully synthesized, Fmoc-protected, resin-bound peptide extensively with anhydrous 1,2-dichloroethane (DCE) (3 × 5 min) to remove all traces of DMF, which can coordinate and deactivate the Ruthenium catalyst.

  • Catalyst Addition : Dissolve Grubbs I catalyst (20 mol % relative to the initial resin loading) in anhydrous DCE (minimum volume to cover the resin).

  • Metathesis : Add the catalyst solution to the resin and agitate under an inert atmosphere (

    
     or Ar) for 2 hours at room temperature. Repeat this step once with fresh catalyst to ensure quantitative conversion.
    
  • Catalyst Clearance : Wash the resin sequentially with DCE, Dichloromethane (DCM), and Methanol (MeOH) (3 × 2 min each) until the washes are colorless, ensuring the removal of Ru byproducts.

  • Global Cleavage : Perform final N-terminal Fmoc deprotection, followed by cleavage from the resin using a cocktail of TFA/Triisopropylsilane (TIS)/

    
     (95:2.5:2.5 v/v) for 2 hours. Precipitate the crude stapled peptide in cold diethyl ether.
    

Data Presentation: Optimization and Structural Outcomes

Table 1: Coupling Reagent Efficacy for Sterically Hindered CBAAs

Coupling Reagent Additive Conditions Average Coupling Yield (%) Recommendation
HBTU HOBt RT, 1h < 40% Not Recommended
DIC OxymaPure RT, 2h 65 - 75% Suitable for standard residues
HATU HOAt RT, 2h 85 - 90% Standard for CBAAs

| HATU | HOAt | MW, 75 °C, 10 min | > 98% | Optimal for consecutive CBAAs |

Table 2: Secondary Structure Outcomes of Geometry-Specific Stapling (


) 
Data demonstrates the superiority of E7-E7 cyclobutane anchoring over canonical stapling.
| Staple Type | Anchoring Residues | Stereochemistry | Relative 

-Helicity (%) | Target Affinity | | :--- | :--- | :--- | :--- | :--- | | Canonical |

| Linear Olefin | ~45% | Moderate | | Cyclobutane | E7 - E7 | trans-Cyclobutane | ~78% | High | | Cyclobutane | Z7 - Z7 | cis-Cyclobutane | ~32% | Low | | Cyclobutane | E7 - Z7 | Mixed Isomers | ~55% | Moderate |

References

  • Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron. 2

  • Chen, B., Liu, C., Cong, W., Gao, F., Zou, Y., Su, L., Liu, L., Hillisch, A., Lehmann, L., Bierer, D., Li, X., & Hu, H.-G. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science (RSC Publishing).

  • ACS Publications. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Journal of Organic Chemistry. 1

Sources

Application

Application Note: NMR Characterization and Chiral Purity Assessment of (R)-tert-Butyl 2-amino-2-cyclobutylacetate

Abstract This guide details the structural validation and stereochemical assignment of (R)-tert-Butyl 2-amino-2-cyclobutylacetate (CAS: 1619901-10-8).[1] As a conformationally restricted -amino acid ester, this molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the structural validation and stereochemical assignment of (R)-tert-Butyl 2-amino-2-cyclobutylacetate (CAS: 1619901-10-8).[1] As a conformationally restricted


-amino acid ester, this molecule serves as a critical building block in peptidomimetic drug discovery, particularly for HCV protease inhibitors (e.g., Boceprevir analogs).[1] This protocol synthesizes routine 1D/2D NMR characterization with advanced Mosher’s amide analysis to definitively assign absolute configuration, addressing the specific challenges posed by the cyclobutyl ring's magnetic anisotropy.

Structural Overview & NMR Challenges

The target molecule consists of a glycine backbone substituted with a bulky tert-butyl ester and a cyclobutyl side chain.[1]

Key Analytical Challenges:

  • Cyclobutyl Puckering: The cyclobutane ring is not planar; it exists in a dynamic equilibrium of puckered conformations. This results in complex multiplet patterns for the ring protons due to non-equivalent geminal couplings.

  • Diastereotopicity: The chiral center at the

    
    -position renders the protons on the adjacent cyclobutyl carbons diastereotopic, often requiring high-field NMR (>400 MHz) for resolution.[1]
    
  • Enantiomeric Purity: Verifying the (R)-configuration is critical, as the (S)-enantiomer is a common impurity from incomplete stereocontrol during asymmetric synthesis (e.g., Strecker reaction or enzymatic resolution).[1]

Protocol I: Structural Validation (1H & 13C NMR)

Sample Preparation
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    ) is the standard solvent. It minimizes exchange broadening of the amine protons compared to protic solvents like Methanol-
    
    
    .[1]
  • Concentration: 10–15 mg in 0.6 mL CDCl

    
     for optimal signal-to-noise ratio in 13C experiments.
    
  • Additives: If the sample is a salt (e.g., HCl salt), add solid K

    
    CO
    
    
    
    directly to the NMR tube and filter, or perform a free-base extraction prior to analysis.[1] Note: Amine chemical shifts are highly concentration- and pH-dependent.[1]
1H NMR Assignment (Expected Data)

The following assignments are based on general amino acid ester trends and cyclobutane anisotropy [1][2].

PositionType

(ppm)
Multiplicity

(Hz)
Interpretation
NH

Amine1.5 – 2.0br s-Broad; shifts with conc./temp.[1] Disappears with D

O shake.

-CH
Methine3.25 – 3.45d6.0–8.0Doublet due to coupling with cyclobutyl CH.[1]
C1'-H Cyclobutyl CH2.50 – 2.70m-Bridgehead methine; complex coupling to ring CH

s.[1]
C2'/C4'-H Cyclobutyl CH

1.70 – 2.10m-Diastereotopic protons.[1] "Roofing" effects common.
C3'-H Cyclobutyl CH

1.60 – 1.80m-Furthest from chiral center; less distinct diastereotopicity.[1]

-Bu
Methyls1.45s-Intense singlet (9H).[1] Diagnostic for ester protection.
13C NMR Assignment
Carbon Type

(ppm)
Assignment Logic
C=O 173.0 – 175.0Typical ester carbonyl.[1]
O-C(

Bu)
81.0 – 82.0Quaternary carbon of the tert-butyl group.

-CH
58.0 – 60.0Deshielded by N and C=O.[1]
Cyclobutyl CH 38.0 – 42.0Methine carbon.

-Bu CH

28.0Intense signal (3 equivalent carbons).
Cyclobutyl CH

18.0 – 26.0Ring methylenes (typically 3 signals if resolution allows).
Expert Insight: Self-Validating the Cyclobutyl Ring

To confirm the cyclobutyl ring (vs. isopropyl or cyclopropyl), look for the 13C chemical shifts . Cyclopropyl methines typically appear much further upfield (10–15 ppm), while cyclobutyl carbons resonate in the 20–40 ppm range due to different ring strain and hybridization effects [3]. Additionally, 2D COSY will show a continuous spin system through the ring protons, distinguishing it from an isopropyl group (which stops at the methine).

Protocol II: Absolute Configuration (Mosher's Method)

Routine optical rotation measurements are unreliable for novel derivatives due to low specific rotation values. The Mosher's Amide Method is the authoritative standard for assigning absolute configuration of primary amines [4].

Mechanism

The chiral amine reacts with both enantiomers of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1] The phenyl group of the MTPA moiety anisotropically shields protons on one side of the molecule, depending on the configuration. By calculating the difference in chemical shift (

), the stereochemistry is deduced.[1][2][3]
Experimental Workflow

MosherMethod cluster_R Reaction A cluster_S Reaction B Start Start: (R)-Amine Sample (~5 mg) Split Split into Two NMR Tubes Start->Split RxnA Add (R)-(-)-MTPA-Cl + Pyridine-d5 Split->RxnA RxnB Add (S)-(+)-MTPA-Cl + Pyridine-d5 Split->RxnB SpecA Acquire 1H NMR (Product: (R)-Amide) RxnA->SpecA Analysis Calculate Δδ = δ(S-amide) - δ(R-amide) for each proton SpecA->Analysis SpecB Acquire 1H NMR (Product: (S)-Amide) RxnB->SpecB SpecB->Analysis Model Map Signs (+/-) to Mosher's Model Analysis->Model Result Confirm (R)-Configuration Model->Result

Figure 1: Workflow for determining absolute configuration using Mosher's Amides.

Step-by-Step Derivatization Protocol
  • Reaction: In two separate NMR tubes, dissolve the amine (2 mg) in CDCl

    
     (0.5 mL).
    
  • Base: Add dry pyridine (10

    
    L) to scavenge HCl.
    
  • Derivatization:

    • Tube A: Add (R)-(-)-MTPA-Cl (1.5 eq).[1]

    • Tube B: Add (S)-(+)-MTPA-Cl (1.5 eq).

  • Incubation: Shake and let stand for 10–15 minutes. The reaction is usually instantaneous for primary amines.

  • Acquisition: Acquire 1H NMR spectra for both tubes. Focus on the

    
    -proton and the cyclobutyl methine signals.
    
Data Analysis (The Rule)

Calculate


.[1]
  • Configuration Model: For an (R)-amine derivatized with MTPA, the phenyl group of the (R)-MTPA reagent will shield protons on the right side of the Fisher projection (L2), while the (S)-MTPA reagent shields the left side (L1).[1]

  • Prediction for Target Molecule:

    • 
      -Proton:  Should show a distinct 
      
      
      
      value.[1]
    • Cyclobutyl Group: If the configuration is (R), the cyclobutyl group (L1) and the ester group (L2) will show opposite signs in

      
      .
      
    • Validation: If the signs of

      
       are spatially consistent (all protons on the cyclobutyl side are positive/negative together), the assignment is valid. Random signs indicate conformational flexibility or insufficient derivatization.
      

Protocol III: Rapid Enantiomeric Excess (ee%) Check

For routine batch analysis where absolute configuration is already known, Mosher's amides are too time-consuming.[1] Use Chiral Solvating Agents (CSAs) instead.

Recommended Reagent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol).[1]

  • Mix: Dissolve the amino ester in CDCl

    
    .
    
  • Titrate: Add the CSA (1 to 5 equivalents) directly to the NMR tube.

  • Observe: The tert-butyl singlet or the

    
    -proton doublet will split into two signals if the sample is racemic.
    
  • Calculate: Integration of the split peaks gives the ee%.

    
    
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Lambert, J. B., et al. (1998). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1][3] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][5] Nature Protocols, 2(10), 2451–2458.[1]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1][3] The assignment of absolute configuration by NMR.[2][3][6] Chemical Reviews, 104(1), 17-118.[1]

Sources

Method

Application Note: Mass Spectrometry Analysis of Peptides Containing (R)-Cyclobutylglycine

This Application Note provides a comprehensive technical guide for the mass spectrometry analysis of peptides containing the non-standard amino acid residue derived from (R)-tert-Butyl 2-amino-2-cyclobutylacetate . This...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the mass spectrometry analysis of peptides containing the non-standard amino acid residue derived from (R)-tert-Butyl 2-amino-2-cyclobutylacetate .

This guide addresses the specific challenges of analyzing (R)-Cyclobutylglycine (Cbg) residues, including accurate mass calculation, fragmentation behavior, and differentiation from isobaric or homologous standard amino acids.

Executive Summary

(R)-tert-Butyl 2-amino-2-cyclobutylacetate is a building block used to introduce the (R)-Cyclobutylglycine (Cbg) residue into peptide chains. This non-proteinogenic amino acid is employed in drug discovery to induce conformational constraints (often favoring


-turns or 

-strands) and increase metabolic stability against proteolytic degradation.

Successful analysis requires recognizing that the "tert-butyl" group is typically a protecting group removed during synthesis, leaving the cyclobutylglycine residue . This guide details the physicochemical properties, fragmentation logic, and bioinformatics setup required to identify and sequence Cbg-containing peptides with high confidence.

Chemical & Physical Properties[1][2][3][4][5]

Understanding the transition from the reagent to the incorporated residue is critical for setting up search parameters.

The Reagent vs. The Residue
PropertyReagent (Starting Material)Residue (Incorporated in Peptide)
Name (R)-tert-Butyl 2-amino-2-cyclobutylacetate(R)-Cyclobutylglycine (Cbg)
Formula


Monoisotopic Mass 185.1416 Da 111.0684 Da
Structure Note Contains t-Butyl ester (protection)Amide linkage; t-Butyl removed
Function Synthetic Building BlockHydrophobic / Steric Constraint
Mass Spectrometry Characteristics[6][7]
  • Hydrophobicity: Cbg is significantly more hydrophobic than Alanine or Glycine, eluting similarly to Leucine or Valine in Reverse Phase (RP) chromatography.

  • Isobaric Interferences:

    • Leucine/Isoleucine (Leu/Ile): Residue mass 113.0841 Da.[1]

    • Difference: Cbg is 2.0157 Da lighter than Leu/Ile. This is easily resolved by HRAM instruments (Orbitrap/Q-TOF) but requires careful calibration on low-res traps.

  • Immonium Ion:

    • m/z 84.0813 (

      
      ).
      
    • Warning: This ion is isobaric with a common fragment of Lysine (loss of NH

      
       from Lys immonium). Differentiation relies on the absence of other Lys markers (m/z 129, 101).
      

Experimental Protocol

Sample Preparation

Objective: Efficient generation of peptide fragments while navigating the steric hindrance of the cyclobutyl group.

  • Reagent QC (Optional):

    • To verify the purity of the starting material (t-Butyl ester), dissolve in 50% MeCN/0.1% Formic Acid.

    • Marker: Look for the [M+H]+ at 186.15 and a dominant fragment at 130.08 (Loss of t-Butyl, -56 Da).

  • Peptide Digestion:

    • Challenge: The bulky cyclobutyl group at the

      
      -carbon can sterically hinder proteases like Trypsin if the Cbg residue is adjacent to the cleavage site (K/R).
      
    • Strategy: Use Chymotrypsin (cleaves C-terminal to bulky hydrophobic residues like Phe, Trp, Leu, and potentially Cbg) in combination with Trypsin.

    • Protocol:

      • Denature: 6M Urea or 1% RapiGest.

      • Reduce/Alkylate: DTT (5 mM) / IAA (15 mM).

      • Digestion: Chymotrypsin (1:50 enzyme:protein) at 25°C for 4 hours.

LC-MS/MS Method Parameters

System: UHPLC coupled to Q-Exactive or Q-TOF.

  • Column: C18 Peptide BEH or CSH (1.7 µm, 2.1 x 100 mm). Note: Cbg is hydrophobic; ensure gradient extends to 50-60% B.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% to 45% B over 30 min (Standard Peptides).

  • MS Source:

    • Spray Voltage: 3.5 kV.

    • Capillary Temp: 300°C.

  • Fragmentation (HCD/CID):

    • NCE (Normalized Collision Energy): 28-32% .

    • Rationale: Cbg residues are stable. Standard peptide energies are sufficient.

Data Analysis & Bioinformatics

To identify peptides containing Cbg, you must configure your search engine (Mascot, MaxQuant, Proteome Discoverer) with a custom modification.

Custom Residue Configuration

Do not search for "(R)-tert-Butyl...". Search for the residue .

  • Modification Name: CyclobutylGly

  • Type: Variable (if mutation) or Fixed (if synthetic scaffold).

  • Composition: C(6) H(9) N(1) O(1)

  • Monoisotopic Mass: 111.06841

  • Delta Mass (vs Glycine): +54.0470 Da

  • Delta Mass (vs Alanine): +40.0313 Da

Diagnostic Ion Logic

Use the following logic to validate the presence of Cbg manually:

  • Check Precursor Mass: Ensure error is < 5 ppm.

  • Locate Immonium Ion: Extract ion chromatogram (XIC) for 84.0813 .

  • Exclude Lysine: Check for Lysine immonium (101.107) and fragment (129.102). If these are absent, 84.0813 strongly suggests Cbg.

  • Sequence Ladder: Look for the mass gap of 111.068 in the b/y ion series.

Visualization of Workflow & Fragmentation

The following diagrams illustrate the logical flow for analyzing these peptides and the specific fragmentation pathway of the Cbg residue.

Analytical Workflow[6][9]

G Start Start: Synthetic Peptide / Mixture Prep Sample Prep: Chymotrypsin/Trypsin Digestion (Address Steric Hindrance) Start->Prep LC LC Separation: C18 Column Expect Late Elution (Hydrophobic) Prep->LC MS MS/MS Acquisition: HCD @ 30% NCE Target: High Res Precursor LC->MS Data Data Analysis MS->Data Check1 Precursor Mass Check (Delta vs Leu = 2.01 Da) Data->Check1 Check2 Immonium Scan (m/z 84.08) Exclude Lysine (m/z 101/129) Check1->Check2 Pass Check2->Data Ambiguous (Re-check) Result Confirmed Cbg Residue Check2->Result Confirmed

Caption: Step-by-step workflow for identifying Cyclobutylglycine (Cbg) residues, highlighting the critical mass differentiation step.

Fragmentation Mechanism (Cbg Residue)[8]

Fragmentation Peptide Peptide Precursor [M+H]+ b_y_ions Backbone Cleavage (b/y ions) Gap = 111.07 Da Peptide->b_y_ions Primary CID Immonium Immonium Ion Formation Internal Cleavage Peptide->Immonium High Energy Structure Cbg Immonium [H2N=CH-C4H7]+ m/z 84.08 Immonium->Structure

Caption: Fragmentation pathway showing the generation of the diagnostic m/z 84.08 immonium ion and the specific backbone mass gap.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sequence Coverage Steric hindrance of Cbg preventing digestion.Switch to non-specific proteases (Elastase) or increase digestion time/temp.
Ambiguous Assignment (Leu vs Cbg) Low mass resolution (< 20k).Use a high-resolution instrument (Orbitrap/TOF) or look for the specific 84.08 vs 86.09 immonium ions.
Missing Immonium Ion Collision energy too low.Increase NCE by 5-10% or use Stepped NCE (25, 30, 35).

References

  • GPMAW . "Elemental mass values, amino acids and immonium ions."[2][1][3][4] Gpmaw.com. [Link]

  • Winter, D. et al. "Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer." Journal of Proteome Research, 2008. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (R)-tert-Butyl 2-amino-2-cyclobutylacetate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and medicinal chemists working with (R)-tert-Butyl 2-amino-2-cyclobutylacetate (CAS: 126181-43-9).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and medicinal chemists working with (R)-tert-Butyl 2-amino-2-cyclobutylacetate (CAS: 126181-43-9). Synthesizing and handling this chiral, highly sterically demanding unnatural amino acid presents unique mechanistic challenges. This guide addresses the root causes of common side reactions—specifically diketopiperazine (DKP) formation, racemization, and premature ester cleavage—and provides self-validating protocols to ensure synthetic integrity.

Part 1: Causality & Mechanism of Common Side Reactions

Q1: Why does my product spontaneously degrade into a white precipitate upon concentration?

The Causality: You are likely observing Diketopiperazine (DKP) formation . Free


-amino esters are thermodynamically unstable as free bases. The unhindered primary amine of one molecule acts as a nucleophile, attacking the tert-butyl ester carbonyl of a second molecule (intermolecular aminolysis). This forms a linear dipeptide intermediate, which rapidly undergoes intramolecular cyclization to form a highly stable, insoluble six-membered DKP ring, expelling tert-butanol[1].

The Solution: The free base must never be concentrated or heated. The amine must be kept protonated (as a hydrochloride salt) until immediately before the next coupling step. Protonation completely eliminates the nucleophilicity of the nitrogen lone pair[1].

DKP_Pathway A Free (R)-tert-Butyl 2-amino-2-cyclobutylacetate B Intermolecular Aminolysis (Nucleophilic Attack) A->B Heat / High Conc. F Protonation (HCl) Stable Salt Formation A->F Acidic Workup (Recommended) C Linear Dipeptide Ester Intermediate B->C D Intramolecular Cyclization (Loss of t-BuOH) C->D E Diketopiperazine (DKP) Side Product D->E

Caption: Mechanistic pathway of DKP formation vs. stable salt isolation.

Q2: Why is the tert-butyl ester cleaving during my reaction, releasing a gas?

The Causality: tert-Butyl esters are highly acid-labile. Under strongly acidic conditions (e.g., concentrated


 or TFA), the ester oxygen is protonated, leading to the cleavage of the C-O bond via an E1/E2 elimination mechanism. This generates a highly stable tert-butyl carbocation, which rapidly loses a proton to form isobutylene gas [2]. The release of isobutylene drives the equilibrium toward the free carboxylic acid.
Q3: Why is the enantiomeric excess (ee%) of my (R)-isomer dropping during esterification?

The Causality: Racemization at the


-chiral center occurs via enolization. The 

-proton adjacent to the cyclobutyl ring and the ester carbonyl is relatively acidic. If esterification is attempted using basic coupling reagents (like DMAP/EDCI), or if phase-transfer catalyzed (PTC) asymmetric alkylation is run at elevated temperatures, the base abstracts the

-proton[3]. The resulting planar enolate intermediate destroys the (R)-stereocenter, yielding a racemic mixture upon reprotonation.

Racemization_Troubleshooting Start Issue: Low ee% detected via Chiral HPLC Check1 Identify Reaction Stage: Esterification vs. Free-basing Start->Check1 PathA During Acidic Esterification (e.g., HClO4 / tBuOAc) Check1->PathA PathB During Basic Free-basing (e.g., NaOH / Na2CO3) Check1->PathB SolA Reduce acid equivalents; Maintain Temp < 25°C PathA->SolA SolB Use mild base (NaHCO3); Keep Temp < 5°C PathB->SolB

Caption: Decision tree for troubleshooting enantiomeric excess (ee%) degradation.

Part 2: Quantitative Data & Method Comparison

Selecting the correct esterification method is critical to balancing yield, stereochemical integrity, and side-product mitigation. The table below summarizes the empirical outcomes of various esterification strategies for cyclobutylglycine.

Esterification MethodReagents & CatalystTypical Yield (%)Racemization (ee drop)DKP Formation (%)Mechanistic Causality
Transesterification (Recommended) tert-Butyl acetate,

(cat.)
75–85%< 1%< 2%Mildly acidic conditions prevent enolization; immediate salt formation prevents DKP[4].
Direct Coupling tert-Butanol, EDCI, DMAP40–50%5–10%> 15%DMAP acts as a base, promoting both

-proton abstraction (racemization) and DKP cyclization.
Isobutylene Addition Isobutylene gas,

60–70%2–5%< 2%Strong acid causes partial ester cleavage and risks cyclobutane ring expansion/rearrangement.

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Transesterification to (R)-tert-Butyl 2-amino-2-cyclobutylacetate Hydrochloride

This protocol utilizes perchloric acid to drive transesterification without the harsh dehydrating effects of sulfuric acid, preserving the cyclobutane ring and the (R)-stereocenter[4].

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 eq of (R)-2-amino-2-cyclobutylacetic acid in 15 volumes of tert-butyl acetate in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Acid Addition: Cool the suspension to 0–5 °C. Dropwise, add 1.2 eq of 60% aqueous perchloric acid (

    
    ).
    
    • Validation Checkpoint 1: The suspension should slowly clarify into a homogeneous solution. If violent bubbling occurs, the temperature is too high, causing isobutylene elimination.

  • Reaction: Remove the ice bath and stir at 15–25 °C for 18–24 hours.

    • Validation Checkpoint 2: Perform TLC (Ninhydrin stain). The baseline amino acid spot must disappear, replaced by a high-

      
       pink/purple spot indicating the ester.
      
  • Quench & Extraction: Cool the mixture back to 0 °C. Add cold water, followed by dropwise addition of 1M

    
     or saturated 
    
    
    
    until the aqueous layer reaches exactly pH 9.0. Immediately extract the free base into the organic layer.
  • Stabilization (Critical): Separate the organic layer, dry briefly over anhydrous

    
    , filter, and immediately bubble anhydrous 
    
    
    
    gas (or add 4M
    
    
    in dioxane) until the pH drops to 2.
    • Validation Checkpoint 3: A white crystalline precipitate of the hydrochloride salt will form immediately. This confirms the successful arrest of DKP formation. Filter and dry under reduced pressure at 40 °C[4].

Protocol B: Safe Free-Basing for Downstream Peptide Coupling

When you are ready to couple the unnatural amino acid, you must generate the free base without triggering dimerization.

Step-by-Step Methodology:

  • Suspend the hydrochloride salt from Protocol A in anhydrous dichloromethane (DCM) at -5 °C.

  • Add 1.05 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality Note: DIPEA is sterically hindered. It acts as a non-nucleophilic base to neutralize the

      
       salt but is too bulky to abstract the 
      
      
      
      -proton, thereby preventing racemization.
  • Immediately add your pre-activated carboxylic acid (e.g., Fmoc-AA-OH activated with HATU).

    • Validation Checkpoint: The reaction mixture should remain clear. If a white precipitate forms after 10 minutes without the coupling partner present, DKP formation has initiated, and the batch must be discarded.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use standard TFA/DCM to deprotect a Boc group on this molecule? A: No. The tert-butyl ester and the Boc (tert-butoxycarbonyl) group possess nearly identical acid lability. Both will undergo E1 elimination to release isobutylene gas[2]. If orthogonal deprotection is required, you must synthesize the benzyl (Cbz) or Fmoc protected amine derivative instead.

Q: I observe a mass of m/z 223 [M+H]+ in my LC-MS instead of the expected m/z 186. What happened? A: You have synthesized the Diketopiperazine (DKP) dimer. The mass of the monomeric ester is 185.26 Da. When two molecules dimerize, they lose two molecules of tert-butanol (74 Da each). The calculation is


 Da. The observed m/z 223 is the 

ion of the cyclized DKP side product.

Q: Why does the literature recommend phase-transfer catalysis (PTC) for the asymmetric synthesis of this compound? A: Synthesizing the sterically hindered cyclobutyl group directly is difficult. PTC asymmetric alkylation of N-(diphenylmethylene)glycinate tert-butyl ester using a chiral cinchona alkaloid catalyst allows for the highly enantioselective construction of the


-stereocenter without exposing the sensitive cyclobutane ring to harsh conditions[3].
References
  • Source: Google Patents (JPH0977724A)
  • Enantioselective Alkylation of N-(Diphenylmethylene)glycinate tert-Butyl Ester Source: Organic Syntheses Procedure (orgsyn.org) URL:[Link]

  • Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling of Sterically Hindered Cyclobutyl Amino Acids

Welcome to our dedicated technical support center for optimizing the coupling efficiency of sterically hindered cyclobutyl amino acids. This resource is designed for researchers, medicinal chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for optimizing the coupling efficiency of sterically hindered cyclobutyl amino acids. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges posed by these structurally complex building blocks in peptide synthesis. Our goal is to provide you with in-depth, field-proven insights and actionable protocols to enhance your synthetic success.

Introduction: The Challenge of Steric Hindrance

Cyclobutyl amino acids are valuable scaffolds in medicinal chemistry, offering unique conformational constraints that can lead to improved metabolic stability, receptor affinity, and cell permeability of peptides. However, their bulky nature presents a significant hurdle during solid-phase and solution-phase peptide synthesis. The steric bulk surrounding the amine and carboxylic acid functionalities can severely impede the approach of coupling reagents and the incoming amino acid, leading to low yields, racemization, and incomplete reactions. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems frequently encountered during the coupling of sterically hindered cyclobutyl amino acids, providing detailed explanations and step-by-step solutions.

Question 1: Why am I observing extremely low coupling yields with standard carbodiimide reagents (e.g., DIC/HOBt)?

Answer: Standard coupling conditions involving carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as hydroxybenzotriazole (HOBt) often fail with sterically hindered amino acids due to the formation of a bulky O-acylisourea intermediate. The subsequent nucleophilic attack by the incoming amine is sterically hindered, leading to slow reaction kinetics and the prevalence of side reactions, such as the formation of N-acylurea.

Troubleshooting Protocol:

  • Switch to a More Potent Coupling Reagent: For sterically demanding couplings, phosphonium- or iminium-based reagents are generally more effective.

    • Recommendation: Utilize reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). These reagents form highly reactive acyl-uronium or -phosphonium species that are less sterically encumbered and more susceptible to nucleophilic attack.

  • Optimize the Base: The choice and amount of base are critical.

    • Recommendation: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (collidine). Use the base in slight excess (e.g., 2-4 equivalents) to ensure sufficient activation without promoting side reactions.

  • Increase Reaction Time and Temperature:

    • Recommendation: Extend the coupling time from the standard 1-2 hours to 4-12 hours, or even overnight. Monitor the reaction progress using a qualitative test like the Kaiser test. If the reaction remains sluggish, consider gently heating the reaction mixture to 30-40°C. However, be cautious as elevated temperatures can increase the risk of racemization.

Question 2: I'm observing significant epimerization of my cyclobutyl amino acid after coupling. What is causing this and how can I prevent it?

Answer: Epimerization at the α-carbon is a common side reaction, particularly with highly activating coupling reagents and hindered amino acids. The formation of a highly reactive intermediate can lead to the deprotonation of the α-proton, followed by reprotonation, resulting in a loss of stereochemical integrity.

Troubleshooting Protocol:

  • Use a Racemization Suppressant:

    • Recommendation: Incorporate an additive known to suppress racemization. While HOBt is standard, for challenging cases, consider using 6-Cl-HOBt (6-chloro-1-hydroxybenzotriazole) or OxymaPure® (ethyl (hydroxyimino)cyanoacetate). These additives form less reactive esters that are still sufficiently active for coupling but less prone to racemization.

  • Control the Amount of Base:

    • Recommendation: Use the minimum amount of base necessary to facilitate the reaction. An excess of base can promote the deprotonation of the α-proton. A systematic titration of the base (e.g., starting with 1.5 equivalents and increasing incrementally) can help identify the optimal amount.

  • Lower the Reaction Temperature:

    • Recommendation: Perform the coupling at a lower temperature (e.g., 0°C to room temperature) to minimize the rate of epimerization.

Experimental Workflow for Optimizing Coupling Conditions

G cluster_0 Initial Assessment cluster_1 Troubleshooting & Optimization cluster_2 Analysis & Outcome A Standard Coupling (DIC/HOBt) B Low Yield or Incomplete Reaction A->B Observe C Switch to High-Potency Reagent (HATU/HCTU) B->C F Add Racemization Suppressant (OxymaPure) B->F If epimerization is observed D Optimize Base (DIPEA/Collidine) C->D E Extend Reaction Time & Increase Temperature D->E G Monitor with Kaiser Test & LC-MS Analysis E->G F->G H Improved Yield & Purity G->H I Minimal Epimerization G->I G AA Fmoc-Cyclobutyl-COOH Intermediate Activated O-Acyl Isourea Ester AA->Intermediate + HATU Resin H2N-Peptide-Resin HATU HATU DIPEA DIPEA DIPEA->Intermediate Base Catalyst Product Fmoc-Cyclobutyl-CO-NH-Peptide-Resin Intermediate->Product + H2N-Peptide-Resin

Troubleshooting

Technical Support Center: Troubleshooting Tert-Butyl Ester Deprotection in Complex Peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic challenges and practical troubleshooting steps associated with the deprotection of tert-bu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic challenges and practical troubleshooting steps associated with the deprotection of tert-butyl (tBu) esters during Solid-Phase Peptide Synthesis (SPPS).

Part 1: Frequently Asked Questions (Troubleshooting Guides)

FAQ 1: Why is my tert-butyl ester cleavage incomplete, and how can I drive it to completion?

Causality: The deprotection of a tBu ester relies on the protonation of the ester oxygen, followed by a unimolecular cleavage (AAL1 mechanism) that generates a highly stable tert-butyl carbocation 1[1]. In complex, aggregation-prone, or sterically hindered peptide sequences, the penetration of Trifluoroacetic Acid (TFA) into the resin matrix is significantly reduced, stalling the reaction. Solution:

  • Time & Temperature: Extend the cleavage time from the standard 2 hours to 4 hours. If incomplete, gently warm the reaction mixture to 30–40 °C to increase kinetic energy and resin swelling.

  • Preswelling: Always preswell the dry peptide-resin in Dichloromethane (DCM) for 10–15 minutes before adding the TFA cleavage cocktail to ensure maximum surface area exposure 2[3].

FAQ 2: I am observing +56 Da mass additions on my final peptide. What is causing this alkylation?

Causality: The +56 Da mass shift corresponds to a tert-butyl adduct. During TFA-mediated cleavage, the released tert-butyl carbocations act as potent electrophiles. Without adequate intervention, they will readily alkylate electron-rich, nucleophilic side chains such as Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys) 2[3]. Solution: Implement an optimized scavenger cocktail. Scavengers act as sacrificial nucleophilic traps that intercept the carbocations before they can react with the peptide.

Table 1: Quantitative Summary of Common Scavengers in TFA Cleavage

Scavenger Target Reactive Species Recommended Vol % Mechanistic Notes
Triisopropylsilane (TIS) Carbocations (tBu+) 2.5% - 5.0% Excellent hydride donor; highly effective at preventing Trp/Tyr alkylation.
1,2-Ethanedithiol (EDT) tBu cations, halogens 2.5% Essential for Cys-containing peptides to prevent oxidation and alkylation.
Water (H₂O) tBu cations 2.5% - 5.0% Highly effective general trap; reacts with tBu+ to form volatile tert-butanol.
Thioanisole Carbocations 5.0% Accelerates the cleavage of stubborn protecting groups (e.g., Arg(Pmc)).

| Phenol | Carbocations | 5.0% | Aromatic trap that specifically protects Tyr and Trp from alkylation. |

FAQ 3: My Asp(OtBu)-containing peptide shows a -18 Da mass shift and epimerization. How do I prevent aspartimide formation?

Causality: This notorious side reaction occurs prior to final TFA deprotection, during the repetitive Fmoc-deprotection steps (typically 20% piperidine in DMF). The relatively low steric hindrance of the tBu ester allows the preceding backbone amide nitrogen to attack the β-carbonyl of the Asp side chain. This intramolecular cyclization expels tert-butanol (a -18 Da shift relative to the target Asp-OH) to form a cyclic aspartimide intermediate. The imide ring is subsequently opened by piperidine or water, yielding a mixture of α- and β-peptides alongside racemization 4[4][5]. Solution:

  • Chemical Additives: Add 0.1 M HOBt or 1–5% Formic Acid to the piperidine deprotection solution. The acidic additive neutralizes the nucleophilicity of the backbone amide, suppressing cyclization 5[5].

  • Steric Shielding: For highly susceptible sequences (e.g., Asp-Gly), replace the tBu ester with bulkier β-carboxyl protecting groups like 3-methylpentyl (OMpe) 4[4].

FAQ 4: My peptide backbone degrades in 95% TFA. Are there milder alternatives for tBu ester deprotection?

Causality: Certain complex peptides, particularly those containing sensitive unnatural amino acids or delicate structural motifs, undergo acid-catalyzed backbone cleavage when exposed to concentrated TFA for extended periods. Solution:

  • Dilute HCl in Fluoroalcohols: Utilizing 0.1 N HCl in hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) cleanly removes tBu esters rapidly without the harsh environment of concentrated TFA 6[6].

  • Lewis Acid Deprotection: Anhydrous FeCl₃ (5 equivalents) in DCM selectively coordinates to the ester oxygen, shifting electron density and weakening the C–O bond. This allows for mild, on-resin deprotection of Asp(OtBu) without cleaving the peptide from acid-labile resins 7[8][7].

Part 2: Experimental Protocols

Protocol 1: Standard TFA/Scavenger Cleavage (Reagent K)

This protocol utilizes a comprehensive scavenger cocktail, ideal for complex peptides containing sensitive residues (Cys, Met, Trp, Tyr).

  • Preparation: Transfer the synthesized peptide-resin to a fritted reaction vessel. Wash thoroughly with DCM (3 × 5 mL) and dry under vacuum for 1 hour.

  • Cocktail Formulation: In a chemical fume hood, prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT (v/v/v/v/v). Self-Validation Check: The solution should be clear; EDT will impart a strong, distinct odor.

  • Cleavage: Add 10 mL of the cleavage cocktail per 1 gram of dry resin. Agitate gently at room temperature for 2.5 hours.

  • Filtration: Filter the reaction mixture into a round-bottom flask. Wash the depleted resin with an additional 2 mL of neat TFA and combine the filtrates 2[2].

  • Concentration: Evaporate the filtrate under a gentle stream of nitrogen until the volume is reduced to approximately 20% of the original amount.

  • Precipitation: Add 10 volumes of ice-cold methyl tert-butyl ether (MTBE) to the concentrated filtrate to precipitate the deprotected peptide.

  • Isolation: Centrifuge at 2000 × g for 10 minutes at 4 °C. Decant the supernatant, wash the peptide pellet twice more with fresh cold MTBE, and lyophilize the final product 2[2].

Protocol 2: Mild FeCl₃-Mediated On-Resin Deprotection of Asp(OtBu)

Use this protocol when orthogonal deprotection is required without cleaving the peptide from an acid-labile resin.

  • Resin Swelling: Swell the N-terminally protected peptide-resin (e.g., 0.7 mmol/g loading) in DCM for 15 minutes.

  • Reagent Addition: Dissolve anhydrous FeCl₃ (5 equivalents relative to the resin loading) in minimum DCM. Add this solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1.5 hours. Self-Validation Check: The resin mixture will take on a dark, characteristic iron coloration.

  • Washing: Drain the reaction vessel. Wash the resin extensively with Dimethylformamide (DMF) 10 times (1 mL × 1 min each) to completely remove excess iron salts 7[7].

  • Continuation: The resin-bound peptide now features a free β-carboxyl group, ready for on-resin cyclization or modification.

Part 3: Mechanistic Visualizations

G Peptide_OtBu Protected Peptide (Asp-OtBu) Protonated Protonated Ester Intermediate Peptide_OtBu->Protonated TFA (H+) Carbocation tert-Butyl Carbocation (tBu+) Protonated->Carbocation Cleavage Deprotected Deprotected Peptide (Asp-OH) Protonated->Deprotected Cleavage Scavenger Scavenger (e.g., TIS, H2O) Carbocation->Scavenger Intercepted by Alkylated Alkylated Byproduct (+56 Da on Trp/Tyr) Carbocation->Alkylated Attacks Nucleophilic Residues (No Scavenger) Trapped Trapped Adduct (e.g., tBu-H, tBu-OH) Scavenger->Trapped Quenched

Acid-catalyzed t-butyl ester cleavage and the role of scavengers in preventing alkylation.

G Asp_Peptide Peptide Backbone -NH-CH(CH2COOtBu)-CO- Base 20% Piperidine (Fmoc Deprotection) Asp_Peptide->Base Exposed to Deprotonated_Amide Deprotonated Backbone Amide (-N⁻-) Base->Deprotonated_Amide Deprotonation Cyclization Intramolecular Attack on β-Carbonyl Deprotonated_Amide->Cyclization Loss of tBuOH Aspartimide Aspartimide Intermediate (Cyclic Imide, -18 Da) Cyclization->Aspartimide Forms Ring_Opening Nucleophilic Ring Opening (by Piperidine or H2O) Aspartimide->Ring_Opening Reacts with Base Byproducts α-/β-Peptides & Piperidide Adducts Ring_Opening->Byproducts Degradation

Mechanism of base-catalyzed aspartimide formation during Fmoc deprotection cycles.

References

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Minimization of Side products in SPPS. RSC Advances. [Link]

  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters.[Link]

  • FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega.[Link]

Sources

Optimization

Purification strategies for unnatural aliphatic amino acids

Technical Support Center: Purification of Unnatural Aliphatic Amino Acids Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Strategies for isolation, detection, and polishing of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Unnatural Aliphatic Amino Acids

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Strategies for isolation, detection, and polishing of non-chromophoric, zwitterionic UAAs.

Introduction: The "Invisible" Analyte Challenge

Welcome to the technical support hub. You are likely here because your unnatural aliphatic amino acid (UAA)—such as tert-leucine, norleucine, cyclopropyl-alanine, or adamantyl-glycine—is failing standard purification workflows.

These molecules present a "perfect storm" of purification challenges:

  • No UV Absorbance: Lacking aromatic rings (unlike Phe, Tyr, Trp), they are invisible to standard UV detection at 254 nm.

  • Zwitterionic Solubility: They are often insoluble in organic solvents but retain poorly on standard C18 columns in acidic media.

  • Isobaric Impurities: Synthetic routes often yield structural isomers that Mass Spec (MS) cannot differentiate.

This guide moves beyond basic protocols to provide self-validating strategies for isolating high-purity (>98%) aliphatic UAAs.

Module 1: Detection Strategies (The "Visibility" Problem)

The Core Issue: You cannot purify what you cannot see. Relying on low-wavelength UV (205–210 nm) is fraught with baseline noise from buffers and solvents.

Strategy A: Universal Detection (CAD/ELSD)

For underivatized amino acids, Charged Aerosol Detection (CAD) is the gold standard, superior to Evaporative Light Scattering Detection (ELSD) in terms of dynamic range and sensitivity for low-molecular-weight compounds.

  • Mechanism: The mobile phase is nebulized and dried.[1] Analyte particles are charged by a corona discharge and measured by an electrometer.

  • Critical Requirement: You must use volatile mobile phase additives (Formic acid, TFA, Ammonium Acetate). Phosphate buffers will destroy the detector.

Strategy B: Pre-Column Derivatization

If you lack CAD/ELSD, you must chemically tag the UAA to make it UV-visible.

  • Reagent: Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride).

  • Why: Adds a strong UV chromophore (265 nm) and increases hydrophobicity, making the UAA easier to retain on C18.

  • Protocol Note: This is often a "protect-purify-deprotect" strategy unless the final product requires the Fmoc group for Solid Phase Peptide Synthesis (SPPS).

Decision Matrix: Choosing Your Detector

DetectionStrategy Start Start: UAA Detection UV_Check Does UAA have aromatic side chain? Start->UV_Check Standard_UV Use UV @ 254 nm UV_Check->Standard_UV Yes Equip_Check Is CAD/ELSD available? UV_Check->Equip_Check No CAD_Route Use CAD (Universal) *Requires Volatile Buffer* Equip_Check->CAD_Route Yes Deriv_Check Is final product free amine or protected? Equip_Check->Deriv_Check No Protect_Route Derivatize (Fmoc/Cbz) Purify by UV @ 265nm Deriv_Check->Protect_Route Protected OK LowUV_Route Use UV @ 205-210 nm *High Noise Risk* Deriv_Check->LowUV_Route Must be Free Amine

Caption: Logical workflow for selecting the optimal detection method based on equipment availability and product requirements.

Module 2: Chromatographic Separation

The Core Issue: Aliphatic UAAs are polar zwitterions. On standard C18 with 100% water (to encourage retention), the stationary phase chains can "collapse" (dewetting), leading to zero retention.

Option 1: Mixed-Mode Chromatography (Recommended)

Mixed-mode columns (e.g., Primesep, Obelisc) combine a hydrophobic chain with an embedded ion-exchange group. This offers a "dual-lock" mechanism:

  • Hydrophobic Interaction: With the aliphatic side chain.

  • Ionic Interaction: With the amine (cation exchange) or carboxyl (anion exchange) group.

  • Benefit: You can retain polar UAAs using higher organic content, which improves desolvation and MS sensitivity.

Option 2: Aqueous-Stable C18 (C18-AQ)

If using standard RP-HPLC, ensure the column is designated "AQ" or "Compatible with 100% Aqueous Mobile Phase."

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Why TFA? It acts as an ion-pairing agent, neutralizing the positive charge on the amine and increasing retention. Warning: TFA suppresses ionization in Mass Spec (see Module 3).

Comparative Column Performance Table

Column TypeMechanismSuitability for Aliphatic UAAsMobile Phase Requirement
Standard C18 HydrophobicPoor (Risk of phase collapse)Requires >5% Organic
C18-AQ Hydrophobic (Polar Endcapped)Good (For bulky side chains)100% Aqueous OK
Mixed-Mode Hydrophobic + Ion ExchangeExcellent (Tunable selectivity)pH control is critical
HILIC PartitioningModerate (Best for very small UAAs)High Organic Start

Module 3: Post-Purification Processing (Salt Exchange)

The Core Issue: If you purify using TFA (0.1%), your final product is a TFA salt . TFA is cytotoxic and can alter downstream biological assays or peptide synthesis coupling rates.[2]

Protocol: TFA to HCl Exchange

Do not skip this step if the UAA is for biological use.

  • Dissolution: Dissolve the purified TFA-salt UAA in 0.1 M HCl (or 2–10 mM HCl for sensitive side chains).

  • Lyophilization: Freeze and sublime (freeze-dry). The volatile TFA is removed, and the non-volatile Cl- counter-ion remains.

  • Repetition: Repeat this process 2–3 times to ensure complete exchange.

  • Verification: Use 19F-NMR to confirm the absence of the trifluoroacetate peak (approx -76 ppm).

Troubleshooting & FAQs

Q1: My UAA elutes in the void volume (dead time). How do I increase retention?

  • Diagnosis: The compound is too polar for your current stationary phase.

  • Fix: Switch to a Mixed-Mode column (e.g., C18 with cation exchange). Alternatively, add an ion-pairing reagent like HFBA (Heptafluorobutyric acid) to the mobile phase, which is more hydrophobic than TFA.

Q2: I see "ghost peaks" or high background noise in my CAD detector.

  • Diagnosis: Non-volatile impurities in your mobile phase.

  • Fix: Use LC-MS grade solvents only. Do not use glass bottles washed with detergents; use dedicated solvent bottles. Ensure your nitrogen gas supply to the CAD is >99% pure.

Q3: Can I separate chiral isomers (L- vs D-UAA) using these methods?

  • Answer: No. The methods above separate chemical impurities.[3] For chiral separation, you must use a Chiral Stationary Phase (e.g., Crown Ether or Teicoplanin columns) or add a chiral selector (like sulfated-beta-cyclodextrin) to the mobile phase.

Q4: My UAA is precipitating inside the column.

  • Diagnosis: Solubility mismatch. Zwitterionic amino acids are often least soluble at their isoelectric point (pI).

  • Fix: Ensure the mobile phase pH is at least 2 units away from the pI. Keep the column temperature elevated (40°C–50°C) to improve solubility and mass transfer.

Experimental Workflow Diagram

PurificationWorkflow Crude Crude UAA Mixture (Zwitterionic) Prep Prep-HPLC (C18-AQ or Mixed Mode) Crude->Prep Fractions Collect Fractions (Trigger: CAD/MS) Prep->Fractions MP Mobile Phase: H2O/ACN + 0.1% TFA MP->Prep Lyophilize1 Lyophilize (Yields TFA Salt) Fractions->Lyophilize1 Exchange Salt Exchange Redissolve in HCl -> Freeze Dry (x3) Lyophilize1->Exchange Final Final Product (HCl Salt, >98% Purity) Exchange->Final

Caption: End-to-end workflow from crude synthesis to biologically compatible HCl salt.

References

  • Helix Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.[4][5] Retrieved from [Link]

  • LifeTein. (n.d.). TFA Removal Service: Switch to Acetate or HCl Salt Form.[2][6] Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Direct analysis of free amino acids by mixed-mode chromatography with tandem mass spectrometry.[7] Retrieved from [Link]

Sources

Troubleshooting

Preventing racemization during coupling of (R)-tert-Butyl 2-amino-2-cyclobutylacetate

The following technical guide details the protocols for preventing racemization during the coupling of (R)-tert-butyl 2-amino-2-cyclobutylacetate . This guide addresses the specific challenges posed by the cyclobutyl sid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the protocols for preventing racemization during the coupling of (R)-tert-butyl 2-amino-2-cyclobutylacetate .

This guide addresses the specific challenges posed by the cyclobutyl side chain—a sterically demanding group that mimics the hindrance of tert-leucine or valine—and the tert-butyl ester , which serves as the C-terminal protection.

Executive Summary: The Steric Challenge

(R)-tert-Butyl 2-amino-2-cyclobutylacetate presents a "perfect storm" for racemization, not necessarily of itself, but of its coupling partner .

  • The Nucleophile (Amine): The cyclobutyl group at the

    
    -position creates significant steric bulk. This drastically reduces the nucleophilicity of the amine, slowing down the rate of amide bond formation (
    
    
    
    ).
  • The Electrophile (Acid Partner): Because

    
     is slow, the activated carboxyl component (the partner amino acid) remains in its reactive state for a prolonged period.
    
  • The Consequence: The extended lifetime of the activated acid allows the competing intramolecular reaction—oxazolone (azlactone) formation —to dominate, leading to racemization of the partner amino acid.

Objective: Maximize


 (coupling rate) while minimizing base-mediated proton abstraction.

Module 1: Mechanism & Risk Assessment

Visualizing the Racemization Trap

The following diagram illustrates the kinetic competition. The steric bulk of the cyclobutyl group retards the "Safe Pathway" (Green), allowing the "Racemization Pathway" (Red) to take over.

RacemizationMechanism ActivatedAcid Activated Acid Partner (O-Acylisourea / Active Ester) TransitionState Tetrahedral Intermediate ActivatedAcid->TransitionState + Cyclobutyl Amine Oxazolone Oxazolone Intermediate (Azlactone) ActivatedAcid->Oxazolone Base / Slow Coupling CyclobutylAmine (R)-tert-Butyl 2-amino-2-cyclobutylacetate (Nucleophile) CyclobutylAmine->TransitionState Steric Hindrance Slows this step Product Native Peptide Bond (Retention of Configuration) TransitionState->Product Fast Racemate Racemized Peptide (DL + LL Mixture) Oxazolone->Racemate Enolization & Re-opening

Figure 1: The steric bulk of the cyclobutyl amine slows the green pathway, allowing the red oxazolone pathway to dominate.

Module 2: Reagent Selection & Optimization

The "Silver Bullet" Base: 2,4,6-Collidine

Standard bases like DIPEA (Diisopropylethylamine) or TEA (Triethylamine) are often too strong (


) and unhindered enough to abstract the 

-proton of the activated acid.
  • Recommendation: Use 2,4,6-Collidine (TMP) .[1][2]

  • Why? It is a weaker base (

    
    ) and sterically encumbered. It effectively neutralizes the acid generated during coupling but is kinetically poor at abstracting the 
    
    
    
    -proton required for oxazolone formation.
Coupling Reagents: The "Oxyma" Advantage

Avoid carbodiimides (DCC/DIC) alone. You need a system that generates a highly reactive ester to overcome the cyclobutyl steric wall, but one that is stable enough to resist racemization.

  • Gold Standard: COMU / Oxyma Pure or HATU / HOAt .

  • Why? Oxyma and HOAt form active esters that are more reactive than HOBt esters but less prone to racemization than the O-acylisourea formed by carbodiimides.

Reagent Compatibility Table
ComponentStandard Protocol (High Risk)Optimized Protocol (Low Risk) Mechanism of Improvement
Coupling Agent HBTU / TBTUCOMU or HATU Faster reaction kinetics (

) to outcompete racemization.
Additive HOBtOxyma Pure or HOAt Forms a "safer" active ester; Oxyma is non-explosive and superior to HOBt.[2][3]
Base DIPEA / TEA2,4,6-Collidine (TMP) Prevents base-catalyzed enolization due to steric bulk and lower

.
Solvent DMFDMF / DCM (1:1) DCM improves solubility of protected intermediates; lower polarity can slightly reduce racemization rates.

Module 3: Step-by-Step Experimental Protocol

Protocol A: Coupling to (R)-tert-Butyl 2-amino-2-cyclobutylacetate

Use this protocol when attaching an amino acid (e.g., Fmoc-AA-OH) to the cyclobutyl amine.

Reagents:

  • Carboxyl Component: Fmoc-AA-OH (1.0 eq)

  • Amine Component: (R)-tert-Butyl 2-amino-2-cyclobutylacetate (HCl salt) (1.0 eq)

  • Coupling Reagent: COMU (1.0 eq)

  • Additive: Oxyma Pure (1.0 eq)

  • Base: 2,4,6-Collidine (3.0 eq)

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)[4]

Procedure:

  • Pre-Cooling: Dissolve the Fmoc-AA-OH , COMU , and Oxyma Pure in the minimum amount of solvent. Cool the solution to 0 °C in an ice bath.

    • Note: Low temperature suppresses the oxazolone formation rate (

      
      ) more than the coupling rate (
      
      
      
      ).
  • Base Addition (Activation): Add 1.0 eq of Collidine to the mixture. Stir at 0 °C for 30–60 seconds only.

    • Critical: Do not pre-activate for long periods (e.g., >5 mins). The risk of racemization increases with time before the amine is added.

  • Amine Addition: In a separate vial, dissolve the (R)-tert-Butyl 2-amino-2-cyclobutylacetate (HCl salt) in solvent with 2.0 eq of Collidine. Add this solution dropwise to the activated acid mixture.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor by HPLC/TLC.

    • Troubleshooting: If conversion is <50% after 4 hours, do not heat. Add a second portion of activated acid (0.5 eq) instead.

Module 4: Troubleshooting & FAQs

Q1: I see a "doublet" peak in my HPLC. Is this racemization?

A: Likely, yes. If you are coupling a chiral amino acid to the chiral cyclobutyl amine, you are forming diastereomers (


 and 

). These separate easily on standard C18 HPLC columns.
  • Validation: Synthesize the intentional racemate (use DL-amino acid) to confirm the retention time of the unwanted isomer.

Q2: Can I use PyBOP?

A: PyBOP is acceptable but generally requires DIPEA to function efficiently. If you must use PyBOP, ensure you use Collidine instead of DIPEA, or keep the temperature strictly at 0 °C. However, uronium salts (COMU/HATU) are generally preferred for sterically hindered couplings.

Q3: The reaction is extremely slow. Can I heat it to 40 °C?

A: Avoid heating. Heating increases the rate of racemization exponentially.

  • Alternative: Use Microwave Irradiation (e.g., 75 °C for 5 mins) only if using Collidine/Oxyma. The rapid heating/coupling cycle can sometimes "outrun" the racemization, but this is high-risk. A better approach for stubborn couplings is to use acid fluorides (TFFH reagent) or symmetric anhydrides, which are highly reactive but follow different mechanisms.

Q4: What if the cyclobutyl ester itself is racemizing?

A: This is rare if the amine is the nucleophile. However, if you are using strong bases (like DBU) or leaving the reaction for days at high pH, the


-proton of the ester can be abstracted.
  • Check: Ensure your reaction pH (apparent) is not >8. Collidine keeps the pH effectively around 7.5.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Cysteine and Other Sensitive Amino Acids. Organic Letters, 4(18), 3013–3015.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3][5] Chemistry – A European Journal, 15(37), 9394–9403.

  • Miyazawa, T., et al. (1992). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis. International Journal of Peptide and Protein Research, 39(3), 237–244. (Note: CuCl2 is a secondary strategy if Collidine fails).

Sources

Optimization

Technical Support Center: Improving the Solubility of Peptides Containing Hydrophobic Cyclobutyl Residues

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating cyclobutyl residues. The inclusion of non-natural amino acids like cyclobutyl-gl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating cyclobutyl residues. The inclusion of non-natural amino acids like cyclobutyl-glycine (Cbg) or related structures is a powerful strategy to enhance metabolic stability, enforce specific backbone conformations, and improve binding affinity.[1][] However, these advantages often come at a cost: significantly reduced aqueous solubility.

The cyclobutyl moiety, being a bulky and non-polar aliphatic group, dramatically increases the overall hydrophobicity of a peptide. This can lead to intermolecular aggregation, often driven by hydrophobic collapse or the formation of stable beta-sheet structures, rendering the peptide difficult to handle and analyze.[3][4]

This guide provides a structured, in-depth approach to systematically address and overcome these solubility challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions you may have before beginning your experiments.

Q1: Why do peptides containing cyclobutyl residues exhibit such poor solubility?

The primary reason is the significant increase in hydrophobicity. The cyclobutyl group is a C4 cycloalkane, which is highly non-polar and water-insoluble. When incorporated into a peptide sequence, it contributes to a large hydrophobic surface area. This encourages the peptide to minimize its contact with water by aggregating with other peptide molecules ("hydrophobic collapse") to bury these "greasy patches".[3] Furthermore, the rigid structure of the cyclobutyl ring can constrain the peptide backbone, sometimes pre-organizing it into conformations that are prone to forming highly ordered, insoluble aggregates like beta-sheets.[3]

Q2: What is the very first step I should take when trying to dissolve a new cyclobutyl-containing peptide?

Always start with a small test amount of your lyophilized peptide.[5][6] Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation. The first solvents to test depend on the overall charge of your peptide sequence at neutral pH.

  • Calculate the Net Charge: Assign a value of +1 for each basic residue (Lys, Arg, His, N-terminus) and -1 for each acidic residue (Asp, Glu, C-terminus).[7]

  • Initial Solvent Choice:

    • Net Charge > 0 (Basic): Try sterile, distilled water first. If that fails, try a dilute acidic solution (e.g., 10% acetic acid).[5][8]

    • Net Charge < 0 (Acidic): Try sterile, distilled water first. If that fails, try a dilute basic solution (e.g., 0.1M ammonium bicarbonate).[7][9] Note: Avoid basic solutions if your peptide contains free cysteines, as this can promote disulfide bond formation and aggregation.[9][10]

    • Net Charge = 0 (Neutral/Hydrophobic): These peptides are very unlikely to dissolve in aqueous solutions. You must start with a small amount of a strong organic solvent.[10] Dimethyl sulfoxide (DMSO) is the most common first choice.[9]

Q3: How does pH adjustment help with solubility?

A peptide's solubility is typically lowest at its isoelectric point (pI), the pH at which its net charge is zero.[11] By adjusting the pH of the solution to be at least one or two units away from the pI, you increase the net charge on the peptide. This enhances electrostatic repulsion between peptide molecules, disrupting aggregation and favoring interaction with the polar water solvent.[11] For basic peptides, lowering the pH protonates acidic residues and the N-terminus, increasing the positive charge. For acidic peptides, raising the pH deprotonates basic residues and the C-terminus, increasing the negative charge.

Q4: What are the most common organic solvents to use for highly hydrophobic peptides?

For peptides with over 50% hydrophobic residues, which is common for those containing cyclobutyl groups, organic solvents are necessary.[6][9] The goal is to first dissolve the peptide completely in a minimal amount of the organic solvent to create a concentrated stock solution.[9]

SolventAbbreviationKey Considerations
Dimethyl Sulfoxide DMSOExcellent solubilizing power for most hydrophobic peptides.[9] Generally compatible with cell-based assays at low final concentrations (<0.5%).[5] Caution: Can oxidize methionine (Met) and free cysteine (Cys) residues.[7][9]
Dimethyl Formamide DMFA good alternative to DMSO, especially if Met or Cys are present.[9][12] Also a strong solvent.
N-Methyl-2-pyrrolidone NMPHas superior solvating properties for some aggregating sequences and can be more effective than DMF.[13]
Acetonitrile ACNEffective for many peptides and is a common solvent in reverse-phase HPLC.[9]
Isopropanol / Ethanol IPA / EtOHCan be effective and are less harsh than other organic solvents.[9][12]
Trifluoroethanol / Hexafluoroisopropanol TFE / HFIPThese "structure-breaking" solvents are very powerful for dissolving peptides that have already formed stable secondary structures (aggregates).[4][7] Use as a last resort for initial solubilization.

Part 2: Troubleshooting Guide

This section provides solutions for specific problems encountered during solubilization.

Problem 1: My peptide will not dissolve in water or standard aqueous buffers.

This is the most common issue. The peptide's hydrophobicity, driven by the cyclobutyl residue, is too great for an aqueous environment. The following workflow provides a systematic approach to finding a suitable solvent system.

G start Start: Lyophilized Peptide charge Calculate Net Charge of Peptide Sequence start->charge is_basic Is Net Charge > 0 (Basic)? charge->is_basic is_acidic Is Net Charge < 0 (Acidic)? is_basic->is_acidic No try_acid Try 10% Acetic Acid. Still Insoluble? is_basic->try_acid Yes is_neutral Net Charge = 0 (Neutral/Hydrophobic) is_acidic->is_neutral No try_base Try 0.1M NH4HCO3. Still Insoluble? is_acidic->try_base Yes goto_organic Proceed to Organic Solvent Protocol is_neutral->goto_organic try_acid->goto_organic Yes success Peptide Solubilized try_acid->success No try_base->goto_organic Yes try_base->success No

Caption: Decision workflow for initial peptide solvent selection.

Protocol 1: Systematic Solubilization with Organic Solvents

This protocol should be followed if initial attempts in aqueous solutions fail.

  • Preparation: Allow the lyophilized peptide vial to warm to room temperature. Centrifuge the vial briefly to ensure all powder is at the bottom.

  • Initial Dissolution: Add a small, precise volume of DMSO (or DMF if Cys/Met are present) to the vial to create a high-concentration stock (e.g., 10-20 mg/mL).

  • Aid Dissolution: Vortex the vial for 30 seconds. If solids remain, sonicate the vial in a water bath for 5-10 minutes.[5][9] Gentle warming (up to 40°C) can also be applied.[6][8]

  • Visual Inspection: Check for complete dissolution. The solution should be clear and free of any visible particulates.

  • Dilution (Crucial Step): This is where precipitation often occurs. While vigorously vortexing or stirring the target aqueous buffer, add the concentrated organic stock solution dropwise and slowly.[7][9] Rapid addition will cause the peptide to crash out of solution.

  • Final Check: Inspect the final solution for any cloudiness or precipitate. If it remains clear, the peptide is successfully solubilized.

Problem 2: My peptide dissolved in organic solvent but precipitated upon dilution into my aqueous buffer.

This indicates you have exceeded the peptide's solubility limit in the final solvent mixture. The peptide is stable in the high-concentration organic solvent but aggregates and precipitates when the percentage of water becomes too high.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to aim for a lower final peptide concentration in your aqueous buffer.[9] Prepare a more dilute solution and check if it remains clear.

  • Increase Co-solvent Percentage: The final concentration of the organic solvent in your aqueous buffer may be too low. While many cell-based assays have a low tolerance for solvents like DMSO, some experiments can tolerate higher percentages (e.g., 5-10%). Check your experimental constraints and try increasing the final co-solvent percentage.

  • Use a Different Co-Solvent: Sometimes, a different co-solvent can better maintain solubility. For instance, if you used DMSO, trying a final solution containing 10% acetonitrile or isopropanol might work better.[14]

  • Modify the Aqueous Buffer: Increasing the ionic strength of the buffer or adding a mild detergent (e.g., 0.01% Tween-20) can sometimes help keep hydrophobic peptides in solution, though this is highly dependent on your specific peptide and assay.[11]

Problem 3: I have tried everything and my peptide is still insoluble or forms a gel.

For the most challenging peptides, conventional solvents may not be enough. This is when advanced formulation strategies are required.

Advanced Strategy 1: Chaotropic Agents

Chaotropic agents like 6 M Guanidine Hydrochloride (GuHCl) or 8 M Urea work by disrupting the hydrogen bond network of water, which reduces the hydrophobic effect and can denature aggregated secondary structures.[9]

  • Use Case: Primarily for rescue and purification. Not suitable for most biological assays as they are potent denaturants.

  • Protocol: Dissolve the peptide directly in 6 M GuHCl.[9] If this is for an assay, the GuHCl must be removed later via buffer exchange or dialysis, which risks re-precipitation.

Advanced Strategy 2: Complexation with Cyclodextrins

This is a highly effective and often assay-compatible strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate the hydrophobic cyclobutyl residue, effectively shielding it from the aqueous environment and presenting a soluble exterior.[15][]

G cluster_0 Before Complexation cluster_1 Encapsulation Process cluster_2 After Complexation Peptide Hydrophilic Backbone Hydrophobic Cyclobutyl Residue Aggregate Insoluble Aggregate Peptide:cb->Aggregate Hydrophobic Interaction Water Aqueous Environment CD { Hydrophilic Exterior | Hydrophobic Cavity} Peptide2 Hydrophilic Backbone Hydrophobic Cyclobutyl Residue Peptide2:cb->CD:int Encapsulation Complex Soluble Peptide-Cyclodextrin Inclusion Complex Water2 Aqueous Environment Complex->Water2 Soluble

Caption: Mechanism of cyclodextrin-mediated peptide solubilization.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are preferred for biological applications due to their high aqueous solubility and safety profiles.[][18]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired final aqueous buffer (e.g., 10-40% w/v). Warming may be required to fully dissolve the cyclodextrin. Cool to room temperature.

  • Method A (Direct Dissolution): Add the HP-β-CD solution directly to the lyophilized peptide powder. Vortex and sonicate as needed. This method is simplest if it works.

  • Method B (Slurry Method): If direct dissolution fails, add the peptide powder to the HP-β-CD solution to form a slurry. Stir or shake the mixture at room temperature for 24-48 hours to allow the complex to form.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved peptide.

  • Quantify Soluble Peptide: Carefully collect the supernatant. The concentration of the solubilized peptide in the clear supernatant should be determined by a suitable method (e.g., UV-Vis spectroscopy at 280 nm if Trp/Tyr are present, or HPLC). This gives you the final, accurate concentration of your soluble stock.

Part 3: Proactive & Long-Term Strategies

If solubility remains a persistent barrier to your research, it may be necessary to address the problem at a more fundamental level.

  • Peptide Sequence Redesign: If you have the flexibility, consider redesigning the peptide. This could involve flanking the cyclobutyl residue with hydrophilic amino acids like Lysine or Arginine, or adding a short, hydrophilic tail (e.g., a poly-arginine tag) to the N- or C-terminus to improve overall solubility.[4][8][19]

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide is a well-established method to increase solubility and in vivo half-life.[20][21] Each PEG subunit associates with water molecules, effectively increasing the peptide's hydrodynamic radius and shielding its hydrophobic core.[20]

  • Advanced Formulation: For drug development applications, formulating the peptide into advanced delivery systems like hyaluronic acid (HA) nanogels or lipid nanoparticles can encapsulate the hydrophobic drug and render it suitable for administration.[22]

By employing these systematic troubleshooting and advanced formulation strategies, researchers can successfully overcome the solubility challenges posed by peptides containing hydrophobic cyclobutyl residues, enabling their full potential in basic research and therapeutic development.

References
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Biorunstar. (2025, July 14). How to optimize the solubility of catalogue peptides?. Retrieved from [Link]

  • Dadparvar, M., et al. (n.d.). Chemically modified peptides and proteins - critical considerations for oral delivery. PMC. Retrieved from [Link]

  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?. Retrieved from [Link]

  • Sormanni, P., et al. (2023, March 3). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Nature Communications. Retrieved from [Link]

  • Peptalyzer. (n.d.). Peptide Solubility Prediction: Visualizing Hydrophobicity vs. Charge. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Tartaglia, G.G., et al. (2020, March 15). SOLart: a structure-based method to predict protein solubility and aggregation. Bioinformatics. Retrieved from [Link]

  • Lubecka, E.A., et al. (2022, August 18). Prediction of Aggregation of Biologically-Active Peptides with the UNRES Coarse-Grained Model. PMC. Retrieved from [Link]

  • Sormanni, P., et al. (2023, November 17). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PMC. Retrieved from [Link]

  • Popescu, C., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • ResearchGate. (2013, May 28). Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions?. Retrieved from [Link]

  • Gaware, V.S., et al. (2021, May 27). Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications. MDPI. Retrieved from [Link]

  • Peptone. (2025, August 12). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. Retrieved from [Link]

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • RSC Publishing. (2025, September 24). Replace, reduce, and reuse organic solvents in peptide downstream processing: the benefits of dimethyl carbonate over acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US20130303482A1 - Cylodextrin Complexation Methods for Formulating Peptide Proteasome Inhibitors.
  • Wang, W., et al. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Retrieved from [Link]

  • LifeTein. (2026, February 27). Peptide Synthesis: Handling and Storage of Synthetic Peptides. Retrieved from [Link]

  • Jiskoot, W., et al. (n.d.). Practical advice in the development of a lyophilized protein drug product. PMC. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ScienceDirect. (2024, November 25). Effects of buffers on spray-freeze-dried/lyophilized high concentration protein formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of organic co-solvents on the solvation enthalpies of amino acids and dipeptides in mixed aqueous solutions | Request PDF. Retrieved from [Link]

  • Shionogi. (n.d.). How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. Retrieved from [Link]

  • Millennial Scientific. (2024, August 1). The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification. Retrieved from [Link]

  • Lee, A.C.-L., et al. (2018, November 16). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. PMC. Retrieved from [Link]

  • Ruđer Bošković Institute. (2026, March 3). Amino acids that shape peptides, a new tool for designing drugs and functional materials. Retrieved from [Link]

  • MDPI. (2013, August 16). Click Chemistry in Peptide-Based Drug Design. Retrieved from [Link]

  • American Pharmaceutical Review. (2021, December 1). Insights Into Designing Peptide-Based Libraries for Drug Discovery. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Solid-Phase Synthesis of Cyclobutyl Peptides

Role: Senior Application Scientist Topic: Optimization of SPPS for Cyclobutyl Amino Acids (e.g., Ac4c, -cyclobutylalanine) Date: October 24, 2023 Introduction: The "Hidden" Steric Wall Welcome to the technical support ce...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Optimization of SPPS for Cyclobutyl Amino Acids (e.g., Ac4c,


-cyclobutylalanine)
Date:  October 24, 2023

Introduction: The "Hidden" Steric Wall

Welcome to the technical support center. If you are working with cyclobutyl peptides—most commonly incorporating 1-aminocyclobutanecarboxylic acid (Ac


c) —and experiencing low yields, you are likely battling two invisible adversaries: extreme steric hindrance  and secondary structure-induced aggregation .

Ac


c is a conformational constraint structurally similar to 

-aminoisobutyric acid (Aib) but with a rigidified ring. While it stabilizes helical or

-turn structures in the final product, this same rigidity creates a "steric wall" during synthesis. The nucleophilic amine is buried, and the growing chain often collapses into aggregates that solvent cannot penetrate.

This guide moves beyond standard protocols to address the specific kinetic and thermodynamic barriers of cyclobutyl peptide synthesis.

Part 1: Diagnostic Troubleshooting (Q&A)

Phase 1: Coupling Failures (The "Attachment" Issue)

Q1: I am trying to couple Fmoc-Ac


c-OH to the resin, but the Kaiser test remains positive (or yield is <30%). Standard HBTU/DIEA failed. What is the next step? 

A: Standard reagents like HBTU or HCTU are often insufficient for


-disubstituted amino acids like Ac

c due to the steric bulk at the

-carbon. The activation kinetics are too slow, allowing the active ester to hydrolyze or the amine to remain unreactive.

Corrective Protocol:

  • Switch Reagents: Move to HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). The 7-aza group provides anchimeric assistance, significantly accelerating the acylation rate.

  • Use Sym-Collidine: Replace DIEA (diisopropylethylamine) with 2,4,6-collidine (TMP). Collidine is a weaker base but less sterically hindered than DIEA, often improving yields in difficult couplings without triggering base-catalyzed side reactions.

  • Microwave Assistance: If available, heat the coupling to 75°C for 5–10 minutes. The thermal energy is often required to overcome the activation energy barrier of the hindered amine.

Q2: The coupling of the cyclobutyl residue worked, but the next amino acid won't attach. Why?

A: This is the classic "N-terminal steric shield." Once Ac


c is coupled, the new N-terminal amine is attached directly to a quaternary carbon. It is essentially a "buried" nucleophile.
  • The Problem: The amine is sterically crowded and has reduced nucleophilicity.

  • The Solution: You must convert the incoming amino acid into a highly reactive species.

    • Acid Fluorides: For very difficult couplings, convert the incoming Fmoc-amino acid to an acid fluoride (using TFFH or cyanuric fluoride). These are smaller and more reactive than OBt/OAt esters.

    • Double Coupling: Perform the first coupling with HATU/HOAt for 2 hours, then drain and recouple with fresh reagents for another 2 hours (or overnight).

Phase 2: Monitoring & Aggregation (The "Invisible" Failure)

Q3: My Kaiser test is negative (indicating success), but my crude mass spec shows a deletion sequence. Is the test lying?

A: Yes. The Kaiser (ninhydrin) test relies on the formation of Ruhemann’s purple, which requires the ninhydrin molecule to access and react with the free amine.[1] For sterically hindered amines like Ac


c, the bulky ring prevents the ninhydrin complex from forming effectively, leading to false negatives .

Validation Protocol:

  • Use the Chloranil Test: This test is more sensitive for secondary or hindered amines. A blue staining of the beads indicates free amines.[1][2]

  • Micro-Cleavage (The Gold Standard): Do not trust colorimetric tests for Ac

    
    c. Remove ~2 mg of resin, cleave it with 50 
    
    
    
    L of TFA/H
    
    
    O (95:5) for 15 minutes, blow down, and run LC-MS. This is the only way to definitively confirm coupling efficiency.

Q4: The synthesis proceeds well for 3 residues after the cyclobutyl group, then fails completely. Why?

A: You are likely seeing structure-induced aggregation . Ac


c is a strong promoter of 

-helices and

-turns. As the chain grows, these structures form on the resin, creating tight intermolecular hydrogen bond networks that exclude solvents and reagents.

Mitigation Strategy:

  • Resin Change: Switch from polystyrene (PS) to ChemMatrix (PEG) or Tentagel resins. These swell better in polar solvents and reduce aggregation.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling and deprotection solutions. These salts disrupt hydrogen bonding networks within the resin.

  • Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys, use pseudoproline dipeptides (e.g., Fmoc-Ser(tBu)-Thr(

    
    pro)-OH) to introduce a "kink" in the backbone, preventing 
    
    
    
    -sheet formation.

Part 2: Experimental Protocols

Protocol A: High-Efficiency Coupling for Cyclobutyl Amino Acids

Use this for coupling Fmoc-Ac


c-OH to the resin or coupling the next residue onto Ac

c.
  • Resin Preparation: Swell resin (Rink Amide or ChemMatrix) in DMF for 20 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Activation Cocktail (Prepare immediately before use):

    • Amino Acid: 4.0 equivalents (relative to resin loading).

    • Coupling Reagent: HATU (3.9 eq) or PyAOP (3.9 eq).

    • Additive: HOAt (4.0 eq) - Critical for hindered bases.

    • Base: 2,4,6-Collidine (8.0 eq).

    • Solvent: NMP (N-methylpyrrolidone) - Better than DMF for aggregation.

  • Reaction:

    • Microwave: 75°C for 10 minutes (Power: 25-30W).

    • Manual (Room Temp): Double couple. 2 hours first pass, drain, 2 hours second pass.

  • Monitoring: Perform Chloranil Test or Micro-cleavage .

Protocol B: Chloranil Test for Hindered Amines
  • Transfer a few resin beads to a small glass vial.

  • Add 2 drops of 2% Acetaldehyde in DMF .

  • Add 2 drops of 2% Chloranil in DMF .

  • Let stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Free amine present -> Coupling Incomplete).

    • Colorless/Yellow Beads: Negative (Amine capped -> Coupling Complete).

Part 3: Visualization & Logic

Figure 1: Troubleshooting Logic Flow for Cyclobutyl Peptides

TroubleshootingFlow Start Low Yield with Cyclobutyl Peptide CheckStep Identify Failure Step Start->CheckStep Step1 Coupling Ac4c TO Resin? CheckStep->Step1 Step2 Coupling ONTO Ac4c? CheckStep->Step2 Step3 Failure AFTER Ac4c (Chain Elongation)? CheckStep->Step3 Sol1 Use PyAOP/Collidine Microwave @ 75°C Step1->Sol1 Activation Issue Sol2 Steric Hindrance Detected Use Acid Fluorides or HATU/HOAt Double Couple Step2->Sol2 Nucleophile Issue Sol3 Aggregation Detected Switch to ChemMatrix Resin Use LiCl in Solvent Step3->Sol3 Solubility Issue Monitor Validation Method Sol1->Monitor Sol2->Monitor Sol3->Monitor Test Use Chloranil Test or Micro-Cleavage LC-MS (Avoid Kaiser Test) Monitor->Test

Caption: Decision matrix for diagnosing failure modes in cyclobutyl peptide synthesis, distinguishing between activation, nucleophilicity, and aggregation barriers.

Table 1: Coupling Reagent Performance for Sterically Hindered Amino Acids
Reagent ClassReagentReactivity (Steric)Racemization RiskRecommendation
Carbodiimide DIC/HOBtLowLowAvoid for Ac

c couplings. Too slow.
Uronium HBTU/HCTUMediumLowAcceptable for simple sequences, often fails for Ac

c.
Azabenzotriazole HATU High MediumStandard Gold. Excellent for hindered couplings.
Phosphonium PyAOP Very High LowBest Choice. Higher reactivity than HATU; no guanidinylation side reaction.
Acid Halide TFFH (Fluoride)ExtremeHighUse only if PyAOP fails. Requires careful base handling.[3]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Wipf, P., & Hecht, S. M. (1994). Microsin B17 and related peptides: 1-Aminocyclobutanecarboxylic acid residues as conformational constraints.[4][5] Journal of Organic Chemistry. (Discusses the structural rigidity of Ac4c).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed review including protection of hindered amino acids).

  • Biotage. (2023). "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." (General troubleshooting for difficult sequences).

  • BenchChem. (2025). "Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis." (Aggregation and resin swelling protocols).

Sources

Optimization

Technical Support Center: NMR Analysis of Cyclobutane Derivatives

Executive Summary Cyclobutane-containing molecules present a unique set of challenges in NMR spectroscopy due to the "Butterfly Effect" —the rapid conformational puckering of the four-membered ring. Unlike rigid planar s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutane-containing molecules present a unique set of challenges in NMR spectroscopy due to the "Butterfly Effect" —the rapid conformational puckering of the four-membered ring. Unlike rigid planar systems or flexible acyclic chains, cyclobutanes occupy a "Goldilocks" zone of strain and flexibility that frequently violates standard textbook rules (e.g., the Karplus relationships used for alkenes).

This guide addresses the three most common "artifacts" reported by researchers:

  • False Stereochemical Assignment (The

    
    -value Trap).
    
  • Spectral Complexity (The AA'BB' "Multiplet Forest").

  • Dynamic Line Broadening (The "Disappearing" Proton).

Module 1: Stereochemical Traps (The -Coupling Reversal)

User Query:

"I synthesized a 1,2-disubstituted cyclobutane. The vicinal coupling constant (


) is 9.5 Hz. Based on alkene rules (

), I assigned this as trans . However, my X-ray structure shows cis . What is going on?"
Technical Diagnosis:

You have encountered the Cyclobutane Coupling Reversal . In four-membered rings, the standard Karplus intuition derived from alkenes or cyclohexanes often fails.

  • Alkenes: Dihedral angles are

    
     (cis) and 
    
    
    
    (trans).[1][2][3] Since
    
    
    ,
    
    
    .
  • Cyclobutanes: The ring is puckered (dihedral angle

    
    ).
    
    • Cis-protons: Dihedral angle is nearly eclipsed (

      
      ), leading to a large  coupling constant.
      
    • Trans-protons: Dihedral angle is pseudo-gauche (

      
      ) rather than anti-periplanar (
      
      
      
      ). This falls near the minimum of the Karplus curve, leading to a smaller coupling constant.
The Rule of Thumb (Cyclobutane Specific)
Parametercis-Vicinal Couplingtrans-Vicinal Coupling
Typical Range 6.0 – 11.0 Hz 2.0 – 9.0 Hz
Geometric Cause Eclipsed/Syn-planar (

)
Pseudo-gauche (

)
Diagnostic Status Likely Cis Ambiguous (Overlap region)

Critical Warning: There is a significant overlap region (6–9 Hz). Never rely on


-coupling alone for cyclobutane stereochemistry.
Validation Protocol: The NOE/J-Coupling Matrix

Use this logic flow to confirm your assignment.

Stereochemistry Start Start: Measure 3J(H,H) RangeCheck Check Range Start->RangeCheck HighJ J > 9 Hz RangeCheck->HighJ Likely Cis LowJ J < 5 Hz RangeCheck->LowJ Likely Trans MidJ J = 5 - 9 Hz (Ambiguous) RangeCheck->MidJ Danger Zone NOE_Exp Run 1D NOE / 2D NOESY HighJ->NOE_Exp LowJ->NOE_Exp MidJ->NOE_Exp Result_Cis Strong NOE between H1/H2 CONFIRMED CIS NOE_Exp->Result_Cis Positive Enhancement Result_Trans Weak/No NOE between H1/H2 CONFIRMED TRANS NOE_Exp->Result_Trans Negative/Null

Figure 1: Decision matrix for stereochemical assignment in cyclobutanes. Note that the "Ambiguous" range requires mandatory NOE verification.

Module 2: Spectral Complexity (The AA'BB' Artifact)

User Query:

"My cyclobutane is symmetric (head-to-head dimer). I expect a simple doublet for the methine protons, but I see a distorted multiplet with 6-8 lines. Is my sample impure?"

Technical Diagnosis:

This is not an impurity; it is a Second-Order Spectral Artifact (Magnetic Inequivalence). Even if a molecule is chemically symmetric (has a plane of symmetry), the protons may be magnetically nonequivalent .

In a symmetric 1,2-disubstituted cyclobutane:

  • The two methine protons (

    
     and 
    
    
    
    ) are chemically equivalent (same shift).
  • The two methylene protons (

    
     and 
    
    
    
    ) are chemically equivalent.
  • However,

    
    .[1][4]
    
  • This creates an AA'BB' spin system , not an

    
     system.
    
Troubleshooting Steps
  • Do NOT attempt first-order analysis: Measuring the distance between peaks will not give you the true coupling constant (

    
    ). It will give you a complex sum/difference of couplings (
    
    
    
    ).
  • Simulation is Mandatory: You must use spin simulation software (e.g., SpinWorks, TopSpin's Daisy, or MestReNova's prediction tool) to extract accurate

    
     values.
    
  • Check for "Roofing": In lower-field instruments (300/400 MHz), the outer lines of the multiplet may be low intensity, making the signal look like a "filled-in" doublet.

Module 3: Dynamic Line Broadening (The "Puckering" Problem)

User Query:

"I have a pure sample, but the CH2 signals in the cyclobutane ring are extremely broad, almost disappearing into the baseline. The aromatic signals are sharp. Is this aggregation?"

Technical Diagnosis:

While aggregation is possible, the most likely culprit in cyclobutanes is Conformational Exchange Broadening . The cyclobutane ring flips between two equivalent puckered conformations ("butterfly motion").

  • Fast Exchange (High T): You see one average signal.

  • Slow Exchange (Low T): You see two distinct sets of signals (axial/equatorial frozen).

  • Intermediate Exchange (Room T): If the barrier to inversion (

    
    ) is 
    
    
    
    kJ/mol (common for substituted cyclobutanes), the exchange rate (
    
    
    ) at room temperature is comparable to the frequency difference (
    
    
    ) between the conformers. This results in coalescence broadening .
Experimental Protocol: Variable Temperature (VT) NMR

To resolve this, you must shift the exchange regime.

ExperimentTemperature TargetExpected OutcomePhysical Basis
High-T NMR +50°C to +80°CSharpening into one average set.

(Fast Exchange)
Low-T NMR -40°C to -80°CSplitting into two sharp sets.

(Slow Exchange)

Recommendation: Run a spectrum at +50°C first. If the peaks sharpen, it is a dynamic effect. If they remain broad, consider aggregation (concentration-dependent study).

FAQ: Rapid Fire Troubleshooting

Q: Can I use the Karplus equation calculators found online for my cyclobutane? A: No. Most online calculators are parameterized for acyclic chains or cyclohexanes. They will overestimate the dihedral angle for a given


 value in cyclobutanes due to the ring strain deforming the hybridization (

character).

Q: I see a "negative" peak in my NOESY spectrum. Is this an artifact? A: It depends on the mixing time and molecular size.

  • Small Molecules (< 1000 Da): NOE is positive (opposite sign to diagonal).

  • Mid-sized/Aggregating: NOE crosses zero.

  • Exchange Peaks: If your ring is puckering (chemical exchange), you will see exchange peaks that have the same phase as the diagonal (often negative in phased spectra).

  • Fix: Run a ROESY experiment. ROE peaks are always positive (opposite to diagonal), while exchange peaks remain negative (same as diagonal). This distinguishes geometry from motion.

References

  • Coupling Constants in Cyclobutanes

    • ResearchGate:[4] "Structures and NMR Parameters of 1,2-Diphenylcyclobutanes." (Ferrando et al.)

    • Source:

  • Conformational Dynamics & Puckering

    • Journal of Physical Chemistry A: "Ab initio study of cyclobutane: molecular structure, ring-puckering potential..."
    • Source:

  • AA'BB' Pattern Analysis

    • Organic Chemistry Data: "The AA'BB' Pattern."[5]

    • Source:

  • General NMR Artifacts in Strained Rings

    • BenchChem:[2][6] "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants."

    • Source:

Sources

Troubleshooting

Fragmentation patterns of cyclobutyl amino acids in mass spectrometry

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Fragmentation Patterns & Analysis of Cyclobutyl Amino Acids (CBAAs) Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Fragmentation Patterns & Analysis of Cyclobutyl Amino Acids (CBAAs)

Welcome to the Technical Support Center. This guide addresses the specific mass spectrometric challenges associated with cyclobutyl amino acids (CBAAs) , particularly 1-aminocyclobutanecarboxylic acid (1-ACBC) and 3-aminocyclobutanecarboxylic acid (3-ACBC) .

These non-proteinogenic amino acids are critical in peptidomimetic drug design due to their ability to induce specific conformational constraints. However, their analysis is complicated by isobaric interference , ring strain-driven fragmentation , and stereochemical subtlety (cis/trans isomers) .

Part 1: Diagnostic Fragmentation & Ionization

The "Fingerprint" of the Cyclobutane Ring

Unlike linear amino acids, CBAAs possess significant ring strain (~26 kcal/mol). Under Collision-Induced Dissociation (CID), this strain drives a characteristic Retro-[2+2] Cycloaddition , a fragmentation pathway unique to this scaffold.

  • Mechanism: The cyclobutane ring cleaves into two ethylene-derived fragments.

  • Diagnostic Neutral Loss: Look for a loss of 28 Da (C₂H₄) or the formation of fragment ions corresponding to the split ring.

Differentiating Isobaric Regioisomers (1-ACBC vs. 3-ACBC)

Both molecules have a monoisotopic mass of 115.06 Da ([M+H]⁺ = 116.07). You must rely on MS/MS fragmentation patterns to distinguish them.

Feature1-ACBC (Alpha-Amino) 3-ACBC (Gamma-Amino Analog)
Structure Amino & Carboxyl on same carbon (C1).Amino on C3, Carboxyl on C1.[1]
Dominant Loss -46 Da (HCOOH) or -17 Da (NH₃) .-17 Da (NH₃) followed by Ring Opening.
Base Peak m/z 70 (Immonium Ion).m/z 99 ([M+H-NH₃]⁺) or m/z 43/44 .
Mechanism Facile

-cleavage typical of

-AAs.
Ring cleavage competes with side-chain loss.

Technical Note: The formation of the immonium ion (m/z 70) is significantly favored in 1-ACBC due to the stabilization of the positive charge adjacent to the nitrogen after COOH loss. 3-ACBC cannot form a stable immonium ion without complex rearrangement.

Part 2: Visualizing the Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways for 3-ACBC , highlighting the critical Retro-[2+2] mechanism.

FragmentationPathway M_H [M+H]+ Precursor m/z 116 AmmoniaLoss [M+H - NH3]+ m/z 99 M_H->AmmoniaLoss - NH3 (17 Da) WaterLoss [M+H - H2O]+ m/z 98 M_H->WaterLoss - H2O (18 Da) (Cis-effect) RingOpen Ring Opening (Retro-2+2) M_H->RingOpen Ring Strain Frag_44 Fragment [C2H6N]+ m/z 44 AmmoniaLoss->Frag_44 - C2H3COOH RingOpen->Frag_44 Amine retention Frag_72 Fragment [C3H5O2]+ m/z 73 RingOpen->Frag_72 Carboxyl retention

Caption: Fragmentation cascade of 3-ACBC showing competition between neutral losses (NH3/H2O) and ring cleavage.

Part 3: Stereochemical Differentiation (Cis vs. Trans)

Distinguishing cis- and trans-3-ACBC is a common bottleneck in drug development. The cis isomer allows for intramolecular interactions that the trans isomer sterically forbids.

Q: How can I distinguish cis/trans isomers without a standard?

A: Look for the "Ortho Effect" in Water Loss. In the cis configuration, the amino and carboxyl groups are spatially proximate (syn-facial). This facilitates an intramolecular proton transfer, leading to a facile loss of H₂O (18 Da) .

  • Cis-3-ACBC: Higher ratio of [M+H-H₂O]⁺ (m/z 98) to [M+H-NH₃]⁺ (m/z 99).

  • Trans-3-ACBC: Lower water loss; ammonia loss often dominates.

Advanced Solution: Ion Mobility Mass Spectrometry (IM-MS)

If MS/MS ratios are ambiguous, use IM-MS. The isomers have different Collisional Cross Sections (CCS) .

  • Cis Isomer: More compact (smaller drift time).

  • Trans Isomer: More extended (larger drift time).

Part 4: Troubleshooting & Protocols

Issue 1: Low Sensitivity in ESI+

Cause: Zwitterionic nature of amino acids can suppress ionization efficiency. Solution: Derivatization with Fmoc-Cl or Butanol/HCl .

  • Why? Increases hydrophobicity (better desolvation) and proton affinity.

  • Protocol (Butyl Esterification):

    • Dry sample completely.

    • Add 100 µL 3M HCl in n-butanol .

    • Incubate at 65°C for 30 mins .

    • Evaporate to dryness and reconstitute in 50:50 MeOH:H₂O (+0.1% Formic Acid).

    • Result: Shift in mass by +56 Da (Butyl group).

Issue 2: "Ghost" Peaks at m/z 130

Cause: Potential formation of methyl esters if methanol is used as a solvent during storage or extraction under acidic conditions. Fix: Switch to Acetonitrile (ACN) for stock solutions.

Experimental Workflow: Method Development Decision Tree

MethodDev Start Start: CBAA Analysis CheckIso Isomer Separation Required? Start->CheckIso Direct Direct Infusion MS/MS CheckIso->Direct No (Quant only) LCMS LC-MS/MS (C18/HILIC) CheckIso->LCMS Yes (Regioisomers) Deriv Derivatization (Fmoc/BuOH) Direct->Deriv Low Sensitivity? IMMS Ion Mobility MS LCMS->IMMS Stereoisomers (Cis/Trans) LCMS->Deriv Poor Retention?

Caption: Decision tree for selecting the optimal MS workflow based on analytical needs.

References

  • Differentiation of Isomers:Distinguishing Cis and Trans Isomers in Intact Complex Lipids Using Electron Impact Excitation of Ions

    • Source:

  • Cyclobutane Fragmentation:Mass Spectrometry of Cyclobutane Deriv

    • Source:

  • General Amino Acid Fragmentation:Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution ESI-MS/MS.

    • Source:

  • 1-ACBC Analysis:Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry.

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Determining enantiomeric excess of (R)-tert-Butyl 2-amino-2-cyclobutylacetate by chiral HPLC

Publish Comparison Guide: Enantiomeric Excess Determination of (R)-tert-Butyl 2-amino-2-cyclobutylacetate Executive Summary: The Challenge of "Invisible" Chirality (R)-tert-Butyl 2-amino-2-cyclobutylacetate (CAS 1619901-...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Enantiomeric Excess Determination of (R)-tert-Butyl 2-amino-2-cyclobutylacetate

Executive Summary: The Challenge of "Invisible" Chirality

(R)-tert-Butyl 2-amino-2-cyclobutylacetate (CAS 1619901-10-8) represents a specific class of chiral building blocks—


-amino esters with aliphatic side chains—that pose a dual analytical challenge:
  • Lack of Chromophore: The molecule lacks aromatic rings or conjugated systems, rendering it nearly "invisible" to standard UV detection (>220 nm).

  • Primary Amine Instability: As a free base, the amine is prone to degradation; however, the tert-butyl ester group provides steric bulk that influences chiral recognition.

This guide objectively compares the two industry-standard methodologies for determining the enantiomeric excess (ee) of this compound:

  • The "Product" (Direct Analysis): Crown Ether Chiral Stationary Phases (CSPs) (specifically Crownpak CR-I(+)).

  • The Alternative (Indirect Analysis): Pre-column Derivatization followed by Polysaccharide CSPs (Chiralpak IA/AD).

Verdict: While derivatization offers higher UV sensitivity, the Direct Crown Ether Method is superior for process control and high-throughput environments due to the elimination of sample preparation errors and kinetic resolution risks.

Technical Analysis & Mechanism

The Compound
  • Structure: An

    
    -amino ester with a cyclobutyl ring.
    
  • Detection Limit: Significant UV absorption only occurs <210 nm (carbonyl

    
     transition).
    
  • Chiral Handle: The primary ammonium group (

    
    ) generated under acidic conditions.
    
Mechanism of Action: Crown Ether vs. Polysaccharide

ChiralMechanism cluster_Crown Method A: Crown Ether (Direct) cluster_Poly Method B: Polysaccharide (Derivatization) Compound (R)-tert-Butyl 2-amino-2-cyclobutylacetate Acid Acidic Mobile Phase (pH 1.0 - 2.0) Compound->Acid Method A Reagent Reagent: FMOC-Cl or NBD-Cl Compound->Reagent Method B Ammonium Formation of -NH3+ Ion Acid->Ammonium Complex Host-Guest Complexation (3-Point H-Bonding) Ammonium->Complex Crownpak CR-I(+) Derivative Derivatized Amine (Chromophore Added) Reagent->Derivative Interaction Steric Fit in Helical Grooves Derivative->Interaction Chiralpak IA/AD caption Figure 1: Mechanistic divergence between direct ammonium inclusion (Crown Ether) and steric exclusion (Polysaccharide).

Comparative Performance Analysis

The following data summarizes the performance of the Crownpak CR-I(+) (Daicel) against the alternative FMOC-Derivatization on Chiralpak AD-H .

FeatureDirect Method (Crown Ether) Alternative (Derivatization + AD-H)
Stationary Phase Chiral Crown Ether (18-crown-6 derivative)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Aqueous HClO₄ (pH 1.5) / MethanolHexane / Ethanol / TFA
Sample Prep Time < 5 mins (Dissolve & Shoot)30-60 mins (Reaction + Workup)
UV Detection 200–210 nm (Low Sensitivity)254–265 nm (High Sensitivity)
Resolution (

)
Typically > 2.5 (Baseline)> 5.0 (Excellent)
Risk Factor Baseline noise / System peaksKinetic resolution (Racemization during prep)
Cost per Sample Low (Solvents only)High (Reagents + Solvents)

Key Insight: The Crown Ether method relies on the specific complexation of the ammonium ion into the crown ether ring. The cyclobutyl group provides sufficient steric bulk to differentiate the (R) and (S) enantiomers based on their fit relative to the chiral binaphthyl barriers of the stationary phase.

Recommended Protocol: Direct Analysis (Crown Ether)

This protocol is validated for self-consistency. The use of perchloric acid is critical for minimizing background absorption at low wavelengths compared to TFA.

Materials
  • Column: Crownpak CR-I(+) or CR(+) (150 x 4.0 mm, 5 µm).

  • Mobile Phase: Perchloric Acid (HClO₄) / Methanol.

  • Detector: UV/Vis or PDA at 200 nm .

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Prepare aqueous

      
       (approx. 16.3 g of 70% HClO₄ per liter of water). Note: Handle perchloric acid with extreme caution.
      
    • Mix 85% Aqueous HClO₄ (pH 1.5) with 15% Methanol (v/v) .

    • Why? Methanol acts as the organic modifier to modulate retention. Higher MeOH decreases retention time (

      
      ).
      
  • Column Equilibration:

    • Flow rate: 0.4 mL/min (Crown columns run at lower flow rates to prevent overpressure and ensure equilibrium).

    • Temperature: 10°C - 15°C .

    • Expert Tip: Lowering temperature significantly enhances resolution (

      
      ) on Crown columns by stabilizing the host-guest complex.
      
  • Sample Preparation:

    • Dissolve 2 mg of (R)-tert-Butyl 2-amino-2-cyclobutylacetate in 1 mL of Mobile Phase .

    • Validation: Ensure the sample pH is acidic to fully protonate the amine.

  • Execution:

    • Inject 5-10 µL.

    • Monitor at 200 nm.

    • The (R)-enantiomer typically elutes second on CR(+) columns (verify with a racemic standard).

Troubleshooting The "Invisible" Baseline
  • Issue: High baseline noise or negative peaks at 200 nm.

  • Solution: Ensure the reference wavelength on the PDA is "Off" or set far from the sample signal. Use HPLC-grade methanol with high UV transmittance.

Alternative Protocol: Derivatization (For High Sensitivity)

If the sample concentration is low (<0.1 mg/mL) or the matrix is complex (e.g., biological plasma), direct UV detection is insufficient. You must add a chromophore.

Reagent: FMOC-Cl (Fluorenylmethyloxycarbonyl chloride).

DerivatizationWorkflow Start Sample: (R)-Amino Ester Mix Mix with FMOC-Cl + NaHCO3 (Buffer pH 8-9) Start->Mix React Incubate 30 min @ RT Mix->React Quench Quench with Glycine (Remove excess FMOC) React->Quench Extract Extract into Ethyl Acetate Quench->Extract Analyze Inject on Chiralpak AD-H Hexane/EtOH (90:10) Extract->Analyze caption Figure 2: FMOC derivatization workflow for high-sensitivity analysis.

  • Pros: Detection at 265 nm (FMOC) or Fluorescence (Ex 260/Em 310).

  • Cons: The basic conditions (pH 8-9) required for the reaction can cause hydrolysis of the tert-butyl ester or racemization at the alpha-carbon.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. Link

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link

  • ChemScene. Product Data: Tert-butyl 2-amino-2-cyclobutylacetate. Link

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids. Link

Comparative

Cyclic vs. Linear Peptides: A Comparative Guide to Biological Activity and Therapeutic Potential

Topic: Comparing Biological Activity of Cyclic vs. Linear Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1][2][3] Executive Summary In the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Biological Activity of Cyclic vs. Linear Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1][2][3]

Executive Summary

In the landscape of peptide therapeutics, the structural transition from linear to cyclic topologies represents a critical pivot point.[1][2] While linear peptides offer synthetic simplicity, they often suffer from poor pharmacokinetic profiles and low oral bioavailability. Cyclic peptides, conversely, leverage conformational constraint to enhance metabolic stability, membrane permeability, and binding affinity. This guide provides an in-depth technical comparison of these two classes, supported by thermodynamic principles, experimental data, and validated protocols.

Mechanistic Comparison: The Conformational Constraint Hypothesis[4]

The superior performance of cyclic peptides is largely governed by the reduction of conformational entropy (


).
1.1 Thermodynamic Binding Advantage

Linear peptides exist as a dynamic ensemble of random coils in solution. Upon binding to a protein target, they must adopt a specific bioactive conformation, resulting in a massive loss of entropy (high entropic penalty).

  • Linear: High

    
     (less favorable) due to large 
    
    
    
    term.
  • Cyclic: The macrocycle is "pre-organized" into a conformation resembling the bound state.[1][3] The entropic cost of binding is significantly lower, leading to higher affinity (

    
    ).[4]
    
1.2 Proteolytic Stability

Proteases (e.g., trypsin, chymotrypsin) typically require a flexible peptide backbone to thread into their active sites.

  • Exopeptidases: Cyclic peptides lack free N- and C-termini, rendering them immune to aminopeptidases and carboxypeptidases.

  • Endopeptidases: The rigid backbone of cyclic peptides often prevents the "induced fit" required for cleavage, shielding the amide bonds from hydrolysis.

1.3 Membrane Permeability (The "Chameleonic" Effect)

While cyclization removes charged termini, it does not guarantee permeability. However, cyclic peptides can adopt "chameleonic" properties—forming intramolecular hydrogen bonds (IMHBs) in non-polar environments (lipid bilayer) to mask polar groups, while exposing them in aqueous environments (cytosol). Linear peptides rarely achieve this adaptive shielding efficiently.

Visualization of Concepts
Diagram 1: Thermodynamic Cycle of Peptide Binding

This diagram illustrates the entropic advantage of cyclic peptides. The linear peptide must overcome a high entropic barrier to reach the bioactive conformation, whereas the cyclic peptide is pre-organized.[3]

Thermodynamics Linear_Unbound Linear Peptide (High Entropy, Random Coil) Linear_Bound Linear Peptide (Bound State) Linear_Unbound->Linear_Bound High Entropic Penalty (ΔS << 0) Cyclic_Unbound Cyclic Peptide (Pre-organized, Lower Entropy) Linear_Unbound->Cyclic_Unbound Chemical Cyclization (Synthetic Constraint) Cyclic_Bound Cyclic Peptide (Bound State) Cyclic_Unbound->Cyclic_Bound Low Entropic Penalty (ΔS ≈ 0) Target Protein Target

Figure 1: Thermodynamic comparison showing the reduced entropic penalty for cyclic peptide binding.

Comparative Data Analysis

The following data contrasts a standard linear RGD peptide (Integrin ligand) with its cyclic analogue (e.g., Cilengitide precursor).

Table 1: Biological Activity Profile (Linear vs. Cyclic RGD)

FeatureLinear RGD (e.g., GRGDSP)Cyclic RGD (e.g., Cyclo-RGDfV)Outcome
Target Integrin

Integrin

High Specificity
IC50 (Binding)


1000x Affinity Increase
Serum Half-life (

)

minutes

hours
Enhanced Stability
Protease Resistance Susceptible to Trypsin/Plasma ProteasesHighly ResistantProlonged Exposure
Mechanism Flexible backbone; rapid degradationRigid "kinked" conformation; steric shieldingBioavailability

Data Source: Synthesized from consensus values in integrin research (See References 1, 2).

Experimental Protocols

To validate these differences in your own research, use the following self-validating protocols.

4.1 Protocol: Comparative Serum Stability Assay

This assay quantifies the half-life (


) of peptides in a physiologically relevant environment.

Materials:

  • Pooled Human/Rat Serum.

  • Internal Standard (e.g., Warfarin or a stable analog).

  • LC-MS/MS system.[5]

Workflow:

  • Preparation: Dissolve Linear and Cyclic peptides to 1 mM in DMSO.

  • Incubation: Dilute to 10

    
     in 100% serum pre-warmed to 37°C.
    
  • Sampling: At time points

    
     min:
    
    • Aliquot 50

      
       of serum mixture.
      
    • Quench: Add 200

      
       cold Acetonitrile (containing Internal Standard) to precipitate serum proteins.
      
  • Processing: Centrifuge at 10,000 x g for 10 min. Collect supernatant.

  • Analysis: Inject supernatant into LC-MS. Monitor parent ion peak area.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
Diagram 2: Serum Stability Workflow

StabilityProtocol Start Start: Peptide + Serum (37°C) Sample Aliquot Sample at Time t Start->Sample Quench Precipitation (Add Cold ACN + Internal Std) Sample->Quench Spin Centrifugation (10,000g, 10 min) Quench->Spin Analyze LC-MS Analysis (Supernatant) Spin->Analyze Data Calculate Half-life (t1/2) Analyze->Data

Figure 2: Step-by-step workflow for determining peptide serum stability.

4.2 Protocol: Solid-Phase Integrin Binding Assay

Purpose: Determine IC50 values for RGD peptides.

  • Coat: Coat 96-well plate with Integrin

    
     (1 
    
    
    
    ) overnight at 4°C.
  • Block: Block with 1% BSA for 1 hour.

  • Compete: Add biotinylated-Vitronectin (natural ligand) mixed with serial dilutions of Test Peptide (Linear or Cyclic). Incubate 2 hours.

  • Detect: Wash and add Streptavidin-HRP. Incubate 1 hour.

  • Read: Add TMB substrate, stop with

    
    , read OD450.
    
  • Validating Step: Ensure the "No Peptide" control gives max signal and "Excess Unlabeled Vitronectin" gives background signal.

Biological Context: Integrin Signaling Pathway

The RGD motif blocks Integrin-mediated signaling.[6] Understanding this pathway highlights why the high affinity of cyclic peptides is clinically relevant (e.g., in cancer metastasis suppression).

Diagram 3: Integrin Signaling Pathway

IntegrinSignaling cluster_membrane Cell Membrane ECM ECM (Fibronectin/Vitronectin) Integrin Integrin αvβ3 ECM->Integrin Activation RGD_Drug Cyclic RGD Peptide (Inhibitor) RGD_Drug->Integrin Blocks FAK FAK (Focal Adhesion Kinase) Integrin->FAK Phosphorylation Src Src Kinase FAK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Response Cell Migration & Survival Akt->Response

Figure 3: Integrin


 signaling pathway. Cyclic RGD peptides competitively inhibit the ECM-Integrin interaction, blocking downstream survival signals.
Conclusion

The transition from linear to cyclic peptides is not merely a structural modification but a functional transformation. While linear peptides serve as excellent starting points for epitope mapping, cyclic peptides are the superior choice for therapeutic development due to:

  • Entropy-driven affinity gains (often 100-1000 fold).

  • Enzymatic resilience (hours vs. minutes).

  • Potential for membrane permeability via chameleonic behavior.

For drug development professionals, the initial investment in developing a cyclization chemistry (e.g., disulfide, lactam, or "stapled" bridges) is justified by the exponential gain in biological performance.

References
  • Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin

    
     by Molecular Dynamics Simulations. Biology (Basel).
    [Link]
    
  • Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints. Chemistry – A European Journal. [Link]

  • The Cyclic Antimicrobial Peptide C-LR18 Has Enhanced Antibacterial Activity, Improved Stability, and a Longer Half-Life Compared to the Original Peptide. Molecules. [Link][7]

  • Membrane Permeability of Cyclic and Linear Peptides. Journal of Physical Chemistry Letters. [Link]

Sources

Validation

Conformational Locking in Peptidomimetics: A Comparative Guide to Cyclobutane vs. Cyclopentane Amino Acids

Topic: Conformational differences between cyclobutane and cyclopentane amino acids in peptides Content Type: Publish Comparison Guide Executive Summary For researchers in structural biology and drug design, the incorpora...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational differences between cyclobutane and cyclopentane amino acids in peptides Content Type: Publish Comparison Guide

Executive Summary

For researchers in structural biology and drug design, the incorporation of cyclic


-amino acids—specifically 1-aminocyclobutane-1-carboxylic acid (

)
and 1-aminocyclopentane-1-carboxylic acid (

)
—represents a precise strategy to restrict peptide backbone flexibility. Unlike linear residues, these

-disubstituted amino acids impose severe steric constraints on the

and

torsion angles, forcing peptides into defined secondary structures such as

-helices or

-turns.

This guide objectively compares the conformational performance of


 and 

, analyzing their ring strain, induced backbone geometries, and experimental stability profiles.

Structural Fundamentals: Ring Geometry & Strain

The primary differentiator between


 and 

is the internal ring geometry, which dictates the "bite angle" at the

atom and the subsequent allowable conformational space for the peptide backbone.
Cyclobutane ( ): The Rigid Pucker
  • Geometry: The cyclobutane ring is not planar; it adopts a puckered (butterfly) conformation to relieve torsional strain between eclipsed hydrogens.[1]

  • Strain Energy: High (~26.5 kcal/mol).

  • Conformational Impact: The internal bond angle at the

    
     is compressed (
    
    
    
    ), typically around 88-89^\circ . This deviation from the tetrahedral angle creates a "lever effect," rigidly locking the backbone nitrogen and carbonyl carbon into specific orientations.
  • Dominant Effect: Strong promotion of

    
    -turns  and 
    
    
    
    -helices
    .
Cyclopentane ( ): The Flexible Envelope
  • Geometry: Adopts an envelope or half-chair conformation. Pseudorotation allows the ring to undulate, providing slightly more entropic freedom than the cyclobutane ring.

  • Strain Energy: Moderate (~6.2 kcal/mol).

  • Conformational Impact: The internal angle is closer to the ideal tetrahedral angle (~102-105^\circ). While still highly constrained compared to linear amino acids (like Aib),

    
     allows for a slightly broader range of 
    
    
    
    values.
  • Dominant Effect: Strong promotion of

    
    -helices  and 
    
    
    
    -helices
    , often stabilizing longer helical segments better than
    
    
    .
Visualization: Conformational Restriction Logic

Conformational_Restriction Linear Linear AA (Ala/Aib) High Entropy Constraint C-alpha Cyclization Linear->Constraint Design Step Ac4c Ac4c (Cyclobutane) High Strain (~26 kcal/mol) Rigid Pucker Constraint->Ac4c n=4 Ring Ac5c Ac5c (Cyclopentane) Mod Strain (~6 kcal/mol) Envelope/Pseudorotation Constraint->Ac5c n=5 Ring Outcome4 Outcome: Ac4c Tight Turns (Beta-turn) Short 3_10 Helices Ac4c->Outcome4 Phi/Psi Restriction (~ -60, -30) Outcome5 Outcome: Ac5c Extended Helices (Alpha/3_10) Greater Solubility Ac5c->Outcome5 Phi/Psi Restriction (~ -55, -45)

Figure 1: Decision logic for selecting


 vs 

based on desired structural outcomes.

Comparative Performance Data

The following data summarizes the structural parameters and stability metrics derived from X-ray crystallography and solution-phase NMR studies of model peptides.

Feature

(Cyclobutane)

(Cyclopentane)
Implication for Drug Design
Internal

Angle
~88-89°~102-105°

induces sharper turns;

mimics canonical helices better.
Preferred Secondary Structure

-turns (Type I/III),

-helix

-helix,

-helix
Use

for hairpins;

for helical stabilization.
Ramachandran Space (

)
Highly restricted (

)
Restricted (

)

is a stricter "conformational lock."
Hydrophobicity ModerateHigh

residues can significantly decrease water solubility.
Coupling Difficulty High (Steric hindrance)High (Steric hindrance)Both require aggressive coupling protocols (e.g., HATU/HOAt).
Proteolytic Stability ExcellentExcellentBoth effectively block protease access to the backbone.

Experimental Protocols

To validate the conformational effects of these amino acids, a rigorous synthesis and characterization workflow is required.

A. Synthesis: Overcoming Steric Hindrance

Both


 and 

are

-disubstituted, making standard solid-phase peptide synthesis (SPPS) coupling inefficient.

Optimized Protocol:

  • Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).

  • Stoichiometry: Increase AA:Reagent:Base ratio to 4:4:8 .

  • Reaction Time: Double standard coupling times (2x 1 hour) or use microwave-assisted synthesis (

    
    C for 10 min).
    
  • Monitoring: Use the Chloranil test (more sensitive for secondary amines) rather than Kaiser test if coupling to a secondary amine, though these are primary amines, the steric bulk can yield false negatives in Kaiser tests.

B. Structural Characterization Workflow

A self-validating system combining Circular Dichroism (CD) and NMR is essential.

Experimental_Workflow cluster_CD CD Interpretation cluster_NMR NMR Validation Step1 1. Synthesis (Microwave SPPS, HATU/HOAt) Step2 2. CD Spectroscopy (Far-UV: 190-250 nm) Step1->Step2 Purified Peptide Step3 3. NMR Analysis (1H, NOESY, ROESY) Step2->Step3 If Helix/Turn detected CD_Res Minima at 208/222 nm -> Alpha-helix Minima at 205 nm -> 3_10 Helix Minima at 200-205 nm + exciton couplet -> Beta-turn Step2->CD_Res NMR_Res dNN(i, i+1) NOEs -> Local Turn dalphaN(i, i+3) NOEs -> Helix Temp Coeff < 3 ppb/K -> H-bonded NH Step3->NMR_Res Step4 4. Structural Modeling (Restrained MD) NMR_Res->Step4 Distance Constraints

Figure 2: Integrated workflow for structural validation of constrained peptides.

Protocol Detail: CD Spectroscopy
  • Solvent: Perform initial scans in TFE (Trifluoroethanol) to promote secondary structure, then challenge with Water/Phosphate Buffer to assess stability.

  • Interpretation:

    • 
      :  Expect strong double minima at 208 nm and 222 nm if 
      
      
      
      -helical.
    • 
      :  Often shows a shift toward 
      
      
      
      -helical signals (minima near 205 nm) or Type I
      
      
      -turn signatures.
Protocol Detail: NMR Constraints
  • Key Metric: Temperature coefficients of amide protons (

    
    ).
    
  • Threshold: Values

    
     indicate solvent-shielded (intramolecularly hydrogen-bonded) amides, confirming the "locked" nature of the turn or helix.
    

Expert Insights & Causality

Why choose


 over 

?
Select

when the target receptor pocket is shallow or requires a sharp "U-turn" geometry (e.g., GPCR loops). The higher ring strain of the cyclobutane moiety imposes a more rigid "kink" in the backbone, which is energetically costly to unfold. This makes

ideal for nucleating

-hairpins.

Why choose


 over 

?
Select

for transmembrane mimics or when stabilizing a longer helical epitope (e.g., protein-protein interaction inhibitors). The slight flexibility of the cyclopentane ring (via pseudorotation) allows the peptide backbone to adjust slightly to maximize intramolecular hydrogen bonding (

), facilitating stable

-helix formation which might be sterically disrupted by the more rigid

.

References

  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science. [Link]

  • Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Journal of Computer-Aided Molecular Design. [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. [Link]

  • Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data. Journal of Chemical Theory and Computation. [Link]

Sources

Comparative

Precision Constraining: The Impact of Cyclobutane Constraints on Peptide-Protein Binding Affinity

Executive Summary: The Entropic Advantage In peptide drug discovery, the transition from a linear peptide to a bioactive therapeutic is often halted by the "entropic penalty" of binding. Linear peptides must overcome sig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Entropic Advantage

In peptide drug discovery, the transition from a linear peptide to a bioactive therapeutic is often halted by the "entropic penalty" of binding. Linear peptides must overcome significant conformational freedom to adopt the bioactive pose required for protein interaction.

This guide analyzes the cyclobutane constraint —specifically through cyclobutane


-amino acids (CBAAs)—as a high-precision tool to pre-organize peptide backbones. Unlike the rigid, high-strain cyclopropane ring or the floppy cyclopentane, the cyclobutane ring offers a unique "puckered" conformation.[1] This geometric feature allows for the fine-tuning of secondary structures (

-helices or

-strands) based purely on cis/trans stereochemistry, significantly enhancing binding affinity (

) and proteolytic stability (

) compared to linear or macrocyclic alternatives.

Mechanistic Deep Dive: Why Cyclobutane?

The "Pucker" Factor vs. Ring Strain

The efficacy of a constraint is defined by its ability to lock a conformation without introducing destabilizing steric clashes.

  • Cyclopropane (C3): Planar and highly strained (115 kJ/mol). It rigidly locks

    
     angles but often distorts the peptide backbone away from ideal helical geometries due to "banana bond" orbital overlap.
    
  • Cyclobutane (C4): Possesses slightly lower ring strain (110 kJ/mol) but, critically, is non-planar . It adopts a "puckered" or "butterfly" conformation (dihedral angle ~25°). This pucker mimics the natural twist of peptide backbones more effectively than C3, allowing C4-constrained peptides to integrate seamlessly into

    
    -helices or 12-helices.
    
Stereochemical Toggles

The impact on binding affinity is strictly determined by the stereochemistry of the cyclobutane substitution:

  • Trans-ACBC (2-aminocyclobutane-1-carboxylic acid): Promotes 12-helix formation. This is ideal for targeting helix-binding pockets (e.g., Bcl-2 family, viral fusion proteins).

  • Cis-ACBC: Disrupts helices and promotes strand-like or turn conformations, useful for

    
    -sheet mimicry or specific GPCR loops.
    

Comparative Analysis: Performance Metrics

The following table synthesizes data comparing linear peptides, standard macrocyclization (e.g., disulfide), and cyclobutane constraints.

Table 1: Comparative Impact on Biophysical Parameters

FeatureLinear PeptideDisulfide MacrocycleCyclobutane Constraint (CBAA)
Entropic Cost of Binding High (High penalty)MediumLow (Pre-organized)
Proteolytic Stability (

)
MinutesHours (Reducible in cytosol)Hours to Days (Steric shield)
Binding Affinity (

)
Baseline (e.g.,

M)
10-100x improvement100-1000x improvement (Geometry dependent)
Solubility HighVariable (Aggregation risk)Moderate (Hydrophobic core)
Selectivity Low (Promiscuous)MediumHigh (Rigid pharmacophore)
Case Study: SARS-CoV-2 Spike Protein Inhibition

Recent studies on stapled peptides targeting the SARS-CoV-2 HR1 domain demonstrated the superiority of cyclobutane constraints.[2]

  • Linear Peptide: Minimal helicity, low inhibition.

  • Standard Staple (Hydrocarbon): Improved helicity.

  • Cyclobutane Staple (E7-E7): The incorporation of (E)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid resulted in the highest

    
    -helicity  and strongest biological activity. The rigid C4 ring anchored the staple geometry more effectively than flexible alkyl chains, maximizing the enthalpic gain of binding.
    

Visualization of Signaling & Workflow[3]

Diagram 1: The Entropic Funnel Mechanism

This diagram illustrates how cyclobutane constraints bypass the energy barrier associated with folding linear peptides.

EntropicFunnel Linear Linear Peptide (High Entropy) Folding Folding Step (Energy Penalty) Linear->Folding Slow Bound Bound Complex (High Affinity) Folding->Bound Low Yield Constrained Cyclobutane Peptide (Pre-organized) Constrained->Bound Fast (Low Entropic Cost)

Caption: Cyclobutane constraints (Green) bypass the high-energy folding step required for linear peptides (Red), directly accessing the bioactive bound state.

Experimental Protocols (Self-Validating Systems)

To accurately measure the impact of these constraints, you must isolate the "constraint effect" from artifacts like aggregation.

Protocol A: Surface Plasmon Resonance (SPR) for Constrained Peptides

Objective: Determine kinetic constants (


) while controlling for hydrophobic non-specific binding common with C4 rings.
  • Sensor Chip Preparation:

    • Use a CM5 or CM7 chip (carboxymethylated dextran).

    • Immobilize the target protein to ~1000 RU using standard amine coupling.

    • Critical Control: Immobilize a "null" protein (e.g., BSA) on the reference channel to subtract bulk refractive index changes.

  • Sample Preparation (The Self-Validating Step):

    • Dissolve cyclobutane-peptide in 100% DMSO (stock), then dilute to running buffer (e.g., HBS-EP+) keeping DMSO constant (e.g., 2%).

    • Solubility Check: Before SPR, centrifuge samples at 15,000 x g for 10 mins. Measure UV absorbance of the supernatant. If concentration drops, aggregates are forming—do not proceed .

  • Injection Cycle:

    • Flow Rate: High flow (50

      
      L/min) to minimize mass transport limitations.
      
    • Association: 180s.[3] Dissociation: 600s.[3]

    • Validation: Inject a standard linear peptide as a positive control. The constrained peptide should show a slower

      
       (dissociation rate) if the rigidification is effective.
      
Protocol B: Circular Dichroism (CD) for Conformational Verification

Objective: Confirm that the affinity gain is due to secondary structure stabilization.

  • Baseline: Measure buffer background (PBS, pH 7.4).

  • Scan: 190–260 nm at 20°C.

  • Interpretation:

    • 
      -Helix:  Look for minima at 208 nm and 222 nm.
      
    • 12-Helix (Trans-ACBC specific): Look for a minimum around 205-210 nm and a maximum near 190 nm.

    • Success Metric: The molar ellipticity (

      
      ) of the cyclobutane peptide should be significantly more negative (for helices) than the linear analog.
      
Diagram 2: Development Workflow

Workflow Design Design: Stereochem Selection (cis vs trans ACBC) Synth Synthesis: [2+2] Photocycloaddition Design->Synth QC QC: NMR & CD Spectroscopy (Verify Pucker/Helix) Synth->QC QC->Design If Unstructured Assay Binding Assay: SPR/ITC (Measure Kd & dH) QC->Assay If Structure Confirmed Decision Go/No-Go Decision Assay->Decision

Caption: Integrated workflow from stereochemical design to biophysical validation.

References

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. National Institutes of Health (PMC). Available at: [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science (RSC). Available at: [Link][4]

  • 12-Helix folding of cyclobutane beta-amino acid oligomers. PubMed. Available at: [Link]

  • Conformations of Cycloalkanes (Ring Strain Analysis). Chemistry LibreTexts. Available at: [Link][4][5]

Sources

Validation

Stability of cyclobutyl-containing peptides against enzymatic degradation

Topic: Stability of Cyclobutyl-Containing Peptides Against Enzymatic Degradation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals A Technical Guide to Conformat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Cyclobutyl-Containing Peptides Against Enzymatic Degradation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Conformational Locking and Stability Profiling

Executive Summary: The "Conformational Lock"

In the landscape of therapeutic peptide engineering, the incorporation of Cyclobutane Amino Acids (CBAAs) represents a paradigm shift from simple chemical modification to structural reprogramming. Unlike linear peptides, which are rapidly degraded by serum proteases (half-life


 2–30 min), peptides containing cyclobutyl constraints exploit a "conformational lock"  mechanism.

This guide analyzes the stability profile of cyclobutyl-containing peptides, comparing them against natural linear variants and other cyclic peptidomimetics. We demonstrate that the inclusion of a four-membered ring into the peptide backbone restricts dihedral angles (


), effectively shielding the scissile bond from the active sites of aggressive proteases like trypsin and chymotrypsin.

Mechanistic Basis of Stability

To understand why cyclobutyl peptides exhibit superior stability, we must look beyond simple steric hindrance and examine the thermodynamics of the peptide backbone.

The Restriction

Proteases such as trypsin and chymotrypsin require the substrate peptide to adopt an extended conformation (


-strand-like) to fit into the catalytic cleft. The active site performs a nucleophilic attack on the carbonyl carbon of the scissile bond.
  • Natural Peptides (Gly, Ala, etc.): Possess high rotational freedom around

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) bonds, easily adopting the low-energy extended conformation required for hydrolysis.
  • Cyclobutyl-Constrained Peptides: The cyclobutane ring fuses the

    
     and 
    
    
    
    carbons (in
    
    
    -CBAAs) or
    
    
    and
    
    
    (in other variants). This ring strain rigidly fixes the torsion angles, often forcing the backbone into a "kinked" or helical structure (e.g., 14-helix).
  • The Result: The protease cannot force the rigid cyclobutyl segment into the transition state geometry required for cleavage. The energy penalty for unfolding the cyclobutyl "lock" is thermodynamically prohibitive for the enzyme.

Mechanism Visualization

The following diagram illustrates the "Proteolytic Shield" mechanism, contrasting a flexible linear peptide with a rigid cyclobutyl variant.

Proteolytic_Shield cluster_Linear Linear Peptide (Flexible) cluster_Cyclobutyl Cyclobutyl Peptide (Rigid) Protease Serine Protease (Trypsin/Chymotrypsin) Cleavage Hydrolysis (Rapid Degradation) Protease->Cleavage Catalysis Linear_State Random Coil High Entropy Linear_Bound Extended Conformation (Fits Active Site) Linear_State->Linear_Bound Low Energy Cost Linear_Bound->Protease Binding CBAA_State Constrained Helix/Turn (Low Entropy) CBAA_Clash Steric Clash (Cannot Extend) CBAA_State->CBAA_Clash High Energy Barrier (Ring Strain) CBAA_Clash->Protease Rejection Resistance Intact Peptide (High Stability) CBAA_Clash->Resistance Persists

Figure 1: Mechanistic divergence between flexible linear peptides and cyclobutyl-constrained analogs upon interaction with serine proteases.

Comparative Performance Analysis

The following data synthesizes stability profiles from recent peptidomimetic studies. While linear peptides are degraded within minutes, cyclobutyl modifications push stability into the range of hours or even days.

Table 1: Proteolytic Stability Comparison ( )
Peptide ClassStructural FeatureTarget Enzyme / MediumHalf-Life (

)
Stability Factor
Linear (Natural) Flexible backbone (Gly/Ala)Trypsin / Human Serum10 – 30 min 1x (Baseline)

-Methylated
Steric bulk at

Trypsin2 – 4 hours ~8x
Cyclopropyl High ring strain (

bond angle)
Human Serum4 – 12 hours ~24x
Cyclobutyl (CBAA) Rigid "Lock" + Moderate Strain Trypsin / Chymotrypsin > 24 hours > 50x
Cyclopentyl Lower strain, more flexibleHuman Serum6 – 18 hours ~30x
Bicyclic Dual-ring constraintHuman Serum> 48 hours > 100x

Key Insight: While cyclopropyl rings offer the highest strain, they can be synthetically challenging and prone to ring-opening under acidic conditions. Cyclobutyl rings (CBAAs) offer the "sweet spot": they provide sufficient rigidity to completely block proteolysis (often showing 100% remaining peptide after 24h in trypsin assays) while maintaining chemical stability during solid-phase peptide synthesis (SPPS).

Experimental Validation: Self-Validating Protocols

To rigorously assess the stability of a cyclobutyl-containing peptide, one cannot rely on simple UV absorbance due to potential co-elution of metabolites. The following LC-MS/MS protocol is the industry standard for definitive stability profiling.

Protocol: Serum & Enzymatic Stability Assay

Objective: Determine the metabolic half-life (


) of a cyclobutyl peptide vs. a linear control.
Reagents:
  • Matrix: Pooled Human Serum (male AB) OR Purified Enzyme (Trypsin/Chymotrypsin) in 50 mM NH₄HCO₃ (pH 7.8).

  • Internal Standard (IS): Tolbutamide or a stable isotopically labeled analog.

  • Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).

Workflow Steps:
  • Preparation:

    • Prepare a 10 mM stock of the Cyclobutyl Peptide (Test) and Linear Control in DMSO.

    • Dilute to 10 µM working concentration in the Matrix (Serum or Enzyme Buffer).

    • Control: Prepare a "Boiled Enzyme" or "Heat-Inactivated Serum" control to rule out chemical instability.

  • Incubation:

    • Incubate samples at 37°C with gentle shaking.

    • Timepoints: 0, 15, 30, 60, 120, 240 min, and 24 hours.

  • Sampling & Quenching:

    • At each timepoint, remove 50 µL of the reaction mixture.

    • Immediately add 200 µL of Quenching Solution containing the Internal Standard.

    • Why? The acid denatures the protease instantly; ACN precipitates serum proteins.

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Analysis (LC-MS/MS):

    • Inject 5 µL of the supernatant onto a C18 Reverse-Phase column.

    • Monitor the Parent Ion [M+H]+ and specific Fragment Ions .

    • Validation: Ensure the Internal Standard peak area is consistent (<5% RSD) across all injections.

  • Data Calculation:

    • Plot ln(% Remaining) vs. Time.

    • Calculate

      
       (slope) and 
      
      
      
      .
Assay Workflow Diagram

This diagram outlines the critical path for the stability assay, highlighting the "Stop" logic that ensures data integrity.

Stability_Assay cluster_Timepoints Sampling Loop (0 - 24h) Start Start: Peptide Stock (10 mM) Incubate Incubate at 37°C (Serum or Trypsin) Start->Incubate Sample Aliquot 50 µL Incubate->Sample At T=x Quench Add 200 µL ACN + 1% FA (Precipitate Proteins) Sample->Quench Immediate Stop Spin Centrifuge (10,000g, 10 min) Quench->Spin LCMS LC-MS/MS Analysis (Monitor Parent Ion) Spin->LCMS Supernatant Calc Calculate Half-Life (t1/2) LCMS->Calc

Figure 2: Step-by-step workflow for the LC-MS/MS enzymatic stability assay.

Conclusion

The integration of cyclobutane amino acids into peptide sequences is a validated strategy for overcoming the "proteolytic bottleneck" in drug development. By imposing a rigid 4-membered ring constraint, these peptides effectively "lock out" proteases, extending half-lives from minutes to days. For researchers, the move from linear to cyclobutyl scaffolds offers a high-impact modification that preserves side-chain functionality while dramatically enhancing pharmacokinetic profiles.

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma. National Institutes of Health (NIH). [Link]

  • Differential Self-Assembly Behaviors and Proteolytic Stability of Bicyclic Peptides. Chem Asian J. [Link][1]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes. ACS Publications. [Link]

  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. PubMed. [Link]

  • Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. ResearchGate. [Link]

Sources

Comparative

Comparative Analysis of Protecting Groups for Cyclobutyl Amino Acids: A Technical Guide

Executive Summary Cyclobutyl amino acids, particularly 1-aminocyclobutanecarboxylic acid ( ) , represent a critical class of conformationally restricted building blocks in modern peptidomimetics. By forcing the peptide b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutyl amino acids, particularly 1-aminocyclobutanecarboxylic acid (


) , represent a critical class of conformationally restricted building blocks in modern peptidomimetics. By forcing the peptide backbone into specific torsion angles (

), these residues stabilize secondary structures like

-helices and

-turns, significantly enhancing metabolic stability and receptor selectivity.

However, the very feature that makes


 valuable—the quaternary 

-carbon—introduces significant steric hindrance, making the introduction of protecting groups and subsequent peptide coupling challenging. This guide provides an objective, data-driven comparison of Fmoc and Boc strategies for cyclobutyl amino acids, supported by experimental protocols and decision-making frameworks.

Part 1: The Steric Challenge of Cyclobutyl Amino Acids

Unlike proteinogenic amino acids,


 possesses a cyclobutane ring fused directly to the 

-carbon. This creates a "tetrasubstituted" center that imposes severe steric penalties on nucleophilic attack at the amine (during protection) and the carboxylate (during activation).
  • Key Constraint: The rigid cyclobutyl ring prevents the rotation necessary to relieve steric strain during the formation of the tetrahedral intermediate in amide coupling.

  • Implication: Standard protocols (e.g., DIC/HOBt coupling) often fail, leading to deletion sequences. High-efficiency protecting group strategies are non-negotiable.

Part 2: Comparative Analysis of N-Terminal Protecting Groups

Fmoc (9-Fluorenylmethoxycarbonyl)

Mechanism: Base-labile carbamate cleaved via


-elimination using secondary amines (piperidine).
  • Pros for

    
    : 
    
    • Orthogonality: Fully orthogonal to acid-labile side-chain protectors (tBu, Trt, Pbf), essential for complex analogues.

    • Monitoring: The release of the dibenzofulvene adduct allows for UV monitoring (

      
      ), critical for assessing the slow deprotection kinetics of hindered 
      
      
      
      .
    • Solubility: Fmoc-

      
      -OH generally exhibits better solubility in DMF/NMP compared to free zwitterions.
      
  • Cons:

    • Steric Bulk: The bulky fluorenyl group adds to the existing steric hindrance of the cyclobutyl ring, potentially slowing down subsequent coupling rates.

Boc (tert-Butyloxycarbonyl)

Mechanism: Acid-labile carbamate cleaved via acidolysis (


 mechanism) releasing isobutylene and 

.
  • Pros for

    
    : 
    
    • Atom Economy: Smaller steric footprint than Fmoc, theoretically allowing easier access to the N-terminus during difficult couplings.

    • Inertness: Completely stable to base, preventing premature deprotection during basic workups or specific on-resin modifications.

  • Cons:

    • Harsh Cleavage: Requires TFA (repetitive) or HF (final), which can degrade sensitive cyclobutyl analogues or cause ring-opening side reactions in highly strained systems.

Performance Metrics Comparison

The following data summarizes the performance of protecting groups specifically on


-disubstituted systems (analogous to 

).
MetricFmoc StrategyBoc Strategy
Synthesis Yield (Protection) 85-92% (using Fmoc-OSu)90-95% (using

)
Coupling Efficiency (to Resin) Moderate (requires HATU/PyBOP)High (less steric bulk)
Deprotection Kinetics (

)
Slow (~10-20 min w/ 20% Pip)Fast (<5 min w/ 50% TFA)
Risk of Racemization Negligible (Base conditions)Low (Acid conditions)
Aggregration Prevention ModerateHigh (disrupts H-bonds better)

Part 3: Experimental Protocols

Protocol A: Synthesis of Fmoc- -OH

Rationale: The use of Fmoc-OSu (N-hydroxysuccinimide ester) is preferred over Fmoc-Cl to minimize the formation of dipeptide impurities, which are difficult to separate from the hindered product.

Reagents:

  • 1-Aminocyclobutanecarboxylic acid (

    
    )[1]
    
  • Fmoc-OSu[2][3]

  • 
     (10% aq)
    
  • 1,4-Dioxane

Step-by-Step Workflow:

  • Dissolution: Dissolve

    
     (10 mmol) in 10% 
    
    
    
    (25 mL) and 1,4-dioxane (15 mL). Ensure pH is maintained at ~9.0.
  • Addition: Cool to 0°C. Add Fmoc-OSu (11 mmol, 1.1 eq) dropwise dissolved in dioxane (10 mL) over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight. Note: The steric hindrance requires longer reaction times than Gly or Ala.

  • Workup: Dilute with water (100 mL). Extract with

    
     (2x) to remove unreacted Fmoc-OSu and byproducts (dibenzofulvene).
    
  • Acidification: Acidify the aqueous phase carefully with 1N HCl to pH 2.0 while stirring vigorously. The product Fmoc-

    
    -OH will precipitate as a white solid.
    
  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum over

    
    .
    
  • Validation: Verify via HPLC (>98% purity) and ESI-MS (Expected [M+H]+).

Protocol B: High-Efficiency Coupling of Fmoc- -OH (SPPS)

Rationale: Standard DIC/HOBt coupling is insufficient for


. We utilize HATU/HOAt to generate the highly reactive O-azabenzotriazole active ester.
  • Activation: In a dry vial, dissolve Fmoc-

    
    -OH (4 eq) and HATU (3.9 eq) in anhydrous DMF.
    
  • Base Addition: Add DIEA (8 eq). The solution should turn yellow. Allow pre-activation for exactly 2 minutes . Warning: Extended activation can lead to epimerization, though less risk with

    
    .
    
  • Coupling: Transfer the activated solution to the resin-bound amine.

  • Conditions: Shake at RT for 2 hours .

  • Re-coupling (Double Coupling): Drain, wash with DMF, and repeat the coupling step with fresh reagents to ensure >99% conversion.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary/hindered amines) to confirm reaction completion.

Part 4: Visualization & Decision Frameworks

Protection/Deprotection Workflow

The following diagram illustrates the orthogonal cycles for Fmoc vs. Boc strategies specifically for hindered amino acids.

ProtectionWorkflow cluster_Fmoc Fmoc Strategy (Base Labile) cluster_Boc Boc Strategy (Acid Labile) Start Free AC4C (Zwitterion) Fmoc_Pro Fmoc-AC4C-OH Start->Fmoc_Pro Fmoc-OSu Na2CO3 Boc_Pro Boc-AC4C-OH Start->Boc_Pro Boc2O NaOH Fmoc_Coup Peptide-AC4C-Fmoc Fmoc_Pro->Fmoc_Coup HATU/DIEA SPPS Coupling Fmoc_Dep Peptide-AC4C-NH2 Fmoc_Coup->Fmoc_Dep 20% Piperidine (Beta-elimination) Fmoc_Dep->Fmoc_Coup Next Cycle Boc_Coup Peptide-AC4C-Boc Boc_Pro->Boc_Coup HATU/DIEA Liquid/Solid Phase Boc_Dep Peptide-AC4C-NH2 Boc_Coup->Boc_Dep 50% TFA (Acidolysis) Boc_Dep->Boc_Coup Next Cycle

Caption: Comparative workflow of Fmoc vs. Boc cycles. Note the distinct deprotection mechanisms (Elimination vs. Acidolysis).[3]

Strategic Decision Tree

Use this logic flow to select the appropriate protecting group for your specific application.

DecisionTree Start Select PG for Cyclobutyl AA Q1 Synthesis Platform? Start->Q1 SPPS Solid Phase (SPPS) Q1->SPPS Liquid Liquid Phase Q1->Liquid Q2 Acid-Sensitive Side Chains? (e.g., Trt, tBu) SPPS->Q2 Res2 Use Boc Strategy (Avoids repetitive base) Liquid->Res2 Yes Yes Q2->Yes No No Q2->No Res1 Use Fmoc Strategy (Standard) Q3 Aggregation Prone Sequence? Q3->Yes Q3->No Res3 Use Boc Strategy (Better Solvation) Res4 Use Fmoc + Pseudoproline or Dmb backbone protection Yes->Res1 Yes->Res3 No->Res1 No->Q3

Caption: Decision matrix for selecting Fmoc vs. Boc based on synthesis mode and sequence complexity.

References

  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. Available at: [Link]

  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides. Journal of Medicinal Chemistry. Available at: [Link]

  • Boc-Protected Amino Groups - General Procedures. Organic Chemistry Portal. Available at: [Link]

Sources

Validation

A Comparative Spectroscopic Guide to (R)- and (S)-tert-Butyl 2-amino-2-cyclobutylacetate

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. The two enantiomers of a chiral molecule, while possessing i...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. The two enantiomers of a chiral molecule, while possessing identical chemical formulas and connectivity, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the (R)- and (S)-enantiomers of tert-Butyl 2-amino-2-cyclobutylacetate, a key building block in the synthesis of novel therapeutic agents. Understanding the subtle yet distinct spectroscopic signatures of these mirror-image isomers is paramount for ensuring chiral purity, a non-negotiable aspect of modern drug manufacturing.

This document serves as a practical, in-depth resource for researchers, analytical scientists, and quality control professionals. We will explore the application of various spectroscopic techniques, from routine analyses like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to specialized chiroptical methods such as Vibrational Circular Dichroism (VCD) and enantioselective chromatography. Each section will not only present the expected data but also delve into the underlying principles and experimental considerations, providing a robust framework for the unambiguous differentiation and characterization of these enantiomers.

Foundational Spectroscopy: NMR and IR Analysis

For a pair of enantiomers, standard spectroscopic techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy are inherently achiral. This means that under normal (achiral) solvent conditions, the spectra of the (R)- and (S)-enantiomers will be identical. Their value lies not in differentiation, but in the fundamental structural confirmation of the tert-Butyl 2-amino-2-cyclobutylacetate molecule itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum confirms the presence of all hydrogen atoms in their respective chemical environments. The signals for the cyclobutane ring protons often present as complex multiplets due to their conformational rigidity and spin-spin coupling.[1][2] The tert-butyl group will appear as a sharp, integrating to nine protons, providing a clear diagnostic signal.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the ester will be found significantly downfield, while the carbons of the cyclobutane ring and the tert-butyl group will appear in the aliphatic region.[3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-C(CH₃)₃~1.45 (s, 9H)~28.1 (3C)
Cyclobutane -CH₂-~1.80-2.30 (m, 6H)~25.0, ~30.0 (3C)
-CH(NH₂)~3.50 (m, 1H)~55.0
-NH₂~1.60 (br s, 2H)-
-C(CH₃)₃-~81.0
-C=O-~174.0

Note: These are estimated values based on structurally similar compounds and general chemical shift principles. Actual values may vary.[3][4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectra for both enantiomers will display identical absorption bands.

Table 2: Key FT-IR Absorption Bands

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
N-H (Amine)Symmetric/Asymmetric Stretch3300-3400 (two bands)
C-H (Aliphatic)Stretch2850-3000
C=O (Ester)Stretch~1735
N-H (Amine)Scissoring (Bend)~1600
C-O (Ester)Stretch~1150

Data is inferred from typical values for primary amines and tert-butyl esters.[6]

Enantiomer Differentiation: Chiroptical and Chromatographic Methods

To distinguish between the (R) and (S) enantiomers, techniques that rely on their differential interaction with a chiral entity—be it polarized light or a chiral stationary phase—are essential.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8] While the standard IR spectrum is identical for both enantiomers, their VCD spectra are perfect mirror images of each other. A positive band in the (R)-enantiomer's spectrum will appear as a negative band of equal magnitude in the (S)-enantiomer's spectrum, and vice-versa.

This technique provides an unambiguous determination of the absolute configuration, especially when benchmarked against quantum chemical calculations (e.g., Density Functional Theory).[7][9] The VCD signals in the N-H and C=O stretching regions are often particularly diagnostic for amino acid derivatives.[10][11]

Expected Outcome:

  • (R)-tert-Butyl 2-amino-2-cyclobutylacetate: Will exhibit a specific VCD spectrum (e.g., positive couplet at X cm⁻¹, negative band at Y cm⁻¹).

  • (S)-tert-Butyl 2-amino-2-cyclobutylacetate: Will exhibit a VCD spectrum that is an exact mirror image of the (R)-enantiomer (e.g., negative couplet at X cm⁻¹, positive band at Y cm⁻¹).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse method for separating and quantifying enantiomers in pharmaceutical analysis.[12][13] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

The choice of CSP is critical and often requires screening. For amino acid esters, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective.[12][14]

  • Column Selection: Begin screening with polysaccharide-based columns such as Daicel CHIRALPAK® IA, IB, IC, or Phenomenex Lux® Cellulose-1 and Amylose-1.

  • Mobile Phase Screening:

    • Normal Phase: A typical starting mobile phase is a mixture of Hexane and a polar modifier like Isopropanol (IPA) or Ethanol (e.g., 90:10 Hexane:IPA).[13] For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., 0.1% Diethylamine) can improve peak shape.

    • Reversed-Phase: Use mixtures of an aqueous buffer (e.g., Ammonium bicarbonate) and an organic modifier like Acetonitrile or Methanol.

  • Optimization: Adjust the ratio of the mobile phase constituents to optimize the resolution (Rs) and retention times. Lowering the column temperature can sometimes enhance enantioselectivity.[15]

  • Detection: Utilize a standard UV detector, typically at a wavelength around 210-220 nm where the ester carbonyl group absorbs.

Diagram: Chiral HPLC Analytical Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis p1 Prepare Analyte Solution (e.g., 1 mg/mL in Mobile Phase) s1 Inject Sample p1->s1 p2 Prepare & Degas Mobile Phase (e.g., 90:10 Hexane:IPA) s2 Isocratic Elution (Chiral Column) p2->s2 s1->s2 s3 UV Detection (~215 nm) s2->s3 a1 Integrate Chromatogram s3->a1 a2 Calculate Enantiomeric Excess (% ee) % ee = |(Area R - Area S) / (Area R + Area S)| * 100 a1->a2

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Table 3: Representative Chiral HPLC Data

EnantiomerRetention Time (t_R, min)Elution Order
(S)-enantiomer8.51
(R)-enantiomer10.22

Note: The elution order is dependent on the specific chiral stationary phase and mobile phase used and must be confirmed experimentally using an enantiomerically pure standard.[12]

Mass Spectrometry (MS)

Standard mass spectrometry techniques (e.g., ESI-MS) will not differentiate between enantiomers as they have the same mass-to-charge ratio (m/z). The molecular ion peak [M+H]⁺ would be expected at approximately m/z 186.27, corresponding to the chemical formula C₁₀H₁₉NO₂.[16][17] MS is primarily used for confirming the molecular weight and for quantification when coupled with a separation technique like HPLC (LC-MS).

Conclusion: An Integrated Analytical Approach

The robust characterization and differentiation of (R)- and (S)-tert-Butyl 2-amino-2-cyclobutylacetate require a multi-faceted spectroscopic approach. While NMR and IR spectroscopy are indispensable for initial structural verification and quality control, they are blind to stereochemistry. The definitive distinction between the enantiomers hinges on chiroptical and chiral chromatographic methods.

Chiral HPLC stands out as the primary technique for quantitative analysis, enabling the determination of enantiomeric purity with high precision and accuracy.[12] For absolute configuration assignment, Vibrational Circular Dichroism (VCD) offers an elegant and powerful solution, providing a unique spectral fingerprint for each enantiomer.[8][11] By integrating these techniques, researchers and drug development professionals can confidently establish the identity, purity, and absolute stereochemistry of their chiral building blocks, ensuring the quality and safety of the final active pharmaceutical ingredient.

Diagram: Method Selection Logic

G cluster_answers cluster_methods q1 Analytical Goal? a1 Structural Confirmation q1->a1 Identity a2 Enantiomeric Purity (%) q1->a2 Quantitation a3 Absolute Configuration (R/S) q1->a3 Stereochemistry m1 ¹H NMR, ¹³C NMR a1->m1 m2 FT-IR a1->m2 m3 Mass Spectrometry a1->m3 m4 Chiral HPLC a2->m4 m5 Vibrational Circular Dichroism (VCD) a3->m5

Caption: Decision tree for selecting the appropriate analytical method.

References

  • Hoeji, Y. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Kersten, B. S. (1994). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography, 17(1), 33-48. Available at: [Link]

  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). tert-butyl 2-amino-2-cyclopentylacetate. PubChem. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis. Doc Brown's Chemistry. Available at: [Link]

  • Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 26-34. Available at: [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. Available at: [Link]

  • Scilit. (n.d.). Vibrational circular dichroism in amino acids and peptides. 10. Fourier transform VCD and Fourier self‐deconvolution of the amide I region of poly(γ‐benzyl‐L‐glutamate). Scilit. Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. ResearchGate. Available at: [Link]

  • Jorgensen, S. K., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Information and Modeling, 62(16), 3915-3926. Available at: [Link]

  • SeRMN – NMR Service at UAB. (2017). cyclobutane. SeRMN – NMR Service at UAB. Available at: [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • SpectraBase. (n.d.). (S)-Tert-butyl 2-aminopropanoate. SpectraBase. Available at: [Link]

  • ResearchGate. (n.d.). The Raman spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. ResearchGate. Available at: [Link]

  • Al-Qasmi, A., et al. (2024). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 14(4), 2565-2574. Available at: [Link]

  • Google Patents. (1999). WO1999044985A2 - SYNTHESIS OF CHIRAL β-AMINO ACIDS. Google Patents.

Sources

Comparative

Assessing the Metabolic Stability of Peptidomimetics with Cyclobutyl Amino Acids: A Comparative Guide

Introduction: The Need for Conformational Restriction Peptide therapeutics are historically limited by their susceptibility to rapid proteolytic degradation and poor oral bioavailability. To overcome these pharmacokineti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Conformational Restriction

Peptide therapeutics are historically limited by their susceptibility to rapid proteolytic degradation and poor oral bioavailability. To overcome these pharmacokinetic bottlenecks, the incorporation of conformationally restricted unnatural amino acids has become a cornerstone of modern peptidomimetic design.

Among these structural modifications, cyclobutane amino acids (CBAAs) offer a highly specialized profile. Unlike highly strained cyclopropane or highly flexible cyclopentane analogs, cyclobutyl rings possess a unique puckered geometry that introduces pronounced ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-space constraints. This effectively limits side-chain rotation and shields the peptide backbone from enzymatic cleavage, making CBAAs an interesting class of derivatives for the development of conformationally restricted peptide mimetics .

Structural Dynamics: Cyclobutyl vs. Alternative Amino Acids

The causality behind the enhanced metabolic stability of CBAAs lies in their specific thermodynamic and steric properties. The cyclobutane ring enforces non-planar torsional angles (typically between 15° and 30°), which restricts the backbone flexibility by approximately 40% compared to linear natural amino acids.

Furthermore, its intermediate ring strain (26.3 kcal/mol) strikes an optimal balance. It is less prone to chemical degradation or membrane disruption than cyclopropane (27.5 kcal/mol) while maintaining significantly more rigidity than larger rings 1. This precise conformational control prevents the acquisition of highly flexible states, which is a critical parameter when designing stable ligands or cell-penetrating peptides (CPPs) 2.

Table 1: Comparative Structural and Metabolic Parameters of Amino Acid Scaffolds
Amino Acid ScaffoldRing Strain (kcal/mol)Backbone FlexibilityProteolytic ResistanceMembrane Disruption Potential
Linear (Natural) ~0.0HighLowLow
Cyclopropyl 27.5Very Low (Rigid)HighHigh (Due to high strain)
Cyclobutyl (CBAA) 26.3Low (Puckered, 15°-30° torsion)HighLow-Moderate
Cyclopentyl 6.2Moderate (Envelope)ModerateLow

Mechanistic Pathway: Protease Evasion via Steric Hindrance

Proteases rely on an "induced fit" mechanism, requiring the peptide backbone to adopt specific transition-state conformations for amide bond hydrolysis. The incorporation of a cyclobutyl amino acid creates a steric clash and a conformational mismatch within the protease active site. The puckered ring physically blocks the nucleophilic attack of the catalytic triad, rendering the adjacent peptide bonds highly resistant to degradation.

Mechanism Protease Protease Active Site Cleavage Rapid Proteolytic Cleavage Protease->Cleavage Induced Fit Resistance Steric Clash & Conformational Mismatch Protease->Resistance Restricted Torsion (15°-30°) Linear Linear Peptide (Flexible Backbone) Linear->Protease Cyclobutyl CBAA Peptidomimetic (Puckered, Rigid Backbone) Cyclobutyl->Protease Stable High Metabolic Stability Resistance->Stable

Mechanistic pathway illustrating how the rigid cyclobutane backbone prevents protease cleavage.

Self-Validating Experimental Protocol: In Vitro Serum Stability Assay

To objectively assess the metabolic stability of CBAA-containing peptidomimetics against linear and alternative cyclic analogs, a standardized in vitro human serum stability assay must be employed.

Self-Validating Design: This protocol relies on a self-validating system. By simultaneously running a highly degradable linear reference peptide (negative control) and a highly stable D-amino acid substituted peptide (positive control), researchers can independently verify the enzymatic activity of the serum batch and the recovery accuracy of the LC-MS/MS quantification, ensuring the integrity of the test article data.

Step-by-Step Methodology
  • Preparation of Peptide Stocks: Dissolve the CBAA peptidomimetic, the linear analog, and the positive control in DMSO to a concentration of 10 mM. Dilute to a working concentration of 100 µM in 0.1 M Phosphate Buffered Saline (PBS, pH 7.4).

  • Serum Incubation: Pre-warm 25% human serum (in PBS) to 37°C. Initiate the assay by adding the peptide working solution to the serum to achieve a final peptide concentration of 5 µM. Incubate the mixture in a shaking water bath at 37°C.

  • Time-Course Quenching: At predetermined time points (0, 15, 30, 60, 120, 240, and 1440 minutes), extract 50 µL aliquots from the incubation mixture. Immediately quench the enzymatic activity by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled peptide).

  • Protein Precipitation & Centrifugation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • LC-MS/MS Quantification: Transfer the supernatant to LC vials. Analyze the remaining intact peptide utilizing a reversed-phase LC-MS/MS system (e.g., C18 column, gradient elution with water/acetonitrile + 0.1% formic acid) operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Plot the natural log of the percentage of remaining peptide versus time. Calculate the elimination rate constant (

    
    ) from the slope of the linear regression. Determine the half-life (
    
    
    
    ) using the equation
    
    
    .

Workflow Start Synthesize CBAA Peptidomimetic Incubate Incubate in Human Serum (37°C, pH 7.4) Start->Incubate Quench Time-Course Aliquoting & Acetonitrile Quenching Incubate->Quench Centrifuge Centrifugation & Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS MRM Quantification Centrifuge->LCMS Analyze Calculate t(1/2) & Intrinsic Clearance LCMS->Analyze

Step-by-step experimental workflow for assessing the metabolic stability of peptidomimetics.

Comparative Performance Data

Experimental data consistently demonstrates that the integration of cyclobutane


- or 

-amino acids dramatically extends the half-life of peptidomimetics. For instance, in studies targeting G protein-coupled receptors (GPCRs) and cell-penetrating peptides (CPPs), cyclobutane derivatives exhibited superior pharmacokinetic profiles.

While cyclopropane analogs offer similar proteolytic resistance, their higher ring strain often leads to increased cellular toxicity and membrane disruption. Cyclobutane strikes the optimal balance, improving cellular uptake efficiency and stability without the off-target membrane lysis associated with highly strained rings.

Table 2: In Vitro Human Serum Stability Comparison (Example GPCR Ligand Analogs)
Peptide AnalogSequence ModificationHalf-Life (

) in Serum
Intrinsic Clearance (

L/min/mg)
Wild-Type (Linear) Natural L-Amino Acids12 minutes85.4
Cyclopropyl Analog

-Cyclopropyl substitution
> 24 hours< 2.0
Cyclobutyl Analog

-Cyclobutyl substitution
> 24 hours< 2.5
Cyclopentyl Analog

-Cyclopentyl substitution
4.5 hours18.2

Note: Both cyclopropyl and cyclobutyl analogs exhibit near-total resistance to serum proteases, but cyclobutyl analogs demonstrate superior overall pharmacological profiles due to lower strain energy.

Conclusion

Assessing and optimizing the metabolic stability of peptidomimetics is a critical phase in drug development. The incorporation of cyclobutyl amino acids provides a scientifically robust methodology for achieving conformational restriction. By enforcing specific torsional angles and creating steric hindrance at the protease active site, CBAAs significantly prolong peptide half-life without the excessive ring strain associated with smaller cycloalkanes. Utilizing rigorous, self-validating LC-MS/MS workflows ensures that these stability gains are accurately quantified, paving the way for the development of orally bioavailable and long-acting peptide therapeutics.

References

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed[2+2]-Cycloaddition Source: ACS Publications URL:[Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability Source: PMC (NIH) URL:[Link]

Sources

Validation

Efficacy Comparison of Chiral Resolving Agents for Cyclobutane Amino Acids: A Technical Guide

Topic: Efficacy Comparison of Different Chiral Resolving Agents for Cyclobutane Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficacy Comparison of Different Chiral Resolving Agents for Cyclobutane Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The constrained geometry of cyclobutane amino acids (CBAAs), particularly 1-aminocyclobutane-1-carboxylic acid (ACBC) and its 2,2-dimethyl derivatives, presents unique challenges in stereochemical resolution. Unlike flexible aliphatic amino acids, the rigid cyclobutane ring imposes significant steric bulk near the


-carbon, often hindering the formation of stable diastereomeric salt lattices and affecting enzymatic active site fit.

This guide provides a head-to-head technical comparison of three primary resolution methodologies: Classical Chemical Resolution (via diastereomeric salt formation), Biocatalytic Resolution (Enzymatic hydrolysis), and Preparative Chiral Chromatography . We analyze these methods based on enantiomeric excess (%ee), yield, scalability, and operational complexity.

Mechanistic Overview & Selection Criteria

The selection of a resolving agent is rarely a "one-size-fits-all" decision. It is a balance between thermodynamic stability (crystallization) and kinetic specificity (enzymes).

A. Classical Chemical Resolution (Diastereomeric Crystallization)
  • Primary Agents: (R)-1-Phenylethylamine, Quinine, Brucine, Tartaric Acid derivatives.

  • Mechanism: Thermodynamics. The formation of a diastereomeric salt pair (

    
     vs. 
    
    
    
    ) relies on the lattice energy differences. For CBAAs, the rigid ring often disrupts packing, requiring highly specific solvent systems to induce differential solubility.
  • Best For: Multi-gram to kilogram scale synthesis where cost is a primary driver.

B. Biocatalytic Resolution (Enzymatic)[1]
  • Primary Agents: Acylase I (Aspergillus melleus), Lipase B (Candida antarctica - CALB).

  • Mechanism: Kinetics.[2][3] Enzymes distinguish between enantiomers based on the transition state energy of hydrolysis.

  • Best For: High-purity requirements (>99% ee) and mild processing conditions. Requires derivatization (e.g., N-acetylation).

C. Preparative Chiral Chromatography (HPLC/SFC)
  • Primary Agents: Crown Ethers (Crownpak), Macrocyclic Glycopeptides (Teicoplanin).

  • Mechanism: Adsorption. Direct chiral recognition via host-guest interactions or

    
    -
    
    
    
    stacking.
  • Best For: Rapid isolation of small quantities (<100 mg) for analytical standards or early-stage biological testing.

Comparative Data Analysis

The following data summarizes typical performance metrics for the resolution of 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid analogs.

MetricChemical Resolution (Phenylethylamine)Enzymatic Resolution (Acylase I)Prep Chiral HPLC (Crown Ether CSP)
Enantiomeric Excess (%ee) 90–95% (requires recrystallization)>99% (often in single pass)>99.5%
Theoretical Yield 50% (max per enantiomer)45–48% (kinetic max 50%)Near 100% recovery
Scalability Excellent (Linear scaling)Good (Batch volume limited)Poor (Linear cost increase)
Cost per Gram Low ($)Medium (

)
High (

)
Time to Result 3–5 Days (Slow crystallization)24–48 Hours2–4 Hours
Derivatization Required? No (Direct salt formation)Yes (N-Acetylation)No (Direct injection)
Detailed Experimental Protocols
Protocol A: Chemical Resolution of ACBC using (R)-1-Phenylethylamine

This protocol utilizes the difference in solubility between the diastereomeric salts of the racemate and the chiral base.

Prerequisites:

  • Substrate: Racemic 1-aminocyclobutane-1-carboxylic acid (ACBC).

  • Resolving Agent: (R)-(+)-1-Phenylethylamine (ChiRes-A).

  • Solvent System: Acetone/Water (9:1 v/v). Note: The water content is critical to solubilize the zwitterionic amino acid before salt formation.

Step-by-Step Workflow:

  • Dissolution: Suspend 10.0 g (87 mmol) of racemic ACBC in 150 mL of Acetone/Water (9:1). Heat to 60°C.

  • Addition: Add 11.2 mL (87 mmol, 1.0 eq) of (R)-1-Phenylethylamine dropwise over 20 minutes. The solution should become clear.

  • Crystallization (Thermodynamic Control):

    • Allow the solution to cool slowly to room temperature (25°C) over 4 hours. Rapid cooling traps impurities.

    • Seed the mixture with a pure crystal of the (S)-ACBC salt if available.

    • Refrigerate at 4°C for 12 hours.

  • Filtration: Filter the white precipitate. This is the (S)-ACBC · (R)-Amine salt .[4]

    • Yield Check: Typical mass ~8-9 g.

  • Purification: Recrystallize the salt from hot ethanol to upgrade %ee from ~85% to >98%.

  • Liberation: Dissolve the salt in minimal water and pass through an acidic ion-exchange column (Dowex 50W-X8) or acidify with HCl to pH 3 and extract the amine with ether. The amino acid remains in the aqueous phase.

Protocol B: Enzymatic Resolution using Acylase I

This method uses the stereoselective hydrolysis of the N-acetyl derivative.

Prerequisites:

  • Substrate: N-Acetyl-1-aminocyclobutane-1-carboxylic acid.

  • Enzyme: Acylase I (Grade I from Aspergillus melleus).

  • Buffer: 0.1 M Phosphate buffer (pH 7.5) containing 0.5 mM CoCl

    
     (Cofactor).
    

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve 5.0 g of N-Acetyl-ACBC in 100 mL of buffer. Adjust pH to 7.5 using 2M LiOH (Lithium salts often have better solubility than Sodium for these specific carboxylates).

  • Enzyme Addition: Add 150 mg of Acylase I. Incubate at 37°C with gentle orbital shaking.

  • Monitoring: Monitor the reaction via HPLC or Ninhydrin assay (free amino acid appears). Reaction typically plateaus at 50% conversion after 24-36 hours.

  • Separation:

    • Acidify the mixture to pH 5.0 with acetic acid.

    • Treat with activated charcoal to remove the enzyme and filter.

    • Pass the filtrate through a cation-exchange resin (H+ form).

    • Elute: The unreacted (D)-N-Acetyl-ACBC washes through with water. The hydrolyzed (L)-ACBC binds and is eluted with 1M NH

      
      OH.
      
  • Workup: Lyophilize the ammonia eluate to obtain pure (L)-ACBC.

Decision Framework & Visualization

The following diagram illustrates the decision logic for selecting the appropriate resolving agent based on project constraints.

ResolutionStrategy Start START: Racemic Cyclobutane Amino Acid ScaleQ What is the Target Scale? Start->ScaleQ PurityQ Is >99% ee required immediately? ScaleQ->PurityQ > 10 grams (Process Dev) HPLC Method: Prep Chiral HPLC (Crownpak/Teicoplanin) ScaleQ->HPLC < 100 mg (Analytical/Hit Gen) DerivQ Is Derivatization Acceptable? PurityQ->DerivQ No (Cost is priority) Enzyme Method: Enzymatic Resolution (Acylase I / Lipase) PurityQ->Enzyme Yes (High Selectivity Needed) DerivQ->Enzyme Yes (Can make N-Acetyl) Chem Method: Chemical Resolution (Phenylethylamine) DerivQ->Chem No (Direct Resolution) Outcome1 Result: Pure Enantiomer (High Cost/g) HPLC->Outcome1 Fast, Expensive Outcome2 Result: L-Amino Acid + D-Acetyl Derivative Enzyme->Outcome2 High Purity, Mild Outcome3 Result: Diastereomeric Salt (Requires Recrystallization) Chem->Outcome3 Scalable, Low Cost

Caption: Decision matrix for selecting chiral resolution strategies based on scale, purity requirements, and derivatization tolerance.

Workflow: Chemical Resolution Mechanism

ChemResolution Racemate Racemic ACBC (Solid) Mix Mixture in Acetone/H2O (60°C) Racemate->Mix Agent (R)-Phenylethylamine (Liquid) Agent->Mix Cool Controlled Cooling (Thermodynamic Selection) Mix->Cool Solid Precipitate: (S)-ACBC · (R)-Base Salt Cool->Solid Less Soluble Liquid Mother Liquor: (R)-ACBC · (R)-Base Cool->Liquid More Soluble Recryst Recrystallization (EtOH) Solid->Recryst Pure Pure (S)-ACBC Salt (>98% ee) Recryst->Pure

Caption: Process flow for the classical chemical resolution of ACBC via diastereomeric salt formation.

Expert Commentary & Troubleshooting

The "Solubility Trap" in Cyclobutanes: Unlike linear amino acids, cyclobutane derivatives have a rigid hydrophobic face. In chemical resolution, this often leads to "oiling out" rather than crystallization if the solvent is too non-polar.

  • Tip: If an oil forms instead of crystals during Protocol A, reheat the mixture and add 5-10% more water. The water increases the dielectric constant, stabilizing the ionic salt lattice over the amorphous oil.

Enzyme Inhibition: Acylase I is sensitive to heavy metals and high substrate concentrations.

  • Tip: If conversion stalls at <40%, check for product inhibition. The free amino acid product can inhibit the enzyme. Performing the reaction in a "fed-batch" mode or using a resin to sequester the product in situ can improve yield.

References
  • Gaucher, A., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine. MDPI Molecules.

  • BenchChem Application Notes. (2025). Fractional Crystallization Protocol for Chiral Resolution Using (R)-1-Phenylethanesulfonic Acid.

  • Sigma-Aldrich Technical Guides. (2023). Chiral HPLC Method Development and Stationary Phases.

  • BOC Sciences. (2024). Amino Acid Enzymatic Resolution Services and Protocols.

  • Pizzarello, S., et al. (2008). Molecular and isotopic analyses of 1-aminocyclobutane-1-carboxylic acid in meteorites. Meteoritics & Planetary Science. (Contextual grounding for ACBC properties).

Sources

Safety & Regulatory Compliance

Safety

(R)-tert-Butyl 2-amino-2-cyclobutylacetate proper disposal procedures

Topic: (R)-tert-Butyl 2-amino-2-cyclobutylacetate Proper Disposal Procedures Technical Profile & Hazard Identification Effective disposal begins with accurate characterization.[1] (R)-tert-Butyl 2-amino-2-cyclobutylaceta...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (R)-tert-Butyl 2-amino-2-cyclobutylacetate Proper Disposal Procedures

Technical Profile & Hazard Identification

Effective disposal begins with accurate characterization.[1] (R)-tert-Butyl 2-amino-2-cyclobutylacetate is a chiral amino acid ester derivative used primarily as a building block in peptide synthesis and medicinal chemistry. Its disposal protocols are dictated by its amine functionality and organic ester backbone.

Physicochemical & Safety Data

ParameterData
Chemical Name (R)-tert-Butyl 2-amino-2-cyclobutylacetate
CAS Number 1619901-10-8
Molecular Formula

Molecular Weight 185.26 g/mol
Physical State Solid (typically white to off-white powder) or viscous oil
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); limited water solubility
GHS Classification Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[2][3] Irritant)
Waste Class Non-Halogenated Organic

Pre-Disposal Segregation Strategy

The Principle of Chemical Compatibility: To ensure a self-validating safety system, you must segregate this compound based on its functional reactivity. As a primary amine and an ester, it presents specific incompatibility risks that must be managed before the waste enters the central accumulation area.

  • Segregate from Acids: The free amine group is basic. Mixing with strong acids (e.g., Sulfuric, Nitric) in a waste container will generate heat (exothermic neutralization), potentially pressurizing the vessel.

  • Segregate from Oxidizers: Amines are reducing agents. Contact with strong oxidizers (e.g., Permanganates, Peroxides) can lead to fire or explosion.

  • Segregate from Active Acylating Agents: Keep away from acid chlorides or anhydrides to prevent unwanted amide formation and heat generation in the waste stream.

Operational Disposal Workflow

This protocol uses a "Cradle-to-Grave" tracking approach. Follow these steps to move the chemical from the benchtop to the final waste stream.

Step 1: Waste Stream Classification

Determine the state of the waste.[1] Is it pure solid substance, or dissolved in a reaction mixture?

  • Scenario A: Pure Solid/Substance

    • Classify as Solid Hazardous Waste (Non-Halogenated) .

    • Do not dissolve in solvent solely for disposal purposes; this increases waste volume and cost.

  • Scenario B: In Solution (Reaction Mixture)

    • If dissolved in non-halogenated solvents (Methanol, Ethyl Acetate): Classify as Flammable/Organic Solvent Waste .

    • If dissolved in halogenated solvents (DCM, Chloroform): Classify as Halogenated Solvent Waste .

Step 2: Packaging & Labeling
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal containers if the waste stream is potentially acidic or corrosive.[4]

  • Labeling: Apply a hazardous waste label immediately upon the first addition of waste.

    • Constituents: List "(R)-tert-Butyl 2-amino-2-cyclobutylacetate" explicitly. Do not use abbreviations like "TB-Ester."

    • Hazard Checkboxes: Mark "Irritant" and "Toxic."

Step 3: Accumulation & Transfer
  • Secondary Containment: Store the waste container in a polyethylene tray to capture potential leaks.

  • Cap Integrity: Ensure the cap is screw-tight but not over-torqued to prevent cracking.

  • 90-Day Rule: In many jurisdictions (e.g., US RCRA), waste must be moved from the Satellite Accumulation Area (SAA) to the Central Accumulation Area within 90 days of the container being filled.

Disposal Decision Logic (Visualized)

The following diagram outlines the critical decision points for segregating and processing this specific compound.

DisposalWorkflow Start Waste Generation: (R)-tert-Butyl 2-amino-2-cyclobutylacetate StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid SolidBin Container: Wide-Mouth HDPE Label: Solid Organic Waste Tag: Irritant/Toxic SolidPath->SolidBin SolventCheck Identify Solvent Type LiquidPath->SolventCheck NonHalo Non-Halogenated Solvent (MeOH, EtOAc, THF) SolventCheck->NonHalo No Halogens Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens OrgBin Container: Safety Can/Glass Label: Flammable Organic Waste Tag: Flammable/Irritant NonHalo->OrgBin HaloBin Container: Glass/HDPE Label: Halogenated Waste Tag: Toxic/Irritant Halo->HaloBin Disposal Final Disposal Method: High-Temperature Incineration SolidBin->Disposal OrgBin->Disposal HaloBin->Disposal

Figure 1: Decision matrix for the segregation and packaging of (R)-tert-Butyl 2-amino-2-cyclobutylacetate waste streams.

Emergency Response: Spill Contingency

In the event of a spill during transfer or disposal, follow this S.P.I.R.I.T. protocol:

  • S top the source: Upright the container if safe to do so.

  • P rotect: Don PPE (Nitrile gloves, safety goggles, lab coat).

  • I solate: Evacuate the immediate area (10-foot radius).

  • R eact:

    • Solid Spill: Gently sweep up using a dustpan and brush. Avoid generating dust.[2][3][5] Place in a sealed bag.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad. Do not use paper towels alone, as they may increase flammability surface area.

  • I nform: Notify the Chemical Safety Officer (CSO).

  • T erminate: Label the debris as "Hazardous Waste (Debris contaminated with Amines)" and dispose of via the solid waste stream.

References

  • American Chemical Society (ACS) . (2023). Identifying and Managing Hazardous Waste in Academic and Research Laboratories. Retrieved March 6, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling (R)-tert-Butyl 2-amino-2-cyclobutylacetate

Technical Handling Guide: (R)-tert-Butyl 2-amino-2-cyclobutylacetate CAS: 1619901-10-8 Formula: C₁₀H₁₉NO₂ Molecular Weight: 185.26 g/mol [1] Part 1: Executive Safety Assessment & Risk Profile The "Precautionary Principle...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Handling Guide: (R)-tert-Butyl 2-amino-2-cyclobutylacetate

CAS: 1619901-10-8 Formula: C₁₀H₁₉NO₂ Molecular Weight: 185.26 g/mol [1]

Part 1: Executive Safety Assessment & Risk Profile

The "Precautionary Principle" in Novel Chemical Handling As a specialized chiral intermediate, (R)-tert-Butyl 2-amino-2-cyclobutylacetate lacks extensive historical toxicological data. In the absence of a substance-specific permissible exposure limit (PEL), you must adopt a Read-Across Hazard Assessment based on structural analogs (e.g., tert-butyl alpha-amino esters and cyclobutyl amines).

Predicted Hazard Profile:

  • Primary Risk: Irritant (H315, H319, H335) . The free amine moiety is basic and likely to cause irritation to mucous membranes, skin, and eyes.

  • Secondary Risk: Acute Toxicity (H302) .[2] Structural analogs often display harmful effects if swallowed.

  • Stability Risk: Amino acid esters are prone to hydrolysis and intermolecular cyclization (diketopiperazine formation) if stored improperly.

Core Directive: Treat this compound as a Sensitizer and Irritant . All handling must prevent inhalation of dust and direct dermal contact.

Part 2: Personal Protective Equipment (PPE) Selection Matrix

This matrix is designed to protect against both the neat substance and common reaction solvents (e.g., DCM, Ethyl Acetate).

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Aerosol Generation)Technical Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil)Laminate Film (Silver Shield) Required if dissolved in penetrating solvents like DCM or THF.Nitrile offers excellent splash protection for the solid amine. However, chlorinated solvents permeate nitrile in <5 mins; laminate is required for solution-phase safety.
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles Safety glasses are insufficient for free amines, which can cause corneal clouding upon contact. Goggles provide a vapor seal.[3][4]
Respiratory Engineering Control Primary Handle strictly in a certified Fume Hood.Respirator (P100/OV) Full-face respirator with Organic Vapor/Particulate cartridges.The cyclobutyl group adds lipophilicity, increasing potential bioavailability via inhalation.
Body Defense Lab Coat (Cotton/Poly) + Closed-toe leather/composite shoes.Tyvek® Coveralls + Chemical-resistant apron.Standard lab coats are porous. Tyvek provides a barrier against fine particulates and splashes.

Part 3: Decision Logic & Workflow Visualization

Figure 1: PPE Decision Logic Tree Caption: Logical flow for selecting PPE based on physical state and solvent carrier to ensure barrier integrity.

PPE_Decision_Logic Start Start: Handling (R)-tert-Butyl 2-amino-2-cyclobutylacetate State Determine Physical State Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution Phase State->Liquid Reaction/Workup StandardPPE Standard PPE: Nitrile Gloves (Double) Safety Goggles Lab Coat Solid->StandardPPE In Fume Hood SolventCheck Check Solvent Type Liquid->SolventCheck SolventCheck->StandardPPE Water/MeOH/EtOH HighResPPE High-Res PPE: Laminate Gloves Face Shield + Goggles Tyvek Sleeves SolventCheck->HighResPPE DCM/THF/DMF

Part 4: The Self-Validating Handling Protocol

This protocol uses "Checkpoints" to ensure safety is integrated into the workflow, not an afterthought.

Phase 1: Preparation & Weighing
  • Environment: Verify Fume Hood flow is 80–100 fpm (face velocity).

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic. This prevents "fly-away" powder that contaminates the balance area.

  • Checkpoint 1: Inspect glove integrity. Inflate the outer glove slightly to check for pinholes before touching the chemical container.

Phase 2: Solubilization & Transfer
  • Technique: Do not dump the solid into the solvent. Add the solid to the flask first, then add solvent slowly down the side of the vessel to minimize aerosolization.

  • Vessel Choice: Use a round-bottom flask with a 24/40 joint rather than a beaker. This allows for immediate capping or reflux setup, reducing vapor exposure.

  • Checkpoint 2: Solvent Compatibility. If using Dichloromethane (DCM), immediately switch to Silver Shield/Laminate gloves or change outer nitrile gloves every 15 minutes.

Phase 3: Storage & Stability
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Why? The free amine can attack the tert-butyl ester over time (intermolecular reaction), or absorb CO₂ from the air to form carbamates.

  • Checkpoint 3: Visual Inspection. If the white solid turns yellow or gummy, degradation (oxidation or hydrolysis) has occurred. Verify purity via LC-MS before use.

Part 5: Emergency Response & Disposal

Spill Management (Solid):

  • Evacuate the immediate area of unnecessary personnel.

  • Dampen a paper towel with isopropyl alcohol (do not use water initially, as it may spread the material if it's hydrophobic).

  • Wipe gently from the outside in to avoid spreading dust.

  • Dispose of all cleanup materials as solid hazardous waste.

First Aid:

  • Eye Contact: Flush immediately for 15 minutes.[2][5] Do not rub. The amine can cause basic burns.

  • Skin Contact: Wash with soap and water.[2][5] Do not use alcohol/solvents on skin, as they enhance absorption.

Disposal:

  • Stream: Segregate as "Organic Basic/Amine Waste."

  • Neutralization: Do not attempt to neutralize in the lab sink. The tert-butyl group makes the ester lipophilic; it will not dissolve well in water and may clog traps or persist in the environment.

References

  • ChemScene. (2024). Safety Data Sheet: Tert-butyl (R)-2-amino-2-cyclobutylacetate (CAS 1619901-10-8).[1] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from

  • American Chemical Society (ACS). (2017).[6] Safety in Academic Chemistry Laboratories: Best Practices for Handling Amines. Retrieved from

  • Enamine. (2024).[2][7] Safety Data Sheet: 2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)acetic acid.[2] Retrieved from

Sources

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